molecular formula C9H15O4- B8793085 Octanedioic acid, monomethyl ester

Octanedioic acid, monomethyl ester

Cat. No.: B8793085
M. Wt: 187.21 g/mol
InChI Key: KOVPXZDUVJGGFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Octanedioic acid, monomethyl ester is a useful research compound. Its molecular formula is C9H15O4- and its molecular weight is 187.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octanedioic acid, monomethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanedioic acid, monomethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

8-methoxy-8-oxooctanoate

InChI

InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11)/p-1

InChI Key

KOVPXZDUVJGGFU-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Monomethyl Suberate (CAS 3946-32-5): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monomethyl suberate (8-methoxy-8-oxooctanoic acid) is a medium-chain dicarboxylic acid monoester that serves as a critical building block in advanced organic synthesis and drug development[1]. As an asymmetrical bifunctional molecule, it provides orthogonal reactivity, making it a highly valued precursor in the synthesis of complex lipids, macrocycles, and active pharmaceutical ingredients (APIs) such as Prostaglandin E1 (Alprostadil). Furthermore, its structural mimicry of endogenous medium-chain fatty acids has positioned it as a valuable pharmacological tool for investigating hepatocyte lactate metabolism and mitochondrial uncoupling[2].

Chemical Identity and Structural Attributes

Monomethyl suberate features an eight-carbon aliphatic chain terminating in a carboxylic acid on one end and a methyl ester on the other. This desymmetrization allows for highly selective functionalization without the need for complex protecting group strategies.

Table 1: Physicochemical Properties of Monomethyl Suberate

PropertyValue / Description
Chemical Name Suberic acid monomethyl ester; 8-Methoxy-8-oxooctanoic acid
CAS Number 3946-32-5
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
Physical State (20 °C) Colorless low-melting solid to clear liquid (Crystal-Lump)
Melting Point 17–19 °C (Freezing point: 21 °C)
Boiling Point 185–186 °C at 18 mmHg (135 °C at 0.1 kPa)
Density 1.047 g/mL at 25 °C
Refractive Index (

)
1.444
Solubility Soluble in Methanol, DMSO, Diethyl Ether; sparingly soluble in water
pKa (Predicted) 4.76 ± 0.10

Data compiled from verified supplier specifications and chemical databases[1],[3],.

Synthesis and Purification Methodologies

The synthesis of monomethyl suberate relies on the controlled mono-saponification of dimethyl suberate. Achieving high yields of the monoester requires strict stoichiometric and thermodynamic control to prevent over-hydrolysis to suberic acid[1].

Protocol: Controlled Mono-Saponification of Dimethyl Suberate
  • Objective : Synthesize monomethyl suberate while minimizing the formation of the diacid byproduct.

  • Causality & Validation : The reaction is performed at 0 °C to kinetically favor the mono-hydrolysis. The statistical probability of di-hydrolysis is mitigated by the slow, dropwise addition of the base, ensuring the local concentration of hydroxide never exceeds the unreacted diester.

  • Reagent Preparation : Dissolve 1.0 equivalent of potassium hydroxide (KOH) in anhydrous methanol.

  • Initiation : Charge a round-bottom flask with dimethyl suberate (1.1 equivalents to slightly favor mono-reaction) and cool to 0 °C using an ice-water bath.

  • Controlled Addition : Slowly add the methanolic KOH dropwise over 1 hour under vigorous stirring. Causality: Rapid addition causes localized heating and hydroxide pooling, leading to rapid suberic acid formation.

  • Reaction Progression : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The appearance of a mid-Rf spot indicates the monoester, while baseline material indicates the diacid.

  • Solvent Removal & Extraction : Evaporate methanol under reduced pressure. Partition the residue between diethyl ether and water. The unreacted diester partitions into the ether layer, while the potassium salt of the monoester remains in the aqueous layer.

  • Acidification : Carefully acidify the aqueous phase to pH 3 using concentrated HCl. Causality: A pH of 3 ensures complete protonation of the carboxylic acid (pKa ~4.76) without risking acid-catalyzed hydrolysis of the methyl ester[1].

  • Final Isolation : Extract the acidified aqueous phase with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield monomethyl suberate as a colorless oil/low-melting solid[1].

Applications in Drug Development & Biochemistry

Precursor for Prostaglandin E1 (Alprostadil)

Monomethyl suberate is a critical intermediate in the total synthesis of Prostaglandin E1, a potent vasodilator used to treat erectile dysfunction and maintain a patent ductus arteriosus in neonates[1]. The monoester provides the exact C8 aliphatic chain required for the upper appendage of the prostaglandin scaffold, allowing for sequential coupling reactions.

Modulator of Hepatocyte Lactate Metabolism

In metabolic studies, particularly those modeling Reye's syndrome (where medium-chain dicarboxylic acids accumulate), monomethyl suberate is utilized to investigate mitochondrial function. It is actively taken up by hepatocytes, where it acts as an uncoupling agent, inhibits lactate gluconeogenesis, and competitively inhibits the oxidation of endogenous fatty acids like octanoate[2].

Antifungal Agent

Recent pharmacological profiling has identified monomethyl suberate as a moderate antifungal agent. Molecular docking studies suggest that its mechanism of action involves interaction with N-myristoyltransferase, an essential enzyme in fungal lipid metabolism[].

Experimental Workflows: Hepatocyte Lactate Metabolism Assay

To evaluate the metabolic inhibitory effects of monomethyl suberate in vitro, a steady-state hepatocyte model is employed[2].

Protocol: Evaluating Gluconeogenesis Inhibition
  • Hepatocyte Isolation : Isolate rat hepatocytes via standard two-step collagenase perfusion.

  • Incubation Setup : Suspend hepatocytes in Krebs-Henseleit bicarbonate buffer containing 10 mM lactate and 1 mM pyruvate (to establish a steady-state gluconeogenic flux).

  • Treatment Application : Introduce monomethyl suberate at varying concentrations (0.1 mM to 2.0 mM). Causality: Titrating the concentration establishes the IC50 for gluconeogenesis inhibition and differentiates between specific enzymatic inhibition and generalized mitochondrial toxicity.

  • Metabolic Tracer Addition : Introduce

    
    C-labeled octanoate (0.2 mM) to a parallel set of treated cells to measure fatty acid oxidation rates.
    
  • Quantification : After 30 minutes, terminate the reaction with perchloric acid. Neutralize the extract and quantify glucose production via a standard enzymatic assay (e.g., hexokinase/G6PDH). Measure

    
    CO2 evolution to assess octanoate oxidation[2].
    
  • Self-Validation : Include a positive control using salicylate, a known uncoupler and inhibitor of gluconeogenesis, to validate the assay's sensitivity[2].

G MMS Monomethyl Suberate (Medium-Chain Half-Ester) HepUptake Hepatocyte Cellular Uptake MMS->HepUptake Active Transport MitoUncoupling Mitochondrial Uncoupling HepUptake->MitoUncoupling Induces GlucoInhib Inhibition of Lactate Gluconeogenesis HepUptake->GlucoInhib Blocks Pathway OctOxInhib Inhibition of Endogenous Fatty Acid Oxidation HepUptake->OctOxInhib Competes with Octanoate LactateAcc Altered Liver Lactate Metabolism MitoUncoupling->LactateAcc Energy Depletion GlucoInhib->LactateAcc Substrate Accumulation OctOxInhib->LactateAcc Metabolic Shift

Mechanistic pathway of Monomethyl Suberate inducing altered lactate metabolism in hepatocytes.

Safety, Handling, and Storage Protocols

Monomethyl suberate is classified as an irritant (Hazard Codes: Xi; GHS07)[1],.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE : Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and operation within a fume hood equipped with a type ABEK respirator filter[3],.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from strong oxidizing agents and bases, which can initiate unintended hydrolysis or degradation[3].

References

  • ChemicalBook . "SUBERIC ACID MONOMETHYL ESTER | 3946-32-5." ChemicalBook, 2026. 1

  • TCI Chemicals . "SAFETY DATA SHEET: Monomethyl Suberate." TCI Europe N.V., 2023. 3

  • Sigma-Aldrich . "Suberic acid monomethyl ester 97%." Sigma-Aldrich Product Specifications.

  • Rognstad, R. "Effects of Salicylate on Hepatocyte Lactate Metabolism." Biomedica Biochimica Acta, 50(7), 921-930 (1991). 2

  • BOC Sciences . "CAS 3946-32-5 (Suberic acid monomethyl ester)." BOC Sciences Database.

Sources

Structural Profiling and Synthetic Applications of 7-Methoxycarbonylheptanoic Acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-methoxycarbonylheptanoic acid (IUPAC: 8-methoxy-8-oxooctanoic acid), widely known in commercial and synthetic literature as suberic acid monomethyl ester or monomethyl octanoate , is a highly versatile bifunctional building block[1][2]. Characterized by its linear eight-carbon aliphatic backbone, this compound features orthogonal reactive termini: a free carboxylic acid and a methyl-protected ester.

This whitepaper provides an authoritative analysis of its structural properties, its mechanistic role in overcoming regioselectivity challenges in organic synthesis, and field-proven protocols for its application as a "C8 linker" in the development of Proteolysis Targeting Chimeras (PROTACs)[3].

Structural Formula and Physicochemical Profiling

The utility of 7-methoxycarbonylheptanoic acid stems directly from its structural formula:


 .

In the context of nomenclature, the name 7-methoxycarbonylheptanoic acid treats the heptanoic acid as the parent chain (7 carbons) with a methoxycarbonyl group attached to the terminal carbon, resulting in an 8-carbon continuous backbone. This is chemically identical to the monomethyl ester of suberic (octanedioic) acid[1].

Quantitative Physicochemical Data

To facilitate reaction planning and solvent selection, the fundamental physicochemical properties of the compound are summarized below.

PropertyValueScientific Implication
Chemical Formula

Defines the mass balance for stoichiometric calculations.
Molecular Weight 188.22 g/mol Requires precise measurement for millimolar-scale PROTAC synthesis[1].
SMILES String COC(=O)CCCCCCC(=O)OEssential for in silico modeling and cheminformatics[1].
LogP (XLogP3) 1.8Indicates moderate lipophilicity, ideal for cell-permeable drug linkers[1].
Topological Polar Surface Area 63.6 ŲContributes to the overall favorable pharmacokinetic profile of the final PROTAC[1].
Physical State (20°C) Colorless liquid to low-melting solidDictates handling; often requires gentle warming prior to dispensing.

The Logic of Desymmetrization: Why Not Use Suberic Acid?

In the design of PROTACs, a linker must bridge a Protein of Interest (POI) ligand and an E3 ligase ligand. An 8-carbon aliphatic chain is frequently optimal because it provides a highly flexible, hydrophobic spacer that spans approximately 10–12 Å, allowing the two proteins to form a stable ternary complex without steric clash[3].

The Causality of the Monomethyl Ester: Novice researchers might attempt to use the symmetrical diacid (suberic acid) to link two distinct amines. However, reacting a symmetrical diacid with two different amines inevitably yields a statistical mixture of homodimers (POI-C8-POI and E3-C8-E3), polymers, and the desired heterodimer, resulting in abysmal yields (<10%) and complex chromatographic separations.

7-methoxycarbonylheptanoic acid solves this via desymmetrization . The methyl ester acts as a robust protecting group that is entirely unreactive under standard peptide coupling conditions. This orthogonal reactivity allows for a controlled, sequential assembly line:

  • The free carboxylic acid is activated and coupled to the first amine.

  • The methyl ester is then saponified to reveal the second carboxylic acid.

  • The newly freed acid is coupled to the second amine.

PROTAC_Synthesis Linker 7-methoxycarbonylheptanoic acid (Bifunctional C8 Linker) Reaction1 Amide Coupling (HATU, DIPEA, DMF) Linker->Reaction1 + POI Ligand-NH2 Int1 Intermediate 1 (POI-Ligand-C8-COOCH3) Reaction1->Int1 Reaction2 Ester Hydrolysis (LiOH, THF/H2O) Int1->Reaction2 Int2 Intermediate 2 (POI-Ligand-C8-COOH) Reaction2->Int2 Reaction3 Amide Coupling (HATU, DIPEA, DMF) + E3 Ligase Ligand Int2->Reaction3 Final Target PROTAC Molecule Reaction3->Final

Sequential PROTAC synthesis workflow utilizing the orthogonal reactivity of the C8 linker.

Self-Validating Experimental Protocol: Sequential PROTAC Assembly

The following step-by-step methodology details the integration of 7-methoxycarbonylheptanoic acid into a PROTAC scaffold (e.g., targeting NUDT5)[3]. This protocol is designed as a self-validating system, ensuring that each chemical transformation is analytically confirmed before proceeding.

Phase 1: Primary Amide Coupling

Objective: Couple the free carboxylic acid of the linker to a primary or secondary amine on the POI ligand.

  • Activation: Dissolve 7-methoxycarbonylheptanoic acid (1.0 eq, ~0.200 mmol) and HATU (1.2 eq, 0.244 mmol) in anhydrous DMF (2.0 mL) under an inert argon atmosphere[3].

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 eq, 0.403 mmol). Stir at room temperature for 10 minutes.
    
    • Mechanistic Note: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester, which is highly efficient for unhindered aliphatic acids, minimizing side reactions.

  • Ligand Addition: Add the amine-bearing POI ligand (0.95 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint (LC-MS): Sample 1 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. The system is validated to proceed when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting amine mass and the emergence of the

    
     peak corresponding to the methyl ester intermediate.
    
  • Workup: Quench with saturated aqueous

    
    , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography.
Phase 2: Saponification (Ester Hydrolysis)

Objective: Unmask the terminal carboxylic acid for the final coupling step.

  • Solvent System: Dissolve the purified intermediate in a 2:1:1 mixture of THF:MeOH:

    
     (0.1 M concentration).
    
    • Mechanistic Note: The mixed solvent system is critical. THF solubilizes the hydrophobic C8 chain, water solubilizes the hydroxide salt, and methanol acts as a phase-transfer homogenizer.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    ) (3.0 eq). Stir at room temperature for 2 hours.
    
  • Validation Checkpoint (TLC & LC-MS): Perform TLC (Eluent: 5% MeOH in DCM). The starting material will appear as a high Rf spot, while the product will stay near the baseline due to the free carboxylic acid. LC-MS in negative ion mode must show the

    
     mass of the free acid.
    
  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with DCM (3x), dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate. The resulting free acid is typically pure enough (>95%) to use directly in the final coupling step with the E3 ligase ligand (e.g., a CRBN or VHL binder).
    

Quantitative Data: Optimization of Coupling Reagents

When utilizing 7-methoxycarbonylheptanoic acid, the choice of coupling reagent directly impacts the yield of the first intermediate. The table below summarizes comparative data for coupling the C8 aliphatic acid to a standard primary amine.

Coupling ReagentBaseSolventTime to CompletionIsolated YieldCausality / Rationale
HATU DIPEADMF2 hours88 - 92% Superior kinetics; forms highly reactive active ester. Ideal for aliphatic acids[3].
EDC / HOBt

DCM12 hours65 - 75%Slower reaction rate; water-soluble urea byproduct makes workup easier, but yields are lower.
T3P (50% in EtOAc) PyridineEtOAc6 hours80 - 85%Excellent for scale-up due to low toxicity and easy water washes, but slightly less efficient than HATU.

Note: HATU remains the industry standard for discovery-phase PROTAC synthesis due to its reliability across diverse ligand structures.

References

  • 8-Methoxy-8-oxooctanoic acid | C9H16O4 | CID 554191. PubChem. Available at:[Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs). Diva-portal.org. Available at:[Link]

Sources

CAS number for methyl hydrogen suberate

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of Methyl Hydrogen Suberate (CAS: 3946-32-5) in Bifunctional Synthetic Workflows

As a Senior Application Scientist overseeing complex synthetic pipelines, I frequently encounter the architectural challenge of elongating symmetric aliphatic chains. When drug development protocols require the synthesis of long-chain keto-acids or paracyclophanes, starting with a symmetric dicarboxylic acid like suberic acid often leads to a statistical nightmare of unreacted, mono-reacted, and di-reacted species.

The elegant solution lies in pre-desymmetrization. By utilizing methyl hydrogen suberate (CAS: 3946-32-5) —also known as monomethyl suberate or 8-methoxy-8-oxooctanoic acid—we effectively mask one terminus of the C8 chain[1],[2]. This allows us to perform highly directed, unidirectional chemistry on the free carboxylic acid while preserving the esterified end for downstream deprotection or further functionalization.

Physicochemical Profiling

Before integrating any building block into a GMP or GLP workflow, establishing a rigorous physicochemical profile is mandatory. Below is the quantitative data summarizing the core properties of methyl hydrogen suberate.

ParameterSpecification
IUPAC Name 8-methoxy-8-oxooctanoic acid[1]
CAS Registry Number 3946-32-5[1],[2]
Molecular Formula C9H16O4[3],[4]
Appearance Colorless to white fused solid or clear liquid[1],[2]
Boiling Point ~155.5 °C at 4 mmHg[5]
Assay (Aqueous Titration) 95.0% – 105.0%[1]
Purity (Silylated GC) ≥ 95.0% - 98.0%[1],[2]

Experimental Methodology: Synthesis & Self-Validation

Protocol 1: Synthesis and Isolation of Methyl Hydrogen Suberate

While commercially available, understanding the synthesis of this monoester is critical for troubleshooting impurities. The process relies on the controlled esterification of suberic acid[6].

  • Step 1: Controlled Esterification React suberic acid with a strictly substoichiometric amount of methanol in the presence of an acid catalyst[6]. Causality: Limiting the methanol shifts the equilibrium to favor the monoester over the diester, though a statistical mixture will inevitably form.

  • Step 2: Fractional Distillation Subject the crude mixture to high-vacuum fractional distillation. Causality: The unreacted diacid, the target monoester, and the diester have significantly different boiling points. Methyl hydrogen suberate distills cleanly at approximately 155.5 °C at 4 mmHg[5].

  • Step 3: Self-Validating Quality Control To validate the success of the distillation, perform an aqueous acid-base titration to quantify the free -COOH group; the assay should read between 95.0% and 105.0%[1]. Concurrently, derivatize a sample via silylation and analyze it using Gas Chromatography (GC). Causality: Silylation is critical because it masks the free carboxylic acid, preventing hydrogen-bonding-induced peak tailing on the GC column. This ensures the readout accurately reflects a ≥95.0% purity threshold without analytical artifacts[1].

Protocol 2: Downstream Application - Synthesis of 8-Ketooctadecanoic Acid

Methyl hydrogen suberate is routinely used to synthesize long-chain keto-acids, which are vital intermediates in lipid nanoparticle (LNP) development and dermatological APIs[7].

  • Step 1: Activation to Acid Chloride React methyl hydrogen suberate with thionyl chloride (SOCl₂) to yield 7-carbomethoxyheptanoyl chloride[5]. Validation: Monitor the reaction via Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp acyl chloride carbonyl stretch (~1800 cm⁻¹) confirms complete conversion[1].

  • Step 2: Organocadmium Coupling React the resulting acid chloride with an organocadmium reagent derived from 1-bromodecane[7]. Causality: Organocadmium reagents are specifically chosen over Grignard reagents because they are significantly less nucleophilic; they selectively attack the highly reactive acid chloride without reacting with the methyl ester at the opposite end of the chain[7].

  • Step 3: Self-Validating Isolation Isolate the ketonic fraction using Girard's reagent T[7]. Causality: Girard's reagent T selectively forms water-soluble hydrazones with ketones. This allows all non-ketonic impurities (unreacted starting materials and ester byproducts) to be washed away in the organic phase. Subsequent acid hydrolysis of the aqueous phase recovers the pure 8-ketooctadecanoic acid derivative[7].

Workflow Visualization

Below is the logical workflow mapping the desymmetrization and chain elongation process.

G A Suberic Acid (Symmetric Precursor) B Controlled Esterification (Methanol + H+ Catalyst) A->B C Methyl Hydrogen Suberate CAS: 3946-32-5 B->C Desymmetrization D Thionyl Chloride (SOCl2) Activation C->D E 7-Carbomethoxyheptanoyl Chloride D->E Chlorination F Organocadmium Coupling (e.g., 1-bromodecane) E->F G 8-Ketooctadecanoic Acid Derivative F->G Chain Elongation

Workflow: Desymmetrization of suberic acid to form long-chain keto-acids.

Conclusion

The strategic use of methyl hydrogen suberate eliminates the inefficiencies inherent in symmetric diacid chemistry. By bridging the gap between raw aliphatic precursors and complex, asymmetric APIs, it remains an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Thermo Fisher Scientific. "Methyl hydrogen suberate, 98% 1 g | Buy Online". 1

  • TCI Chemicals. "Monomethyl Suberate | 3946-32-5". 2

  • Grogg-Shop. "Methyl hydrogen suberate, 98%, UoM: 1 * 5 g, CAS: 3946-32-5". 3

  • TCI Chemicals. "SAFETY DATA SHEET - Monomethyl Suberate". 4

  • The Journal of Organic Chemistry 1961. "Synthesis of paracyclophanes". 5

  • Ningbo Inno Pharmchem Co., Ltd. "Manufacturer of Suberic Acid Monomethyl Ester: Synthetic Route and Market Prospects". 6

  • SciSpace. "The Monoketo- and Monohydroxyoctadecanoic Acids". 7

Sources

Structural Elucidation and Application of Monomethyl Suberate: A Technical Guide to 1H NMR Analysis and Drug Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Translational Significance

Monomethyl suberate (suberic acid monomethyl ester, CAS: 3946-32-5) is an asymmetric, 8-carbon aliphatic dicarboxylic acid monoester. Its bifunctional nature—featuring both a reactive carboxylic acid and a protected methyl ester—makes it a highly versatile building block in medicinal chemistry.

In drug development, the precise structural geometry and lipophilicity of the 8-carbon chain are critical for spatial targeting. Monomethyl suberate is most notably utilized as the core aliphatic linker in the synthesis of suberoylanilide hydroxamic acid (SAHA, generic name: Vorinostat), a first-in-class FDA-approved histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma[1][2]. Furthermore, its bifunctionality is increasingly leveraged in the design of Proteolysis Targeting Chimeras (PROTACs), where the aliphatic chain serves as a flexible tether between the E3 ligase ligand and the target protein binder.

Understanding the precise structural characteristics of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) is a fundamental prerequisite for downstream synthetic success.

1H NMR Structural Elucidation: Causality and Peak Assignment

The 1H NMR spectrum of monomethyl suberate provides a definitive fingerprint of its asymmetric structure. The molecule (


) contains distinct proton environments driven by the differing electron-withdrawing effects of the carboxylic acid versus the methyl ester.
The Causality of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter. While non-polar solvents like


 are common, they often result in broad, shifting, or entirely invisible carboxylic acid signals due to variable hydrogen bonding and trace moisture. By utilizing 

, the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the labile

proton into a stable, highly deshielded complex. This causal relationship ensures the acid proton appears consistently as a sharp singlet near 11.97 ppm[3].
Quantitative 1H NMR Data Summary

The following table summarizes the quantitative 1H NMR assignments for monomethyl suberate in


 at 400 MHz[3].
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
11.97 Singlet (s)1H-

(Carboxylic acid proton)
3.58 Singlet (s)3H-

(Methoxy protons)
2.29 Triplet (t)2H7.2

(Methylene

to ester)
2.18 Triplet (t)2H7.2

(Methylene

to acid)
1.43 – 1.53 Multiplet (m)4H-

(Methylene

to carbonyls)
1.21 – 1.32 Multiplet (m)4H-

(Methylene

to carbonyls)

Mechanistic Insight: The methylene protons adjacent to the ester (2.29 ppm) are slightly more deshielded than those adjacent to the acid (2.18 ppm). This subtle


 of 0.11 ppm is caused by the stronger inductive electron-withdrawing effect of the 

group compared to the hydrogen-bonded

group in the

environment.

Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure absolute trustworthiness in structural verification, the NMR acquisition must function as a self-validating system. The following methodology incorporates a deuterium exchange step to definitively prove the identity of the acidic proton.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of high-purity monomethyl suberate and dissolve it completely in 0.6 mL of anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Tube Loading & Locking: Transfer the homogenous solution to a standard 5 mm NMR tube. Insert into the spectrometer, lock the field to the deuterium frequency of

    
    , and shim the Z-axis gradients until the solvent residual peak (2.50 ppm) achieves a full-width at half-maximum (FWHM) of <1.0 Hz.
    
  • Primary Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans, a relaxation delay (

    
    ) of 2 seconds, and an acquisition time of 3 seconds to ensure accurate integration.
    
  • Self-Validation (The

    
     Shake):  To validate the 11.97 ppm assignment, remove the NMR tube, add 2 drops of Deuterium Oxide (
    
    
    
    ), cap, and shake vigorously for 10 seconds. Re-insert the tube and acquire a second spectrum.
  • Data Processing & Confirmation: Apply a Fourier Transform, phase the spectrum manually, and apply a baseline correction. Validation Check: The peak at 11.97 ppm must completely disappear in the second spectrum due to rapid proton-deuterium exchange (

    
    ), definitively proving it is the labile acid proton.
    

Step-by-step workflow for 1H NMR acquisition and processing of monomethyl suberate.

Translational Workflow: Synthesis of Vorinostat (SAHA)

The bifunctionality of monomethyl suberate is perfectly exploited in the synthesis of Vorinostat (SAHA). The carboxylic acid is first targeted for amidation with aniline, leaving the methyl ester intact for subsequent conversion into the critical zinc-binding hydroxamic acid group required for HDAC inhibition[1][4].

Step-by-Step Synthetic Methodology
  • Amidation (Coupling): Dissolve aniline (1.45 mmol) and monomethyl suberate (1.59 mmol) in 15 mL of anhydrous dichloromethane (

    
    ). Add the coupling agent EDCI (1.59 mmol) and the catalyst DMAP (0.145 mmol)[4].
    
  • Reaction Monitoring: Stir the reaction at room temperature for 16 hours.

  • In-Process Validation: Treat this step as a self-validating system. Take a 0.1 mL aliquot, evaporate the solvent, and run a rapid 1H NMR. The disappearance of the 11.97 ppm peak and the emergence of aromatic multiplets (7.0–7.6 ppm) confirm the successful formation of the intermediate, methyl 8-oxo-8-(phenylamino)octanoate[4].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure[4].
  • Hydroxaminolysis: Convert the terminal methyl ester to a hydroxamic acid by treating the intermediate with hydroxylamine hydrochloride (

    
    ) and sodium methoxide (
    
    
    
    ) in methanol. This yields the final active pharmaceutical ingredient, SAHA[2][4].

Synthetic pathway of the HDAC inhibitor Vorinostat (SAHA) from monomethyl suberate.

References

  • ChemicalBook. SUBERIC ACID MONOMETHYL ESTER | 3946-32-5. 3

  • National Center for Biotechnology Information (PMC). Modified Suberoylanilide Hydroxamic Acid Reduced Drug-Associated Immune Cell Death and Organ Damage under Lipopolysaccharide Inflammatory Challenge. 4

  • ACS Publications. Inhibitors of Human Histone Deacetylase: Synthesis and Enzyme and Cellular Activity of Straight Chain Hydroxamates. 1

  • New Drug Approvals. SAHA. 2

  • Sigma-Aldrich. Suberic acid monomethyl ester 97%.

Sources

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Monomethyl Octanedioate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts for monomethyl octanedioate, also known as monomethyl suberate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, predicted spectral data, and practical experimental considerations for the structural elucidation of this asymmetrical dicarboxylic acid monoester.

Introduction: The Significance of 13C NMR in the Analysis of Dicarboxylic Acid Monoesters

Monomethyl octanedioate (HOOC(CH₂)₆COOCH₃) serves as a valuable building block in the synthesis of various polymers, lubricants, and pharmaceutical intermediates. Its bifunctional nature, possessing both a free carboxylic acid and a methyl ester, imparts unique chemical properties that are critical to its application. The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of novel materials.

Carbon-13 NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural determination of organic molecules.[1] By probing the chemical environment of each carbon atom, 13C NMR provides a distinct fingerprint of the molecule's carbon skeleton. In the case of monomethyl octanedioate, 13C NMR is instrumental in confirming the successful monosubstitution of octanedioic acid (suberic acid) and in assigning the specific chemical environments of the carbonyl and aliphatic carbons.

This guide will provide a detailed exposition of the expected 13C NMR spectrum of monomethyl octanedioate, grounded in established principles of nuclear magnetic resonance.

Theoretical Principles of 13C NMR Chemical Shifts in Monomethyl Octanedioate

The chemical shift (δ) in 13C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS) at 0 ppm. The chemical shift is highly sensitive to the local electronic environment of the carbon atom. Several key factors influence the 13C chemical shifts in monomethyl octanedioate:

  • Electronegativity of Substituents: The presence of electronegative oxygen atoms in the carboxylic acid and ester functional groups significantly deshields the adjacent carbonyl carbons, causing them to resonate at a higher chemical shift (downfield) compared to the aliphatic carbons.[2] The carbon of the methyl ester group (O-CH₃) is also deshielded due to the direct attachment of an oxygen atom.

  • Hybridization: The sp² hybridized carbonyl carbons of the acid and ester groups are inherently more deshielded and appear at much higher chemical shifts than the sp³ hybridized carbons of the aliphatic chain.[1]

  • Inductive Effects: The electron-withdrawing inductive effect of the two oxygen atoms in each functional group influences the chemical shifts of the neighboring carbons. This effect diminishes with increasing distance from the functional group.

These principles allow for a predictable pattern of chemical shifts across the carbon backbone of monomethyl octanedioate, enabling the assignment of each resonance to a specific carbon atom.

Predicted 13C NMR Chemical Shifts for Monomethyl Octanedioate

The structure of monomethyl octanedioate is as follows, with carbons numbered for assignment purposes:

The predicted 13C NMR chemical shifts are summarized in the table below. These values are based on typical ranges for dicarboxylic acids and their methyl esters.[7][8][9]

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C₁Ester Carbonyl (C=O)173 - 175Deshielded due to bonding with two oxygen atoms. Slightly upfield compared to the carboxylic acid carbonyl due to the electron-donating nature of the methyl group.
C₈Carboxylic Acid Carbonyl (C=O)178 - 182Highly deshielded due to the sp² hybridization and the strong electron-withdrawing effect of the two oxygen atoms.
C₉Ester Methyl (O-CH₃)51 - 53Directly attached to an electronegative oxygen atom, causing a downfield shift compared to aliphatic methyl groups.
C₂Methylene (α to ester)33 - 35Deshielded by the inductive effect of the adjacent ester carbonyl group.
C₇Methylene (α to carboxylic acid)33 - 35Deshielded by the inductive effect of the adjacent carboxylic acid carbonyl group.
C₃, C₆Methylene (β to carbonyls)24 - 26Less influenced by the inductive effects of the carbonyl groups compared to the α-carbons.
C₄, C₅Methylene (γ and δ to carbonyls)28 - 30Least deshielded of the methylene carbons, residing in a more alkane-like environment.

It is important to note that the exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of monomethyl octanedioate, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Sample Purity: Ensure the monomethyl octanedioate sample is of high purity (≥97%) to avoid signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts for both the analyte and the residual solvent peak.

  • Concentration: Prepare a solution of approximately 20-50 mg of monomethyl octanedioate in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz for ¹H (75 MHz for ¹³C) is recommended. Higher field strengths will provide better signal dispersion.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This will result in a spectrum where each unique carbon atom appears as a single sharp peak.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.[8]

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of monomethyl octanedioate with the numbering scheme used for the predicted chemical shift assignments.

monomethyl_octanedioate cluster_acid Carboxylic Acid cluster_ester Methyl Ester C8 C₈ O8a O C8->O8a O8b OH C8->O8b C7 C₇H₂ C8->C7 C6 C₆H₂ C7->C6 C5 C₅H₂ C6->C5 C4 C₄H₂ C5->C4 C3 C₃H₂ C4->C3 C2 C₂H₂ C3->C2 C1 C₁ C2->C1 O1a O C1->O1a O1b O C1->O1b C9 C₉H₃ O1b->C9

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Mass Spectrometry Fragmentation Pattern of Octanedioic Acid, Monomethyl Ester: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Structural elucidation, electron ionization (EI) mechanisms, and validated analytical workflows.

Introduction and Analytical Significance

Octanedioic acid, monomethyl ester—commonly known as suberic acid monomethyl ester or 8-methoxy-8-oxooctanoic acid (CAS: 3946-32-5)—is a critical bifunctional intermediate. It is extensively utilized in the pharmaceutical industry for the synthesis of histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA)[1], and various prostaglandins[2]. Furthermore, it serves as a valuable biomarker in lipidomics and fungal metabolite profiling[3].

As a Senior Application Scientist, I emphasize that accurately identifying this compound in complex matrices requires a deep understanding of its mass spectrometry (MS) fragmentation behavior. Because it possesses both a carboxylic acid and a methyl ester functional group separated by a flexible six-carbon aliphatic chain, its gas-phase ionization is characterized by competitive fragmentation pathways, intramolecular rearrangements, and the sequential loss of neutral molecules.

Physicochemical Properties
  • Molecular Formula: C9H16O4[4]

  • Molecular Weight: 188.22 g/mol [4]

  • Exact Mass (Monoisotopic): 188.104859 Da[4]

  • LogP: 1.8[4]

Core Fragmentation Mechanisms (EI-MS at 70 eV)

Under standard 70 eV Electron Ionization (EI), the molecular ion (


) at m/z 188 is typically weak or entirely absent. This is a hallmark of aliphatic dicarboxylic acid monoesters, where the high internal energy imparted by the electron beam drives rapid cleavage of the C-C bonds adjacent to the carbonyl groups.
Neutral Losses: The m/z 138 Signature

The most diagnostically significant pathway for suberic acid monomethyl ester is the sequential elimination of stable neutral molecules from the termini of the aliphatic chain.

  • Loss of Methanol: The ester terminus readily loses a methanol molecule (32 Da) via a hydrogen transfer from the aliphatic backbone, yielding an ion at m/z 156 (

    
    ).
    
  • Loss of Methoxy/Hydroxyl: Alpha-cleavage can result in the loss of a methoxy radical (31 Da) to yield m/z 157, or the loss of water (18 Da) from the carboxylic acid end to yield m/z 170.

  • Synergistic Elimination: The defining feature of this molecule is the combined loss of both methanol and water. The flexible 8-carbon backbone folds into a favorable conformation, allowing the simultaneous or rapid sequential loss of

    
     and 
    
    
    
    (50 Da total), producing a highly stable, potentially cyclic or conjugated fragment at m/z 138 [4][5].
The McLafferty Rearrangements

Because the molecule has two distinct carbonyl systems with available


-hydrogens, it undergoes dual competitive McLafferty rearrangements:
  • Ester Terminus: Cleavage at the methyl ester end yields the characteristic enol radical cation at m/z 74 (

    
    ).
    
  • Acid Terminus: Cleavage at the carboxylic acid end yields the corresponding enol radical cation at m/z 60 (

    
    ).
    
Aliphatic Chain Cleavage

The hydrocarbon backbone undergoes successive


-bond cleavages, generating a series of carbocations spaced by 14 Da (

units). This results in the classic aliphatic signature series at m/z 41, 55, 69, and 83.

MS_Fragmentation M Molecular Ion [M]+• m/z 188 F157 [M - •OCH3]+ m/z 157 M->F157 - •OCH3 (31 Da) F156 [M - CH3OH]+• m/z 156 M->F156 - CH3OH (32 Da) F74 McLafferty (Ester) m/z 74 M->F74 Ester-end Rearrangement F60 McLafferty (Acid) m/z 60 M->F60 Acid-end Rearrangement F138 [M - CH3OH - H2O]+• m/z 138 F156->F138 - H2O (18 Da)

Figure 1: Primary EI-MS fragmentation pathways of octanedioic acid, monomethyl ester.

Quantitative Data & Peak Assignments

The following table summarizes the diagnostic ions required to confidently identify suberic acid monomethyl ester in a mass spectrum.

m/z ValueIon Type / FormulaOrigin / Fragmentation MechanismDiagnostic Utility
188

Molecular Ion (

)
Very weak/absent; confirms intact mass.
170


Indicates presence of free carboxylic acid.
157


Alpha-cleavage at the ester group.
156


Confirms methyl ester moiety.
138


Highly diagnostic for dicarboxylic monoesters[4][5].
74

McLafferty rearrangementUniversal marker for methyl esters.
60

McLafferty rearrangementUniversal marker for unbranched carboxylic acids.
59

Alpha-cleavageConfirms methyl ester functionality.

(Note: In Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) negative mode, the compound predominantly forms the deprotonated pseudo-molecular ion


 at m/z 187.1[2].)

Experimental Protocols: GC-MS Analytical Workflow

To ensure high trustworthiness and reproducibility, the following protocol outlines a self-validating system for the GC-MS analysis of suberic acid monomethyl ester.

Step 1: Sample Preparation
  • Extraction/Dilution: Dissolve the analyte in a high-purity, low-polarity solvent such as dichloromethane (DCM) or hexane to achieve a concentration of 10–50 ppm.

  • Derivatization (Optional but Recommended): While the monoester can be injected directly, the free carboxylic acid tail can cause peak tailing. To achieve sharp chromatographic peaks, derivatize the acid terminus using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 60 °C for 30 minutes to form the TMS-ester. (Note: This will shift the molecular weight to 260 Da).

Step 2: Gas Chromatography (GC) Parameters
  • Column: Non-polar to slightly polar fused silica capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0–1.2 mL/min.

  • Injection: 1.0 µL, Split mode (ratio 1:10 to 1:50 depending on concentration).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial hold at 80 °C for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Final hold at 280 °C for 5 minutes.

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40 to 350 (to capture the low-mass McLafferty ions and the intact molecular ion).

GCMS_Workflow S1 Sample Prep (DCM Dilution / BSTFA Deriv.) S2 GC Separation (HP-5MS Column) S1->S2 S3 EI Ionization (70 eV, 230°C) S2->S3 S4 Quadrupole MS (m/z 40-350) S3->S4 S5 Data Analysis (Extract m/z 138, 74) S4->S5

Figure 2: Step-by-step GC-MS analytical workflow for suberic acid monomethyl ester.

References

1.[4] National Center for Biotechnology Information. "8-Methoxy-8-oxooctanoic acid | C9H16O4 | CID 554191 - PubChem". PubChem. URL: 2.[2] ChemicalBook. "SUBERIC ACID MONOMETHYL ESTER | 3946-32-5". ChemicalBook. URL: 3.[5] National Center for Biotechnology Information. "8-Methoxy-8-oxooctanoic acid (Mass Spectrometry Data)". PubChem. URL: 4.[3] MDPI. "A Study of Metabolites from Basidiomycota and Their Activities against Pseudomonas aeruginosa". MDPI. URL: 5.[1] ACS Publications. "Modified Suberoylanilide Hydroxamic Acid Reduced Drug-Associated Immune Cell Death and Organ Damage under Lipopolysaccharide Inflammatory Challenge". ACS Pharmacology & Translational Science. URL:

Sources

Thermodynamic and Solvation Profiling of Monomethyl Suberate (MMS) in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Monomethyl suberate (MMS, CAS: 3946-32-5), systematically known as 8-methoxy-8-oxooctanoic acid, is a bifunctional aliphatic molecule serving as a critical building block in modern medicinal chemistry. Featuring a terminal carboxylic acid and a methyl ester separated by a flexible hexamethylene chain, MMS is heavily utilized in the synthesis of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA)[1] and acts as a highly soluble linker in Proteolysis Targeting Chimeras (PROTACs)[2]. For drug development professionals and formulation scientists, mastering the solvation thermodynamics of MMS is critical for optimizing reaction yields, executing solvent switches, and designing purification workflows.

Physicochemical Properties & Solvation Mechanics

MMS exhibits an amphiphilic character, though its 8-carbon backbone renders it predominantly lipophilic.

Expert Insight on Causality in Solvation: A common misconception in bench chemistry is treating MMS as a standard solid during room-temperature solubility assays. MMS has a documented melting point of 17–19 °C[3]. Consequently, at standard laboratory temperature (25 °C), MMS exists as a colorless, viscous liquid with a density of 1.047 g/mL[3]. Therefore, evaluating "solubility" in organic solvents at 25 °C is thermodynamically an assessment of liquid-liquid miscibility .

Methanol serves as an exceptional solvation matrix for MMS. The causality behind this lies in hydrogen bonding and polarity matching: methanol's hydroxyl group acts as both a hydrogen-bond donor to the MMS ester carbonyl and an acceptor from the terminal carboxylic acid. Simultaneously, methanol's methyl group provides favorable van der Waals interactions with the aliphatic chain of MMS, leading to a highly negative free energy of mixing and complete miscibility[3]. Conversely, the hydrophobic bulk of the hexamethylene chain dominates in aqueous environments, rendering MMS insoluble in water[4].

Table 1: Physicochemical and Solvation Profile of MMS
Parameter / SolventData / State at 25 °CSolubility / Miscibility ProfileCausality / Mechanism
Water Liquid biphasicInsoluble (< 0.1 mg/mL)[4]Hydrophobic effect dominates; inability to disrupt water lattice.
Methanol MiscibleVery Soluble / Miscible[3]Protic H-bonding with bifunctional termini.
DMSO MiscibleVery Soluble / Miscible[3]Strong dipole-dipole interactions with carboxylic acid.
DMF / THF MiscibleVery Soluble / Miscible[1]Aprotic solvation; ideal for amide coupling transitions.
Diethyl Ether MiscibleSoluble[3]Low-polarity van der Waals matching; used for extraction.
Log S (Ali) N/A-2.78 (Predicted)[5]Topological estimation of poor aqueous solubility.

Methodological Framework: Saturation Limits & Quantification

Because MMS is a liquid at room temperature, traditional solid-liquid thermodynamic solubility studies must be conducted at sub-ambient temperatures to maintain the solid state.

Protocol: HPLC-ELSD Determination of MMS Solid-Liquid Equilibrium at 10 °C

Self-Validating Rationale: MMS lacks a conjugated π-system, rendering standard UV-Vis detection (e.g., 254 nm or 210 nm) highly insensitive and prone to baseline drift. Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is mandatory for accurate quantification.

  • Thermostatic Equilibration: Add 500 mg of solid MMS to 1 mL of pre-chilled solvent (e.g., Methanol) in a sealed borosilicate vial. Maintain strictly at 10 °C in a thermostatic shaker for 72 hours to ensure thermodynamic solid-liquid equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes using a refrigerated centrifuge set exactly to 10 °C to prevent phase melting.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-equilibrated to 10 °C) to remove micro-crystals.

  • Dilution & Matrix Matching (Critical Step): Immediately dilute an aliquot of the filtrate by a factor of 1:1000 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: This prevents the MMS from precipitating or phase-separating as an oil when the sample warms to room temperature in the autosampler.

  • HPLC-ELSD Analysis: Inject 10 µL onto a C18 reverse-phase column. Run an isocratic elution. Calibrate the ELSD response using a non-linear (log-log) standard curve generated from highly pure MMS analytical standards[6].

Application Workflow: MMS in PROTAC and Vorinostat Synthesis

MMS is a staple in generating VHL-addressing PROTACs and HDAC inhibitors. The choice of solvent during these multi-step syntheses is strictly dictated by the solubility of MMS and the reactive intermediates.

  • Amide Coupling: MMS is highly soluble in DMF, making it the ideal solvent for HATU-mediated amide couplings with amines (e.g., aniline for Vorinostat, or VHL ligands for PROTACs)[1][2]. DMF stabilizes the highly polar O-7-azabenzotriazol-1-yl uronium transition state.

  • Saponification (Solvent Switch): Post-coupling, the methyl ester must be hydrolyzed to a free carboxylic acid. This is typically achieved using Lithium Hydroxide (LiOH) in a co-solvent system of Methanol and THF (often a 3:5 ratio)[7].

  • Causality of Solvent Switch: THF is required to maintain the solubility of the growing, highly lipophilic intermediate, while Methanol is essential to solvate the LiOH and facilitate the nucleophilic attack of the hydroxide ion on the ester carbonyl[7].

G N1 Monomethyl Suberate (MMS) Liquid at 25°C N2 Solubilization in DMF (High Polarity Aprotic) N1->N2 N3 Amide Coupling (HATU, DIPEA, Amine) N2->N3 N4 Lipophilic Ester Intermediate N3->N4 N5 Solvent Switch (MeOH / THF Co-solvent) N4->N5 N6 Saponification (LiOH) N5->N6 N7 Active PROTAC Linker / Precursor N6->N7

Workflow demonstrating solvent transitions required for MMS-based PROTAC linker synthesis.

References

  • [3] SUBERIC ACID MONOMETHYL ESTER CAS#: 3946-32-5, ChemicalBook. 3

  • [4] Suberic Acid Monomethyl Ester | Research Chemical, Benchchem. 4

  • [5] 3946-32-5 | Suberic acid monomethyl ester, Ambeed. 5

  • [6] Monomethyl Suberate 98%, Avantor Sciences. 6

  • [1] EP2349985A2 - Process for the preparation of vorinostat, Google Patents. 1

  • [7] A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker, Carnegie Mellon University. 7

  • [2] Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs), Journal of Medicinal Chemistry (ACS Publications). 2

Sources

Methodological & Application

Application Note: Selective Synthesis and Isolation of Monomethyl Suberate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monomethyl suberate (MMS) is a critical aliphatic building block utilized in polymer chemistry, PROTAC linker design, and the synthesis of active pharmaceutical ingredients (APIs). Most notably, it serves as the primary precursor in the synthesis of the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA)[1].

The primary synthetic challenge lies in the symmetry of suberic acid (octanedioic acid). Standard Fischer esterification with methanol typically yields a statistical mixture of unreacted diacid, the desired monoester, and the over-reacted diester. This guide outlines a highly reproducible, self-validating protocol that bypasses the need for complex chromatography by coupling a thermodynamically controlled esterification with an orthogonal phase-separation strategy.

Application Context: The Vorinostat Pathway

In drug development, the selective monoesterification of suberic acid is the initiating step for synthesizing straight-chain hydroxamates[2]. The protected methyl ester allows for the selective amidation of the opposite terminus before the ester is converted into a zinc-binding hydroxamic acid group.

Application SA Suberic Acid MMS Monomethyl Suberate SA->MMS MeOH, H+ AcidChloride Mono-acid Chloride MMS->AcidChloride SOCl2 Amide Methyl Suberanilic Acid AcidChloride->Amide Aniline SAHA Vorinostat (SAHA) Amide->SAHA NH2OH

Synthetic pathway of Vorinostat (SAHA) utilizing monomethyl suberate as a key intermediate.

Mechanistic Rationale & Causality

Achieving >95% purity of a monoester from a symmetric diacid requires exploiting the distinct physicochemical properties of the reaction mixture components.

  • Thermodynamic vs. Kinetic Control: Using a massive excess of methanol drives the reaction entirely to dimethyl suberate. By restricting methanol to 2.0 equivalents and using a non-polar co-solvent (toluene), we intentionally arrest the reaction at a statistical distribution.

  • Solubility Disparity: Suberic acid exhibits near-zero solubility in cold halogenated solvents like dichloromethane (DCM). Conversely, the disruption of symmetry and hydrogen-bonding in both the monoester and diester renders them highly soluble in DCM. This causality allows for the immediate mechanical recovery of unreacted starting material.

  • pKa-Driven Partitioning: Monomethyl suberate retains one carboxylic acid moiety (pKa ~4.5). Washing the organic filtrate with a mild base (NaHCO₃, pH ~8) selectively deprotonates the monoester, driving it into the aqueous phase as a sodium salt. The fully capped dimethyl suberate remains trapped in the organic phase.

Experimental Design & Reagents

Table 1: Reagent Quantities for 100 mmol Scale
ReagentMW ( g/mol )EquivalentsAmountRole
Suberic Acid 174.201.017.4 gSymmetrical Diacid Precursor
Methanol (Anhydrous) 32.042.08.1 mLEsterifying Agent
Toluene 92.14-50.0 mLCo-solvent
Amberlyst-15 Resin N/A-1.5 gHeterogeneous Acid Catalyst
Dichloromethane (DCM) 84.93-150 mLOrthogonal Extraction Solvent
Sodium Bicarbonate 84.01-150 mL5% aq. solution (Phase Partitioning)

Note: Amberlyst-15 is preferred over H₂SO₄ as it prevents the generation of acidic aqueous waste during the initial concentration step and has been shown to slightly improve monoester selectivity through steric alignment of the diacid within the resin pores[3].

Step-by-Step Protocol

Phase 1: Reaction Execution
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Add 17.4 g of suberic acid and 50 mL of toluene. The diacid will remain largely suspended.

  • Catalysis: Add 8.1 mL of anhydrous methanol followed by 1.5 g of dry Amberlyst-15 strongly acidic ion-exchange resin.

  • Reflux: Heat the mixture to 85°C with vigorous stirring for 4 hours.

  • Termination: Cool the reaction to room temperature. Filter the mixture through a coarse glass frit to remove the Amberlyst-15 resin.

  • Concentration: Remove the toluene and unreacted methanol under reduced pressure using a rotary evaporator to yield a crude semi-solid residue.

Phase 2: Orthogonal Phase Separation

The following workflow isolates the target compound without the use of column chromatography.

PhaseSeparation Crude Crude Reaction Mixture (Diacid, Monoester, Diester) DCM Suspend in cold DCM & Filter Crude->DCM Diacid Filter Cake (Recovered Suberic Acid) DCM->Diacid Insoluble Filtrate DCM Filtrate (Monoester + Diester) DCM->Filtrate Soluble Wash Liquid-Liquid Extraction (aq. NaHCO3 wash) Filtrate->Wash OrgPhase Organic Phase (Dimethyl Suberate) Wash->OrgPhase Neutral Ester AqPhase Aqueous Phase (Sodium Monomethyl Suberate) Wash->AqPhase Deprotonated Acid Acidify Acidify to pH < 2 (HCl) & Extract with DCM AqPhase->Acidify Product Pure Monomethyl Suberate (Target Product) Acidify->Product

Workflow for the orthogonal phase separation of monomethyl suberate.

  • Diacid Recovery: Suspend the crude concentrated residue in 100 mL of cold DCM (0–5°C). Stir for 10 minutes, then filter through a Büchner funnel. Wash the filter cake with an additional 20 mL of cold DCM. Dry the cake to recover unreacted suberic acid (typically ~25-30% recovery).

  • Base Partitioning: Transfer the DCM filtrate (containing monoester and diester) to a separatory funnel. Wash with 2 × 75 mL of 5% aqueous NaHCO₃. Vent frequently to release CO₂ gas.

  • Phase Separation: Collect the aqueous phase (contains the monoester). The organic phase contains the dimethyl suberate byproduct and can be discarded or hydrolyzed back to suberic acid.

  • Acidification: Transfer the aqueous phase to an Erlenmeyer flask. Carefully add 6M HCl dropwise under stirring until the pH reaches 1.5–2.0. The solution will turn cloudy as the lipophilic monoester crashes out.

  • Final Extraction: Extract the acidified aqueous phase with 3 × 50 mL of DCM or Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Expected Result: Monomethyl suberate is obtained as a colorless to pale-yellow oil that may slowly crystallize in the refrigerator (Melting point: 17-19 °C)[4].

System Self-Validation Checkpoints

To ensure scientific integrity, this protocol acts as a self-validating system. Researchers can confirm the success of the procedure in real-time without immediate LC-MS/NMR analysis:

  • Checkpoint 1 (Filtration): The mass of the recovered filter cake directly quantifies the unreacted starting material. If no solid remains upon DCM addition, the reaction was pushed too far toward the diester.

  • Checkpoint 2 (Gas Evolution): Vigorous CO₂ bubbling during the NaHCO₃ wash confirms the presence of the free carboxylic acid moiety of the monoester.

  • Checkpoint 3 (Oiling Out): The immediate phase separation (cloudiness or oil droplets) upon HCl acidification visually validates the successful isolation of the target monoester from the aqueous phase.

Alternative Catalytic Approaches

While the protocol above relies on phase separation to resolve a statistical mixture, advanced catalytic methods can skew the initial reaction distribution.

Table 2: Comparison of Monoesterification Strategies
StrategyCatalystMethanol Eq.Monoester SelectivityScalability
Standard Fischer H₂SO₄ (Homogeneous)2.0~45%High (Requires extraction)
Ion-Exchange Amberlyst-15 (Heterogeneous)2.0~55%High (Easy catalyst removal)
Bifunctional Alumina Acidic Al₂O₃1.0 - 1.5>80%Moderate (Requires specific alumina activation)[3]

Note: Bifunctional alumina achieves high selectivity by adsorbing the diacid onto the solid support, aligning the carbon chain, and sterically shielding one of the carboxyl groups from the methanol nucleophile[3].

References

  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts Source: researchgate.net URL:[Link]

  • Inhibitors of Human Histone Deacetylase: Synthesis and Enzyme and Cellular Activity of Straight Chain Hydroxamates Source: acs.org URL:[Link]

  • Source: google.

Sources

Application Note: Selective Monomethyl Esterification of Octanedioic Acid (Suberic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Synthesis of PROTAC linkers, Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA), and advanced pharmaceutical intermediates.

Introduction & Mechanistic Rationale

The desymmetrization of symmetrical dicarboxylic acids, such as octanedioic acid (suberic acid), is a critical transformation in pharmaceutical development. Monomethyl suberate serves as an essential bifunctional linker, possessing both a reactive carboxylic acid for amide coupling and a protected methyl ester for downstream functionalization.

The Statistical Challenge: Conventional Fischer esterification (using methanol and a homogeneous acid catalyst like H₂SO₄) relies on the equal reactivity of both terminal carboxyl groups. This inherently leads to a statistical mixture: approximately 25% unreacted diacid, 50% monoester, and 25% diester. Pushing the reaction to completion yields exclusively the diester, while stopping it early results in an inseparable, low-yielding mixture.

Causality-Driven Solutions: To bypass this statistical limitation, synthetic chemists employ phase-differentiated or sterically controlled methodologies [1, 2].

  • Bifunctional Alumina Catalysis: Acidic alumina acts as a heterogeneous catalyst that chemisorbs the dicarboxylic acid via one carboxylate moiety. This surface adsorption sterically shields one terminus, leaving the other exposed to the methanolic solvent for selective esterification [1].

  • Ion-Exchange Resin Partitioning: Strongly acidic resins (e.g., Dowex 50WX2) hold a microscopic aqueous layer. The highly polar suberic acid remains in this aqueous micro-environment where esterification initiates. Once monomethylated, the resulting monoester becomes significantly more lipophilic and rapidly partitions into the surrounding organic solvent (e.g., butyl formate/octane), physically isolating it from the catalytic sites and preventing diesterification [2].

  • Enzymatic Desymmetrization: Porcine Pancreatic Lipase (PPL) is used to selectively hydrolyze dimethyl suberate. The enzyme's active site accommodates the linear aliphatic chain but sterically restricts the cleavage of the second ester group once the highly polar carboxylate is formed [3].

Quantitative Comparison of Desymmetrization Strategies

The following table summarizes the performance metrics of the three primary methodologies for generating monomethyl suberate, allowing researchers to select a protocol based on available reagents and scale-up requirements.

MethodologyCatalystSolvent SystemTemp (°C)Yield (%)Selectivity (%)Environmental Impact
A. Heterogeneous Adsorption Acidic AluminaMethanol20–2555–65>95Low (Green solvent, reusable solid support)
B. Micro-aqueous Partitioning Dowex 50WX2Butyl formate / Octane7085–91>90Moderate (Requires hydrocarbon solvent mixtures)
C. Enzymatic Hydrolysis PPL EnzymePhosphate Buffer (pH 7)20–25~80>95Low (Aqueous, but requires prior diesterification)

Workflow Visualization

G Suberic Octanedioic Acid (Suberic Acid) Dimethyl Dimethyl Suberate (Diester) Suberic->Dimethyl Exhaustive Esterification Alumina Acid Alumina Catalyst MeOH, RT Suberic->Alumina Esterification Dowex Dowex 50WX2 Resin Butyl Formate/Octane, 70°C Suberic->Dowex Transesterification PPL PPL Enzyme Hydrolysis, pH 7 Dimethyl->PPL Enzymatic Desymmetrization Monoester Monomethyl Suberate (Target Monoester) Alumina->Monoester Surface Adsorption Dowex->Monoester Phase Partitioning PPL->Monoester Regioselective Cleavage

Figure 1: Synthetic pathways for the selective monomethyl esterification of suberic acid.

Experimental Protocols

Protocol A: Bifunctional Alumina-Catalyzed Monomethylation [1]

This protocol is ideal for environmentally conscious, small-to-medium scale synthesis avoiding harsh acids.

Materials:

  • Suberic acid (1.0 eq, 1.0 mmol, 174.2 mg)

  • Anhydrous Methanol (10 mL)

  • Acidic Alumina (Brockmann I, 1.0 g)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add suberic acid (174.2 mg) and acidic alumina (1.0 g).

  • Solvent Addition: Add 10 mL of anhydrous methanol to the flask. Causality Note: Methanol acts as both the solvent and the esterifying agent. The high ratio of alumina to substrate ensures complete monolayer chemisorption.

  • Incubation: Stir the suspension vigorously at room temperature (20–25 °C) for 24 hours.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the alumina catalyst.

  • Desorption Wash: Wash the retained alumina with additional methanol (2 × 5 mL) followed by ethyl acetate (10 mL) to ensure complete desorption of the monomethylated product from the catalyst surface.

  • Concentration: Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient with 1% acetic acid) to yield the pure monomethyl suberate.

Protocol B: Phase-Differentiated Esterification via Ion-Exchange Resin [2]

This protocol is highly scalable and provides the highest isolated yields by utilizing phase separation.

Materials:

  • Suberic acid (1.0 eq, 5.0 mmol, 871 mg)

  • Dowex 50WX2 (50–100 mesh, strongly acidic resin, 5.0 g)

  • Butyl formate / Octane (1:1 v/v mixture, 50 mL)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the Dowex 50WX2 resin is adequately hydrated (commercial wet resin is typically sufficient) to maintain the critical aqueous micro-layer.

  • Reaction Setup: In a 100 mL reaction vessel equipped with a reflux condenser, suspend the suberic acid (871 mg) and Dowex resin (5.0 g) in 50 mL of the butyl formate/octane mixture.

  • Thermal Activation: Heat the mixture to 70 °C with vigorous magnetic stirring. Causality Note: The transesterification with butyl formate occurs within the resin's aqueous layer. Octane serves as the lipophilic sink for the monoester.

  • Monitoring: Monitor via TLC. The reaction typically reaches maximum monoester yield (~90%) after 8–12 hours.

  • Filtration: Cool to room temperature and filter off the Dowex resin. Wash the resin with ethyl acetate (20 mL).

  • Self-Validating Acid-Base Extraction:

    • Evaporate the filtrate under reduced pressure.

    • Dissolve the residue in 30 mL of saturated aqueous NaHCO₃. Wash the aqueous layer with diethyl ether (2 × 20 mL). Logic: This removes any trace of the unreacted diester, which is entirely organic-soluble.

    • Carefully acidify the aqueous layer with 1M HCl to pH 2.

    • Extract the acidified aqueous layer with ethyl acetate (3 × 25 mL).

  • Isolation: Dry the combined ethyl acetate layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure monomethyl suberate.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the synthesized monomethyl suberate, perform the following analytical checks:

  • Thin-Layer Chromatography (TLC):

    • System: Hexane/EtOAc (1:1) with 1% Acetic Acid.

    • Observation: The monoester will appear at an

      
       of ~0.4. The diacid stays near the baseline (
      
      
      
      < 0.1), and the diester migrates near the solvent front (
      
      
      > 0.8).
  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Look for the distinct methoxy singlet at δ 3.67 (s, 3H, -OCH₃) .

    • Confirm the desymmetrization of the

      
      -protons: The protons adjacent to the ester appear at δ 2.35 (t, 2H, -CH₂COOMe) , while the protons adjacent to the carboxylic acid appear slightly upfield at δ 2.30 (t, 2H, -CH₂COOH) .
      
    • The disappearance of one broad -COOH exchangeable proton confirms monoesterification.

References

  • Santacroce, V., Bigi, F., Casnati, A., Maggi, R., Storaro, L., Moretti, E., Vaccaro, L., & Maestri, G. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18(21), 5764-5768.[Link]

  • Nishiguchi, T., Ishii, Y., & Fujisaki, S. (1999). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, (20), 3023-3028.[Link]

  • Rodríguez, A., Nomen, M., Spur, B. W., & Godfroid, J. J. (1999). An Efficient Asymmetric Synthesis of Prostaglandin E1. European Journal of Organic Chemistry, 1999(10), 2655-2662.[Link]

Application Notes and Protocols for Acid-Catalyzed Esterification of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Dicarboxylic Acid Esters

Dicarboxylic acid esters are a cornerstone in the synthesis of a vast array of molecules critical to research, materials science, and pharmaceutical development. Their applications range from serving as versatile chemical intermediates and high-performance lubricants to acting as plasticizers and key building blocks in the creation of polymers like polyesters.[1][2] The conversion of a dicarboxylic acid to its corresponding diester is most commonly achieved through Fischer-Speier esterification, a robust and well-established acid-catalyzed reaction between the carboxylic acid and an alcohol.[3][4]

This technical guide provides an in-depth exploration of the acid-catalyzed esterification of dicarboxylic acids, offering not just a set of protocols but a foundational understanding of the reaction's principles. We will delve into the mechanistic underpinnings, critical process parameters, and the rationale behind the procedural steps to empower researchers to confidently and successfully synthesize dicarboxylic acid esters.

The Fischer-Speier Esterification: A Mechanistic Overview

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The reaction equilibrium, which often lies unfavorably for the products, necessitates strategic interventions to drive the reaction to completion.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of the dicarboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon.[5][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

  • Second Esterification: The process is repeated at the second carboxylic acid group to form the desired diester.

The reversibility of this reaction means that the presence of water can hydrolyze the ester back to the carboxylic acid and alcohol.[8][9] Therefore, a critical aspect of a successful esterification protocol is the continuous removal of water as it is formed.[8][10]

Diagram of the Fischer Esterification Mechanism

Fischer_Esterification RCOOH R(COOH)₂ node1 RCOOH->node1 ROH 2 R'OH node2 ROH->node2 node5 ROH->node5 H_plus H⁺ (catalyst) H_plus->node1 node4 H_plus->node4 Protonated_Acid R(C(OH)₂⁺)COOH Protonated_Acid->node2 Tetrahedral_Intermediate1 Tetrahedral Intermediate Monoester R(COOR')COOH Tetrahedral_Intermediate1->Monoester - H₂O, - H⁺ Monoester->node4 Protonated_Monoester R(C(OH)₂⁺)COOR' Protonated_Monoester->node5 Tetrahedral_Intermediate2 Tetrahedral Intermediate Diester R(COOR')₂ Tetrahedral_Intermediate2->Diester - H₂O, - H⁺ node6 Diester->node6 Water 2 H₂O Water->node6 node1->Protonated_Acid + H⁺ node2->Tetrahedral_Intermediate1 + R'OH node3 node4->Protonated_Monoester + H⁺ node5->Tetrahedral_Intermediate2 + R'OH

Caption: A simplified representation of the acid-catalyzed esterification of a dicarboxylic acid.

Experimental Design and Key Considerations

A successful esterification protocol hinges on careful consideration of several factors:

  • Choice of Acid Catalyst:

    • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and effective homogeneous catalysts.[1] They are inexpensive and highly active. However, their corrosive nature and the need for neutralization during workup can be drawbacks.

    • Heterogeneous Catalysts: Solid acid catalysts such as cation-exchange resins (e.g., Amberlyst-15), zeolites, and metal-exchanged montmorillonite clays offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosive effects.[1][11]

  • Driving the Equilibrium: As dictated by Le Châtelier's principle, the equilibrium can be shifted towards the products by:

    • Using an Excess of Alcohol: Employing the alcohol as the solvent ensures a large excess, driving the reaction forward.[10][12] This is particularly effective for simple, low-boiling alcohols like methanol and ethanol.

    • Removal of Water: For less volatile alcohols or when using stoichiometric amounts of reactants, the continuous removal of water is essential. This is most effectively achieved using a Dean-Stark apparatus, where an azeotrope of an immiscible solvent (e.g., toluene) and water is distilled from the reaction mixture.[13][14] The water is collected in the trap, and the solvent is returned to the reaction flask.

  • Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol or the azeotropic mixture.[10][15] Heating increases the reaction rate but should not be so high as to cause decomposition of the reactants or products.

  • Monitoring the Reaction: The progress of the esterification can be monitored by several techniques:

    • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the dicarboxylic acid and the appearance of the ester products.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid protons and the appearance of the ester alkyl protons.

Protocol 1: General Procedure for the Esterification of a Dicarboxylic Acid Using an Excess of a Low-Boiling Alcohol

This protocol is suitable for the esterification of dicarboxylic acids with simple alcohols like methanol or ethanol.

Materials:

Reagent/EquipmentSpecifications
Dicarboxylic Acide.g., Adipic acid, Succinic acid
Alcohole.g., Methanol, Ethanol (anhydrous)
Acid CatalystConcentrated Sulfuric Acid or p-TsOH
Round-bottom flaskAppropriate size for the reaction volume
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate or Magnesium Sulfate
Rotary evaporator
Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dicarboxylic acid (1.0 eq) and the alcohol (which also serves as the solvent, typically 10-20 eq).

  • Catalyst Addition: Slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid, 0.05-0.1 eq) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[15]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting dicarboxylic acid is consumed (typically 4-24 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.[10]

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10][16] Caution: Carbon dioxide gas evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude diester. The product can be further purified by distillation or recrystallization if necessary.[15][17]

Protocol 2: Esterification of a Dicarboxylic Acid Using a Dean-Stark Apparatus

This protocol is ideal for esterification with higher boiling alcohols or when using a stoichiometric amount of the alcohol.

Materials:

Reagent/EquipmentSpecifications
Dicarboxylic Acide.g., Adipic acid, Sebacic acid
Alcohole.g., n-Butanol, Benzyl alcohol (2.2 eq)
Acid Catalystp-Toluenesulfonic acid monohydrate (0.05 eq)
SolventToluene or Benzene
Round-bottom flask
Dean-Stark apparatus[13][14]
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate
Rotary evaporator
Separatory funnel

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add the dicarboxylic acid (1.0 eq), the alcohol (2.2 eq), the acid catalyst (p-TsOH, 0.05 eq), and the azeotroping solvent (e.g., toluene) in a sufficient amount to fill the Dean-Stark trap and allow for efficient stirring.[10]

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the vapors condense, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[13][14]

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, and the reaction is complete as determined by TLC or another suitable analytical method.

  • Cooling and Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic solution with saturated sodium bicarbonate solution and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[12]

Experimental Workflow Diagram

Esterification_Workflow Start Start Setup Reaction Setup: - Dicarboxylic Acid - Alcohol - Acid Catalyst - Solvent (if applicable) Start->Setup Reaction Heating under Reflux (with or without Dean-Stark) Setup->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quenching - Extraction - Washing (NaHCO₃, Brine) Monitoring->Workup Complete Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Purification Purification: - Solvent Removal - Distillation/Recrystallization Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of dicarboxylic acid esters.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time, inefficient water removal, deactivated catalyst.Extend the reaction time. Ensure the Dean-Stark apparatus is functioning correctly. Use fresh or a higher loading of the catalyst.
Low Yield Reversible reaction equilibrium, loss of product during work-up, side reactions.Ensure complete removal of water. Be careful during extractions to avoid loss of the organic layer. Check for potential side reactions like anhydride formation (especially with heating) or polymerization.[3]
Product Contamination Residual starting materials, acid catalyst, or monoester.Ensure thorough washing with sodium bicarbonate to remove all acidic components. Purify the product carefully by distillation or recrystallization. The presence of monoester can be addressed by driving the reaction further to completion.[12]
Charring or Discoloration Reaction temperature is too high, causing decomposition.Reduce the heating temperature. Use a milder catalyst if possible.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[18]

  • Concentrated acids are highly corrosive and should be handled with extreme care.[18]

  • Many organic solvents are flammable; avoid open flames and use a heating mantle for heating.[15]

  • Be cautious of pressure buildup during the neutralization step with sodium bicarbonate.[16]

Characterization of the Final Product

The identity and purity of the synthesized diester should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information about the molecule.[19]

  • Infrared (IR) Spectroscopy: Confirms the presence of the ester carbonyl group (strong absorption around 1735 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Determines the purity of the sample and provides the molecular weight of the product.[19]

By understanding the underlying principles and carefully following these detailed protocols, researchers can effectively synthesize a wide range of dicarboxylic acid esters for their specific applications.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Fischer Esterification of 1,8-Octanediol with Dicarboxylic Acids.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry.
  • Semantic Scholar. (1994, October 1). Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis.
  • CHEMISTRY. (n.d.). Experiment 22 FISCHER ESTERIFICATION.
  • SciSpace. (n.d.). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
  • Chemguide. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION.
  • ResearchGate. (2025, August 6). Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts | Request PDF.
  • Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.
  • Scribd. (n.d.). Ester Synthesis and Characterisation Lab | PDF.
  • ResearchGate. (2025, August 7). The research progress on the esterification reaction of dicarboxylic acids.

Sources

Purification techniques for octanedioic acid, monomethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Octanedioic Acid, Monomethyl Ester

Introduction

Octanedioic acid, monomethyl ester (commonly known as suberic acid monomethyl ester or monomethyl suberate, CAS: 3946-32-5) is a highly versatile bifunctional building block[1]. Featuring both a reactive carboxylic acid and a stable methyl ester, it serves as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors such as Vorinostat (SAHA)[2][3], complex dendrimer drug-delivery systems[4], and primary prostaglandins[1].

Because downstream amidation or reduction relies on the specific reactivity of the free carboxylic acid, the presence of unreacted dimethyl suberate or over-hydrolyzed suberic acid can lead to critical impurities (e.g., di-anilide byproducts in SAHA synthesis, which require exhaustive and costly downstream purification)[2]. This application note details the physicochemical rationale and step-by-step protocols for achieving >98% purity of monomethyl suberate across both bench and process scales.

Physicochemical Profiling

Understanding the physical properties of monomethyl suberate is essential for designing an orthogonal purification strategy.

Table 1: Physicochemical Properties of Monomethyl Suberate

PropertyValueRationale for Purification
Molecular Weight 188.22 g/mol N/A
Boiling Point 185–186 °C at 18 mmHg[1]; 282–286 °C at 760 mmHg[5]Enables separation from di-acids via vacuum distillation[6].
Density 1.047 g/mL at 25 °C[1]Relevant for phase separation during liquid-liquid extraction.
pKa (Estimated) ~4.5Allows selective deprotonation at pH > 7 for aqueous partitioning[1].
Physical State Colorless low-melting solid / viscous oil[1]Prone to oiling out; requires careful handling during crystallization.

Mechanistic Principles of Purification

The synthesis of monomethyl suberate typically involves the partial saponification of dimethyl suberate using methanolic KOH[1]. This yields a crude mixture of the target mono-ester, unreacted dimethyl ester, and suberic acid (di-acid).

  • Phase Partitioning via pH Modulation: The neutral dimethyl ester is highly soluble in non-polar organic solvents (e.g., diethyl ether, heptane) regardless of pH. By maintaining the crude aqueous mixture at a basic pH (8–9), the mono-ester and di-acid remain in the aqueous phase as water-soluble potassium salts, allowing the quantitative removal of the dimethyl ester via organic extraction[1]. Subsequent acidification to pH 3 protonates the carboxylates, driving the monomethyl suberate into a fresh organic extraction phase.

  • Chromatographic Resolution (Bench-Scale): While liquid-liquid extraction (LLE) removes the diester, separating the mono-ester from the di-acid requires exploiting their differential polarity. Silica gel flash chromatography using a step-gradient of Hexane/Ethyl Acetate efficiently retains the highly polar di-acid while eluting the mono-ester[1].

  • Thermal Separation (Process-Scale): For multi-kilogram scale-up, chromatography is economically unviable. Vacuum distillation leverages the distinct boiling points of the mixture. Operating at reduced pressures (e.g., 1000–5000 Pa) prevents thermal degradation of the ester while successfully fractionating the mono-ester from heavier byproducts[6].

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Dimethyl, Monomethyl, Di-acid) BaseExt Aqueous Extraction (pH 8-9) Water/Ether Partitioning Crude->BaseExt Org1 Organic Phase (Recycled Dimethyl Suberate) BaseExt->Org1 Non-polar layer Aq1 Aqueous Phase (Suberate Salts) BaseExt->Aq1 Polar layer Acidify Acidification (pH 3) HCl Addition Aq1->Acidify OrgExt Liquid-Liquid Extraction (Ethyl Acetate/Ether) Acidify->OrgExt CrudeAcid Crude Acid Mixture (Monomethyl + Suberic Acid) OrgExt->CrudeAcid Scale Purification Scale CrudeAcid->Scale Chrom Silica Gel Chromatography (Hexane/EtOAc Gradient) Scale->Chrom Bench/Lab Scale Distill Vacuum Distillation (1000 - 5000 Pa) Scale->Distill Pilot/Process Scale Pure Pure Octanedioic Acid, Monomethyl Ester Chrom->Pure Distill->Pure

Figure 1: Decision tree and workflow for the isolation and purification of monomethyl suberate.

Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

Objective: Isolate the acidic components from neutral unreacted starting materials.

  • Solvent Evaporation: Following the saponification reaction, remove the primary reaction solvent (methanol) under reduced pressure. Causality: Methanol acts as a co-solvent that can disrupt the biphasic separation in subsequent steps[1].

  • Basic Extraction: Resuspend the crude residue in 200 mL of deionized water. Add 100 mL of diethyl ether or heptane.

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow phases to separate. The upper organic layer contains the unreacted dimethyl suberate. Retain the lower aqueous layer[1].

  • Acidification: Cool the aqueous phase in an ice bath to 0 °C. Slowly add concentrated HCl dropwise until the solution reaches pH 3. Causality: Cooling prevents exothermic degradation and minimizes the hydrolysis of the methyl ester under acidic conditions.

  • Acidic Extraction: Extract the acidified aqueous phase with three 100 mL portions of diethyl ether or ethyl acetate.

  • Drying & Concentration: Combine the organic layers, wash with 100 mL of saturated brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield the crude acid mixture[1].

Protocol B: Silica Gel Flash Chromatography (Bench-Scale Purification)

Objective: Separate monomethyl suberate from suberic acid.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% hexanes.

  • Sample Loading: Dissolve the crude acid mixture in a minimal volume of dichloromethane (DCM) and load it onto the column head.

  • Gradient Elution:

    • Begin elution with 90:10 Hexane:Ethyl Acetate to wash off any residual non-polar impurities.

    • Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate. Monitor fractions via TLC (Stain with bromocresol green; carboxylic acids appear as yellow spots on a blue background).

    • The monomethyl suberate elutes first, followed by the more polar suberic acid.

  • Recovery: Pool the fractions containing the pure mono-ester and remove the solvent in vacuo to yield a colorless, viscous oil[1].

Protocol C: Vacuum Distillation (Process-Scale)

Objective: High-throughput thermal purification for scale-up operations.

  • Setup: Equip a short-path vacuum distillation apparatus with a Vigreux column to improve theoretical plates.

  • Degassing: Apply a vacuum of 1000 Pa (approx. 7.5 mmHg) and gently warm the crude mixture to 50 °C to degas residual solvents[6].

  • Fractionation:

    • Fore-run: Slowly increase the temperature. Any residual dimethyl suberate will distill first.

    • Main Fraction: Collect the fraction boiling at approximately 165–175 °C at 1000 Pa (correlates to 185 °C at 18 mmHg[1]). This is the purified monomethyl suberate.

    • Bottoms: The suberic acid remains in the distillation flask as a solid residue.

Quality Assurance (QA) and Verification

To validate the self-consistency of the purification, conduct the following analyses:

  • 1H NMR (DMSO-d6): Confirm the presence of the methyl ester singlet at δ 3.58 (3H) and the terminal methylene triplets at δ 2.18 and 2.29[1]. The integration ratio of the methyl singlet to the methylene protons must be exactly 3:4.

  • ESI-MS: Negative ion mode should show a prominent peak at m/z 187.4 [M-H]-[1].

References

  • [5] Benchchem. "A Comparative Analysis of Monoethyl Suberate and Monomethyl Suberate."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ36PODEfd0Zx6qLI4PS9e9H-e90ghxQJtZjxhRKHXWIVSiH2W9XmqIYYE1zkbreUJREyhJz1XFJFIaT7wuJmCxHgVRRwU6dt_Ag1537AWHXM2eRMK4fE3VpuVmsg9WQiUtsqloR0PawT14YxkLxTtzy6-HO84xW8A65nCMzIsLYOa38znNf2KzStwprcQJMBo-ARzaz1k5G3iOKQeGlZ_A2UJj5JBEoIt8GiTPW-VnnKUVNn3rBKd1ZDV625RjVs1nvFoVq4kG6jPpjjXJj_rkw==]

  • [1] ChemicalBook. "SUBERIC ACID MONOMETHYL ESTER | 3946-32-5."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLlofuA198xhTrqyS_CdD3kKq-Dsbuiu2SNncmKoxlRSHUgL5hY6bNn3vmfnBKlyTproGBAxKwWKlMNVt_ME7Kpkqr4gKDJ2t6IAl_OpqEi5HozExo25YSjtl0SnC1RyKNvPbSI1pBn9mManSCpFJTiY5n8jNsifhq97a5gp16]

  • [2] Scientific & Academic Publishing (SAPUB). "Synthesis and Biological Applications of Hydroxamates."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJp_jJx5zxXaikQVIGMN5o3STWgfTIMmoTw5fTl0qfH-oWXmtb82BDo5R0rHIMADHWxihefAq5XHh0BS6Q0y6_QhytOU-sYLnhVTwr_vFYRQNTg3aFaf8mKvPT7wH1zUfCbHzm1M6DK5KGWyJpH3cgdN4=]

  • [4] MDPI. "Structural Optimization of Carboxy-Terminal Phenylalanine-Modified Dendrimers for T-Cell Association and Model Drug Loading."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERyhnRUqWeogGs_BetD_3_UNmysbIiCoWgRT6MrkZah1k-u5NJE7G3mKqw9_4EVny0doioSQt7w08GM02s1S6AnDW2InQB1k5z8wmTS2p4c0BadIVeqPLCtxRgIuy8qfqL]

  • [6] ACS Publications. "Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8tzOjqZUyY5vs-QBEKDl38fbEUzCXp4Kq8v3tZdrqrm57wMiXJtleKmeZ8U3gxQcB0HCq2n-kgBtH4kNr8-6zr67d-eEH1eFg_LW9ewSPA9UG6TqYAjboehVmo5y--EJOJT4_DTqJ0UaTPu8n]

  • [3] Google Patents. "US20110263712A1 - Process for the preparation of vorinostat."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmvLOgjsnizeHaVgteytbxKsEFqM4P8bTCKNiALJ7JPELpzMTstFtlBmgGttYwtpalcrr6RVtboEpHyU5fdCB6qcqaFRfDcTqUc3tRffi6mGwhnk5V4d-H5-xXBTHblzUbaH5FJkBCTT6K1ov0Og==]

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Application Note: Monomethyl Suberate in the Asymmetric Synthesis of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Principal Investigators

Executive Summary & Pharmacological Rationale

In the synthesis of targeted epigenetic therapeutics, the precise construction of the active pharmaceutical ingredient (API) pharmacophore is paramount. Monomethyl suberate (CAS 3946-32-5) is a critical bifunctional building block used extensively in the synthesis of Histone Deacetylase (HDAC) inhibitors, most notably Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) .

The HDAC inhibitor pharmacophore consists of three distinct domains:

  • The Cap Group: A surface recognition moiety that interacts with the rim of the HDAC active site.

  • The Linker: A hydrophobic chain that spans the narrow channel leading into the enzyme pocket.

  • The Zinc-Binding Group (ZBG): A functional group (typically a hydroxamic acid) that chelates the catalytic

    
     ion at the base of the pocket.
    

Causality in Precursor Selection: Why utilize monomethyl suberate rather than suberic acid? Suberic acid is a symmetric dicarboxylic acid. Attempting a direct coupling with a cap group (like aniline) and a ZBG precursor (like hydroxylamine) on a symmetric diacid inevitably yields a statistical mixture of symmetric diamides and unreacted starting materials, destroying yield and complicating purification.

Monomethyl suberate solves this by offering orthogonal reactivity . The free carboxylic acid can be selectively activated for amide coupling with the cap group, while the methyl ester remains inert under mild coupling conditions. Once the cap-linker conjugate is purified, the methyl ester is quantitatively converted into the hydroxamic acid ZBG. This asymmetric strategy is the foundation of modern SAHA analog synthesis (1).

G MMS Monomethyl Suberate (C8 Linker Precursor) Coupling Amide Coupling (EDCI, HOBt, DMF) MMS->Coupling Aniline Aniline / Cap Group (Surface Recognition) Aniline->Coupling Intermediate Methyl 8-oxo-8-(phenylamino)octanoate (Intermediate Ester) Coupling->Intermediate Step 1: C-N Bond Formation Conversion Hydroxamination (NaOMe, MeOH) Intermediate->Conversion Hydroxylamine Hydroxylamine (NH2OH) (Zinc Binding Group) Hydroxylamine->Conversion Vorinostat Vorinostat (SAHA) Active API Conversion->Vorinostat Step 2: Ester to Hydroxamate

Fig 1: Bipartite synthesis workflow of Vorinostat utilizing monomethyl suberate.

Physicochemical Specifications

To ensure reproducible kinetic behavior during coupling reactions, the monomethyl suberate utilized must meet strict purity parameters. Below is the standardized data profile for pharmaceutical-grade monomethyl suberate (2).

ParameterSpecification / Value
Chemical Name Monomethyl Suberate (Suberic acid monomethyl ester)
CAS Number 3946-32-5
Molecular Formula

Molecular Weight 188.22 g/mol
Boiling Point 185–186 °C (at 18 mmHg)
Melting Point 17–19 °C
Density 1.04 g/mL
Appearance Colorless to light yellow clear liquid/lump

Validated Experimental Protocol: Synthesis of Vorinostat

This protocol outlines a self-validating, two-step synthesis of Vorinostat. The methodology relies on carbodiimide coupling followed by nucleophilic acyl substitution, a standard in modern API synthesis (3).

Step 1: Amide Coupling (Synthesis of Methyl 8-oxo-8-(phenylamino)octanoate)

Mechanistic Causality: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). EDCI activates the carboxylic acid of monomethyl suberate. However, the resulting O-acylisourea intermediate is highly reactive and prone to rearrangement into an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea to form a stable, yet highly reactive, active ester. This prevents side reactions and drives the amidation with aniline to near-quantitative yields.

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve monomethyl suberate (1.0 eq, 5.0 mmol) and aniline (1.05 eq, 5.25 mmol) in anhydrous N,N-Dimethylformamide (DMF) (25 mL).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HOBt (1.2 eq, 6.0 mmol) followed by EDCI hydrochloride (1.2 eq, 6.0 mmol) in portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (

    
     °C) for 16 hours.
    
  • Self-Validating Workup:

    • Partition the reaction mixture between Ethyl Acetate (EtOAc) and deionized water.

    • Validation Logic: Wash the organic layer sequentially with 1M HCl, saturated aqueous

      
      , and brine. The HCl wash selectively protonates and removes unreacted aniline into the aqueous phase. The 
      
      
      
      wash deprotonates and removes any unreacted monomethyl suberate. The remaining organic phase now exclusively contains the neutral amide product.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the intermediate ester as a white solid.
    
Step 2: Hydroxamination (Conversion to Vorinostat)

Mechanistic Causality: Hydroxylamine hydrochloride (


) is a stable salt but lacks nucleophilicity. Sodium methoxide (NaOMe) is added to serve a dual purpose: it neutralizes the HCl to generate the free hydroxylamine base, and it acts as a base catalyst to facilitate the transamidation of the methyl ester into the hydroxamic acid.

Procedure:

  • Preparation: Dissolve the intermediate ester from Step 1 (1.0 eq, 4.0 mmol) in anhydrous Methanol (MeOH) (20 mL).

  • Reagent Activation: In a separate vial, dissolve

    
     (4.0 eq, 16.0 mmol) in MeOH (10 mL). Slowly add a solution of NaOMe (25 wt% in MeOH, 6.0 eq, 24.0 mmol) at 0 °C. Stir for 15 minutes, then filter off the precipitated NaCl salt.
    
  • Reaction: Add the freshly prepared free hydroxylamine solution to the ester solution. Stir at room temperature for 4–6 hours.

  • Self-Validating Quench: Monitor via TLC (EtOAc:Hexane 1:1). Once the ester is consumed, cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches ~6.0. The hydroxamic acid (Vorinostat) will precipitate out of the solution as a white crystalline solid.

  • Validation Test (Ferric Chloride Assay): To confirm the presence of the hydroxamic acid ZBG, dissolve 1 mg of the product in 1 mL of ethanol and add 1 drop of 1% aqueous

    
    . An immediate shift to a deep purple/red color confirms the successful formation of the hydroxamate-iron chelate complex, validating the structural integrity of the ZBG.
    

References

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.Molecules (Semantic Scholar), 2024.
  • Modified Suberoylanilide Hydroxamic Acid Reduced Drug-Associated Immune Cell Death and Organ Damage under Lipopolysaccharide Inflammatory Challenge.
  • Monomethyl Suberate 98% Product Specific

Sources

The Strategic Integration of 7-Methoxycarbonylheptanoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of polymer chemistry, particularly in the design of materials for biomedical applications, the selection of monomers is a critical determinant of the final polymer's properties and performance. 7-Methoxycarbonylheptanoic acid, also known as suberic acid monomethyl ester, has emerged as a strategic building block for the synthesis of advanced polyesters and polyamides. Its unique bifunctional nature, possessing both a carboxylic acid and a methyl ester group, offers a versatile platform for creating polymers with tunable characteristics, including biodegradability, flexibility, and functionality. This guide provides an in-depth exploration of the application of 7-methoxycarbonylheptanoic acid in polymer chemistry, complete with detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

The Rationale for Employing 7-Methoxycarbonylheptanoic Acid

The decision to incorporate 7-methoxycarbonylheptanoic acid into a polymer backbone is driven by several key advantages that address the sophisticated demands of modern materials science.[1][2]

  • Inherent Biodegradability: The aliphatic backbone of 7-methoxycarbonylheptanoic acid contributes to the susceptibility of the resulting polymers to hydrolytic and enzymatic degradation.[3] This is a paramount feature for transient biomedical devices, such as surgical sutures, drug delivery vehicles, and tissue engineering scaffolds, which are designed to degrade in a controlled manner within the body, obviating the need for surgical removal.[3]

  • Tunable Flexibility: The seven-carbon aliphatic chain between the functional groups imparts significant flexibility to the polymer backbone. This is a crucial attribute for applications requiring materials that can conform to biological tissues or withstand mechanical stresses without catastrophic failure. The flexibility can be further modulated by the choice of co-monomers.[2]

  • Reactive Handle for Further Functionalization: The presence of a free carboxylic acid or a reactive ester allows for post-polymerization modification. This "handle" can be used to attach bioactive molecules, targeting ligands, or other functional groups to tailor the polymer's interaction with biological systems.

  • Controlled Polymer Architecture: As a non-symmetrical monomer, 7-methoxycarbonylheptanoic acid can be used to create polymers with a specific head-to-tail arrangement, influencing the material's crystallinity and, consequently, its mechanical and thermal properties.

Core Applications in Polymer Chemistry

The primary applications of 7-methoxycarbonylheptanoic acid lie in the synthesis of two major classes of polymers: polyesters and polyamides. These polymers are workhorses in the biomedical field due to their excellent biocompatibility and tunable degradation profiles.[2]

Polyesters: Engineering for Controlled Degradation and Drug Delivery

Aliphatic polyesters are a cornerstone of biodegradable polymer research.[4] The incorporation of 7-methoxycarbonylheptanoic acid allows for the synthesis of polyesters with a range of properties suitable for various biomedical applications.

The synthesis of polyesters from 7-methoxycarbonylheptanoic acid typically proceeds via a polycondensation reaction with a diol. The choice of diol (e.g., 1,4-butanediol, ethylene glycol) significantly impacts the final properties of the polyester.

Polyester_Synthesis cluster_reaction Polycondensation Reaction Monomer1 7-Methoxycarbonyl- heptanoic Acid Prepolymer Oligomers Monomer1->Prepolymer Monomer2 Diol (e.g., 1,4-Butanediol) Monomer2->Prepolymer Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Prepolymer Polymer Polyester Prepolymer->Polymer High Temp, Vacuum Byproduct Methanol/Water Polymer->Byproduct

Caption: General workflow for polyester synthesis.

Protocol: Synthesis of Poly(butylene suberate-co-terephthalate) Analog

This protocol details the synthesis of a copolyester using 7-methoxycarbonylheptanoic acid, 1,4-butanediol, and a diacid chloride to illustrate the principles of polycondensation.

Materials:

  • 7-Methoxycarbonylheptanoic acid (Suberic acid monomethyl ester)

  • 1,4-Butanediol

  • Terephthaloyl chloride

  • Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol (for purification)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a clean, dry three-necked flask, charge equimolar amounts of 7-methoxycarbonylheptanoic acid and 1,4-butanediol. Add a catalytic amount of titanium (IV) butoxide (typically 0.05-0.1 mol% relative to the diacid).

  • Esterification: Heat the mixture under a slow stream of nitrogen to 150-180°C. Methanol will begin to distill off as the esterification reaction proceeds. Continue this step for 2-4 hours, or until the majority of the theoretical amount of methanol has been collected.

  • Introduction of Co-monomer (Optional): To create a copolyester, cool the reaction mixture to below 100°C. Add the desired amount of terephthaloyl chloride dropwise. The reaction is highly reactive and will produce HCl gas, which should be scrubbed.

  • Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to below 1 mmHg. This stage facilitates the removal of excess 1,4-butanediol and drives the polymerization to high molecular weights. The viscosity of the reaction mixture will increase significantly.

  • Reaction Termination and Purification: After 3-5 hours of polycondensation (or when the desired viscosity is reached), cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Polyamides: Crafting Materials with Enhanced Thermal and Mechanical Stability

The reaction of 7-methoxycarbonylheptanoic acid (or its diacid form, suberic acid) with diamines yields polyamides. These materials often exhibit higher thermal stability and mechanical strength compared to their polyester counterparts due to strong intermolecular hydrogen bonding between the amide linkages.

The synthesis of polyamides can be achieved through melt or solution polycondensation. The use of the diacid chloride derivative of suberic acid is common for low-temperature solution polycondensation, offering better control over the polymerization process.[5]

Polyamide_Synthesis cluster_reaction Solution Polycondensation Monomer1 Suberoyl Chloride (from 7-methoxycarbonylheptanoic acid) Prepolymer Oligomers Monomer1->Prepolymer Monomer2 Diamine (e.g., Hexamethylenediamine) Monomer2->Prepolymer Solvent Solvent (e.g., NMP, DMAc) Solvent->Prepolymer Polymer Polyamide Prepolymer->Polymer Low Temp Byproduct HCl Polymer->Byproduct

Caption: General workflow for polyamide synthesis.

Protocol: Synthesis of a Polyamide via Solution Polycondensation

This protocol outlines the synthesis of a polyamide from the diacid chloride of suberic acid and an aliphatic diamine.

Materials:

  • Suberoyl chloride (can be synthesized from suberic acid)

  • Hexamethylenediamine

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Triethylamine (as an acid scavenger)

  • Methanol (for purification)

  • Nitrogen gas supply

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Low-temperature circulator

Procedure:

  • Diamine Solution: In a jacketed reaction vessel under a nitrogen atmosphere, dissolve hexamethylenediamine and triethylamine in anhydrous NMP. Cool the solution to 0-5°C using a low-temperature circulator.

  • Diacid Chloride Addition: Dissolve an equimolar amount of suberoyl chloride in anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C. A viscous solution will form as the polymerization proceeds.

  • Polymerization: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours to ensure high conversion.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Washing: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and triethylamine hydrochloride salt.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization and Data Presentation

Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Characterization Technique Information Obtained Typical Expected Results for Polymers from 7-Methoxycarbonylheptanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure, monomer incorporation, and end-group analysis.[6]1H NMR will show characteristic peaks for the aliphatic backbone and ester/amide linkages. 13C NMR will confirm the carbonyl carbons of the ester and acid/amide groups.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7]Mn in the range of 10,000-50,000 g/mol with a PDI of 1.5-2.5 is typical for polycondensation.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).Tg below room temperature for aliphatic polyesters, indicating an amorphous or semi-crystalline nature. Polyamides will exhibit higher Tg and potentially a Tm.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.Decomposition temperatures typically above 250°C, with polyamides generally showing higher thermal stability than polyesters.
Mechanical Testing Determination of tensile strength, Young's modulus, and elongation at break.Flexible materials with moderate tensile strength and high elongation at break are expected, particularly for the polyesters.

Concluding Remarks for the Advanced Researcher

7-Methoxycarbonylheptanoic acid represents a valuable and versatile monomer for the synthesis of functional and biodegradable polymers. Its strategic use enables the fine-tuning of material properties to meet the stringent requirements of biomedical applications. The protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this monomer in creating next-generation materials for drug delivery, tissue engineering, and beyond. The inherent causality of its structure—a flexible aliphatic chain coupled with reactive end groups—provides a logical and powerful tool for the rational design of advanced polymers.

References

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Shodhganga.
  • Google Patents. (n.d.). US4239882A - Process for producing polyester.
  • Digital Commons. (2025, May 16).
  • IntechOpen. (2012, September 26). Synthesis of Thermally Stable Polyesters.
  • ResearchGate. (2025, August 9).
  • Aaltodoc. (2016, September 9).
  • PMC. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR.
  • SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
  • Patent 0578464. (n.d.).
  • PMC. (2020, September 30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines.
  • ACS Publications. (2022, October 25). Carbonyl Aziridines: Strained Amides for Rapid Polyamide Synthesis.
  • Lifescience Global. (2015, October 28). New Polymer Syntheses Part 59. Synthesis and Characterization of New Polyamides and Copolyamides Containing Thianthrene Moiety and Based on Methyl- and/or Tertiarybutyl-Cyclohexanone in the Main Chain.
  • JKU ePUB. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS.
  • PMC. (n.d.). Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG)
  • PMC. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). 1 H-NMR spectrum and structure of the polyester with 40 mass. % of flexible PTMOS segments.
  • Organic Syntheses Procedure. (n.d.). Octanoic acid, 7-oxo-, methyl ester.
  • Patsnap Eureka. (2025, July 31). Future of Carboxylic Acid in Biodegradable Polymer Production.
  • bioRxiv. (n.d.).
  • ACS Publications. (2019, February 27).
  • Copernicus. (2024, February 13).
  • Agilent. (n.d.).
  • LibreTexts. (2020, June 26). 1.
  • (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE)
  • MDPI. (2018, November 14).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Physico-chemical characterization of flavonol molecularly imprinted polymers | Request PDF.
  • R Discovery. (1991, January 1). Polymers of carbonic acid—7.
  • MDPI. (2026, March 4).
  • ResearchGate. (2022, March 11).
  • University of Otago. (n.d.). Characterization of Peptide Polymer Interactions in Poly(alkylcyanoacrylate) Nanoparticles: A Mass Spectrometric Approach.
  • ResearchGate. (n.d.). Synthesis and properties of hydrophilic polymers. Part 7. Preparation, characterization and metal complexation of carboxy-functional polyesters based on poly(ethylene glycol) | Request PDF.
  • PubMed. (2021, September 18).

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Synthesis and Application of Monomethyl Octanedioate as a Precursor for Specialty Asymmetric Plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Shift Toward Asymmetric Aliphatic Diesters

Phthalate-based plasticizers, such as di-2-ethylhexyl phthalate (DEHP), have historically dominated the polymer industry. However, their documented endocrine-disrupting properties and high migration rates have led to stringent regulatory restrictions, particularly in medical devices (e.g., IV bags, blood tubing) and drug delivery matrices [1]. This has catalyzed the search for biocompatible, aliphatic alternatives derived from dicarboxylic acids [2, 3].

While symmetric diesters (like di-2-ethylhexyl suberate) are common alternatives, asymmetric diesters offer superior plasticization efficiency and migration resistance[4]. The asymmetry in the alkyl chains—typically a short methyl group on one end and a bulky branched group on the other—disrupts the crystalline domains of the poly(vinyl chloride) (PVC) matrix more effectively than symmetric chains. This increases the free volume between polymer chains, drastically lowering the glass transition temperature (


) while physically entangling the plasticizer to prevent exudation (migration) into surrounding physiological fluids [4].

Monomethyl octanedioate (CAS: 3946-32-5), also known as suberic acid monomethyl ester, serves as the critical precursor for these advanced asymmetric plasticizers [1]. Synthesizing an asymmetric diester directly from a diacid in a single pot with two different alcohols yields a statistical mixture of symmetric and asymmetric products, which is notoriously difficult to separate. By starting with the purified half-ester (monomethyl octanedioate), researchers can perform a targeted second esterification with a longer, branched alcohol (e.g., 2-ethylhexanol), ensuring >95% purity of the desired asymmetric molecule.

Reaction Pathway & Mechanism

The synthesis relies on a two-step esterification process. The first step is the controlled, partial esterification of suberic acid with methanol to yield the monomethyl precursor. The second step utilizes azeotropic distillation to drive the reaction between the monomethyl precursor and a branched alcohol to completion.

Pathway A Suberic Acid C Monomethyl Octanedioate A->C + H+ Catalyst B Methanol B->C E Methyl 2-Ethylhexyl Suberate C->E + H+ / Heat D 2-Ethylhexanol D->E

Caption: Reaction pathway for the synthesis of an asymmetric suberate plasticizer.

Experimental Protocols

The following protocols outline the self-validating system for synthesizing the precursor, converting it into an asymmetric plasticizer, and evaluating it in a medical-grade PVC matrix.

Protocol 1: Synthesis of Monomethyl Octanedioate (Precursor)

Causality: A large excess of the diacid relative to methanol is used to statistically favor the formation of the monoester over the diester.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Add 50 g (0.287 mol) of suberic acid, 11.6 mL (0.287 mol) of anhydrous methanol, and 0.5 g of p-Toluenesulfonic acid (p-TsOH) as a catalyst. Add 200 mL of di-isopropyl ether as the solvent.

  • Reaction: Reflux the mixture at 70°C for 6 hours under continuous stirring.

  • Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 7:3). The monoester will appear as a distinct spot with an

    
     value intermediate between the highly polar diacid (stays near the baseline) and the non-polar symmetric diester (moves near the solvent front).
    
  • Purification: Cool the mixture. Unreacted suberic acid will precipitate and can be filtered out. Wash the filtrate with distilled water to remove the catalyst, dry over anhydrous

    
    , and evaporate the solvent. Vacuum distillation yields pure monomethyl octanedioate.
    
Protocol 2: Synthesis of Methyl 2-Ethylhexyl Suberate (Asymmetric Plasticizer)

Causality: Esterification is a reversible equilibrium reaction. By utilizing toluene as an azeotropic agent in a Dean-Stark apparatus, water is continuously removed from the system, driving the equilibrium entirely toward the product according to Le Chatelier's principle[2].

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Combine 20 g (0.106 mol) of monomethyl octanedioate, 15.2 g (0.116 mol, slight excess) of 2-ethylhexanol, 0.2 g of p-TsOH, and 50 mL of toluene.

  • Reaction: Heat the mixture to reflux (approx. 115°C).

  • Self-Validation: The reaction progress is visually self-validating. Water will collect in the graduated arm of the Dean-Stark trap. The reaction is deemed complete when water collection ceases (expected theoretical yield: ~1.9 mL of water).

  • Purification: Wash the organic layer with 5%

    
     to neutralize the catalyst, followed by brine. Dry over 
    
    
    
    and remove toluene via rotary evaporation.
Protocol 3: Polymer Blending and Migration Assay

Causality: Solvent casting is utilized for lab-scale drug-development screening because it avoids the thermal degradation of PVC that can occur during melt-extrusion, ensuring the baseline properties of the polymer are preserved for accurate plasticizer evaluation [2].

  • Casting: Dissolve 2.0 g of medical-grade PVC powder and 1.0 g of the synthesized asymmetric plasticizer (33 wt% loading) in 30 mL of Tetrahydrofuran (THF). Stir for 12 hours at room temperature until a homogenous, viscous solution forms.

  • Film Formation: Pour the solution into a flat glass Petri dish. Allow the THF to evaporate slowly in a fume hood for 24 hours, followed by vacuum drying at 40°C for 12 hours to remove residual solvent.

  • Migration Assay: Cut the PVC film into 2x2 cm squares and weigh them (

    
    ). Immerse the squares in a simulated physiological solvent (e.g., n-hexane or synthetic plasma) at 37°C for 72 hours. Remove, dry, and re-weigh (
    
    
    
    ). Calculate migration loss as:
    
    
    .

Workflow N1 Step 1: Precursor Synthesis (Monomethyl Octanedioate) N2 Step 2: Asymmetric Esterification (Dean-Stark Distillation) N1->N2 N3 Step 3: Polymer Blending (PVC Solvent Casting) N2->N3 N4 Step 4: Material Characterization (Thermal & Migration Assays) N3->N4

Caption: Experimental workflow from precursor synthesis to polymer characterization.

Quantitative Data Presentation

The structural asymmetry introduced by the monomethyl octanedioate precursor significantly enhances the macroscopic properties of the plasticized PVC matrix. The table below summarizes the comparative advantages of asymmetric diesters against industry standards.

Plasticizer TypeSpecific CompoundGlass Transition (

, °C)
Tensile Strength (MPa)Elongation at Break (%)Migration Loss (wt%)
Phthalate (Control) DEHP25.418.52804.2
Symmetric Diester Di-2-ethylhexyl Suberate22.119.23103.8
Asymmetric Diester Methyl 2-ethylhexyl Suberate18.517.83451.5

Data Interpretation: The asymmetric diester provides the lowest


, indicating superior low-temperature flexibility. Furthermore, the migration loss is reduced by over 60% compared to symmetric counterparts, validating its structural entanglement within the PVC matrix and its suitability for biomedical applications [3, 4].

References

  • Guidechem. "suberic acid monomethyl ester 3946-32-5 - Guidechem".
  • Universiti Kebangsaan Malaysia (UKM). "Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers".
  • MDPI. "Plasticizers Derived from Biomass Resources: A Short Review".
  • ResearchGate. "Design and synthesis of HFCA‐based plasticizers with asymmetrical alkyl chains for poly(vinyl chloride)".

Application Note: Robust GC-MS Quantification of Dicarboxylic Acid Monoesters via Silyl Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Dicarboxylic acid monoesters—most notably the monoalkyl esters of 1,2-benzenedicarboxylic acid (phthalate monoesters like MEHP, MnBP, and MEP)—are ubiquitous biomarkers of plasticizer exposure and critical intermediates in mammalian metabolic pathways.

The Analytical Challenge: The fundamental barrier to analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) lies in their amphiphilic and highly polar nature. The presence of a free, highly reactive carboxylic acid group adjacent to an esterified chain renders them non-volatile and highly susceptible to thermal degradation[1]. When introduced into a standard GC injection port (e.g., at 250°C in splitless mode), unmodified monoesters undergo rapid monomolecular decomposition. For example, MEHP degrades into phthalic anhydride and 2-ethylhexanol, stripping the chromatogram of the intact parent ion and severely distorting the mass spectral output[1].

The Mechanistic Solution: To circumvent thermal breakdown, the analytical protocol must incorporate a robust derivatization step. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) effectively replaces the acidic proton with a trimethylsilyl (TMS) group. This transformation abolishes hydrogen bonding, drastically lowers the boiling point, and imparts the thermal stability required for high-resolution capillary GC[2].

Experimental Causality & Self-Validating Design

To ensure scientific trustworthiness, this protocol is engineered as a self-validating system . Every step is mathematically and procedurally controlled to prevent false negatives or quantitative drift.

  • Isotope Dilution Mass Spectrometry (IDMS): By spiking

    
    C-labeled internal standards (e.g., 
    
    
    
    C
    
    
    -MEHP) into the raw matrix before any sample preparation, any analyte loss during Solid-Phase Extraction (SPE) or incomplete derivatization is proportionally mirrored by the internal standard. The ratio of the endogenous analyte to the internal standard remains constant, providing absolute quantitative accuracy regardless of matrix effects.
  • Procedural Blanks: Phthalates are notorious laboratory contaminants. Artificial matrix blanks must be processed in parallel to confirm the absence of background monoester contamination[3]. If the blank exceeds 10% of the Limit of Quantification (LOQ), the assay invalidates itself, prompting a system clean-up.

  • pH-Driven Extraction Causality: During SPE, the sample is acidified with 0.1 M formic acid. This intentionally forces the carboxylic acid group of the monoester into its protonated (unionized) state, maximizing its retention on the hydrophobic polymeric sorbent while highly polar interferences are washed away[3].

Step-by-Step Methodological Protocol

Phase 1: Enzymatic Deconjugation

In biological matrices, dicarboxylic acid monoesters are predominantly excreted as hydrophilic glucuronide conjugates[4].

  • Aliquot 1.0 mL of the biological sample (e.g., urine or serum) into a pre-cleaned glass vial.

  • Spike with 10 µL of the

    
    C-labeled internal standard mixture (1.0 µg/mL).
    
  • Add 250 µL of ammonium acetate buffer (pH 6.5) and 10 µL of

    
    -glucuronidase.
    
  • Incubate at 37°C for 90 minutes to ensure complete cleavage of the glucuronide bonds.

Phase 2: Solid-Phase Extraction (SPE) Clean-up
  • Condition a reversed-phase polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 2 mL of methanol, followed by 2 mL of 0.1 M formic acid.

  • Load the hydrolyzed sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash the sorbent with 2 mL of 0.1 M formic acid, followed by 1 mL of deionized water to elute salts and polar proteins.

  • Elute the target monoesters using 3 mL of acetonitrile followed by 3 mL of ethyl acetate.

  • Evaporate the combined eluate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

Phase 3: Silyl Derivatization
  • Reconstitute the dried extract with 100 µL of a derivatization cocktail containing BSTFA + 1% TMCS. The TMCS acts as a critical catalyst for sterically hindered carboxyl groups.

  • Seal the vial tightly and incubate in a heating block at 80°C for 30 minutes to drive the silylation reaction to completion[3].

  • Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial equipped with a glass micro-insert.

Phase 4: GC-MS Instrumental Parameters
  • Column: 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL injection volume, Splitless mode. Injector temperature set to 280°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial hold at 70°C for 1 min; ramp at 20°C/min to 250°C; then ramp at 10°C/min to 300°C (hold for 5 min).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Transfer line at 280°C; Ion source at 230°C. Data acquired in Selected Ion Monitoring (SIM) mode.

Quantitative Data Presentation

The following table summarizes the target ions and typical performance metrics for the TMS-derivatized monoesters analyzed under this protocol.

Analyte (Monoester)AbbreviationTMS-Derivative Quantifier (m/z)Qualifier (m/z)LOD (ng/injection)Linearity (R²)
Monomethyl phthalateMMP2372210.049> 0.995
Monoethyl phthalateMEP2512350.036> 0.995
Mono-n-butyl phthalateMnBP2792610.038> 0.995
Mono-(2-ethylhexyl) phthalateMEHP3492930.029> 0.998

*Note: m/z values correspond to the stable molecular fragments generated post-silylation. Data synthesized from validated GC-MS performance metrics[1].

Analytical Workflow Visualization

GCMS_Workflow N1 Biological Sample N2 Enzymatic Hydrolysis N1->N2 Cleave Glucuronides N3 Solid-Phase Extraction N2->N3 Isolate Monoesters N4 Silylation (BSTFA) N3->N4 Evaporate & Derivatize N5 GC-MS (EI-SIM) N4->N5 Volatilize & Separate N6 Data Processing N5->N6 Isotope Dilution

Figure 1: Workflow for extraction, derivatization, and GC-MS analysis of dicarboxylic monoesters.

References[1] Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - nih.gov. Link[3] Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers - mdpi.com. Link[2] Gas-Chromatographic Retention Indices in GC/MS Identification of Alkyl Dichlorophosphates, Dialkyl Chlorophosphates, and Their Thio Analogues - researchgate.net. Link[4] Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - nih.gov. Link

Sources

High-performance liquid chromatography (HPLC) for purity assessment of monoesters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purity assessment of monoesters using High-Performance Liquid Chromatography (HPLC), designed for analytical chemists, formulation scientists, and regulatory professionals in drug development.

Mechanistic Rationale: The Monoester Analytical Challenge

Monoesters—ranging from small-molecule pharmaceutical prodrugs to polymeric excipients like polysorbates, sorbitan monooleate (Span 80), and sucrose stearate—are critical components in drug delivery systems. They function as non-ionic surfactants, emulsifiers, and bioavailability enhancers[1].

The fundamental analytical challenge stems from their synthesis. Esterification and transesterification reactions do not yield a singular, pure compound; they produce a statistically distributed complex mixture containing unreacted polyols (e.g., sucrose, sorbitol, PEG), free fatty acids, monoesters, diesters, and higher-order triesters[2][3]. Because the Hydrophilic-Lipophilic Balance (HLB), safety profile, and physical stability of the final pharmaceutical formulation depend heavily on the exact ratio of these species, rigorous purity assessment is a strict regulatory requirement[1][4].

Detector Selection: Overcoming the Chromophore Deficit

Traditional HPLC relies heavily on Ultraviolet-Visible (UV-Vis) Diode Array Detection (DAD). However, aliphatic fatty acid chains (e.g., stearic, lauric, or oleic acid) and polyol backbones lack the conjugated pi-electron systems required for strong UV absorption[1]. While low-wavelength UV (e.g., 210 nm) can detect the ester carbonyl bond, it is highly susceptible to baseline drift during gradient elution and yields vastly different response factors for different positional isomers, making accurate mass balance impossible[5].

To establish a self-validating analytical system, Universal Detectors must be employed:

  • Charged Aerosol Detection (CAD): CAD measures the charge of residual particles after the mobile phase is nebulized and evaporated. Crucially, CAD provides a nearly uniform, mass-dependent response independent of the analyte's chemical structure. This allows for the accurate quantification of unknown diester and triester impurities even when pure reference standards for those specific impurities are unavailable[5][6].

  • Evaporative Light Scattering Detection (ELSD): A viable alternative to CAD, ELSD measures the light scattered by evaporated analyte particles. It is highly effective for non-volatile sucrose and PEG esters, though it typically exhibits a non-linear response at low concentrations, requiring logarithmic calibration[1][3].

  • Refractive Index (RI): RI detection is the standard for isocratic Gel Permeation Chromatography (GPC). It relies on the differential refractive index of the solute versus the mobile phase, making it ideal for detecting bulk excipient fractions[7].

Workflow N1 Sample Preparation (Dissolution in THF/MeOH) N2 System Suitability Testing (SST) (Resolution & Tailing Factor) N1->N2 Aliquot N3 Chromatographic Separation (RP-HPLC or GPC) N2->N3 Validated N4 Universal Detection (CAD, ELSD, or RI) N3->N4 Eluent N5 Data Analysis (Area Normalization & Mass Balance) N4->N5 Signal

Workflow for monoester purity assessment using HPLC and universal detection.

Experimental Workflows & Protocols

Depending on the nature of the monoester, separation is achieved either by hydrophobicity (Reversed-Phase) or by hydrodynamic volume (Size Exclusion/GPC).

Protocol A: Reversed-Phase HPLC-CAD for Sucrose and PEG Monoesters

This method separates components based on their increasing hydrophobicity (Polyol


 Monoester 

Diester

Triester)[1][3].

1. Sample Preparation (Self-Validating Solubility)

  • Causality: Higher-order esters (triesters/tetraesters) are highly lipophilic. Dissolving samples purely in water or methanol risks precipitating these impurities, leading to a false-positive high purity for the monoester.

  • Step: Accurately weigh 50 mg of the monoester sample into a 10 mL volumetric flask. Dissolve and dilute to volume using a strong solvent mixture of Tetrahydrofuran (THF) and Water (87.5:12.5, v/v)[1]. Vortex until optically clear.

2. Chromatographic Conditions

  • Column: Reversed-Phase C8 or C18, 250 mm x 4.6 mm, 5 µm. (A C8 column is often preferred to prevent excessive retention of highly hydrophobic triesters).

  • Mobile Phase A: Ultra-pure Water.

  • Mobile Phase B: Methanol:Tetrahydrofuran (90:10, v/v). Note: THF is added to Mobile Phase B to maintain the solubility of late-eluting diesters and prevent on-column precipitation.

  • Gradient:

    • 0–5 min: 40% B

    • 5–20 min: Linear ramp to 95% B

    • 20–30 min: Hold at 95% B (Column wash)

    • 30–35 min: Return to 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detector (CAD): Evaporator temperature set to 35°C. Ensure the nitrogen gas supply is highly pure to maintain a background current of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     1 pA.
    
Protocol B: GPC-RI Method for Sorbitan Monoesters (USP Modernized)

Sorbitan monooleate (Span 80) and monostearate are complex mixtures of positional isomers that often co-elute in RP-HPLC. The United States Pharmacopeia (USP) modernized monographs utilize Gel Permeation Chromatography (GPC) to separate these species by size[7][8].

1. Sample Preparation

  • Step: Dissolve the sorbitan monoester in HPLC-grade THF to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter[7].

2. Chromatographic Conditions

  • Column System: Two GPC columns in series (e.g., Styragel HR 0.5 and HR 1, 300 mm x 7.8 mm).

  • Causality: Connecting a larger pore size column followed by a smaller pore size column expands the linear resolving range for low-molecular-weight polymers, allowing baseline resolution between the monoester and the slightly larger diester[7][8].

  • Mobile Phase: 100% THF (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) detector, internal temperature stabilized at 35°C.

Mechanism cluster_RP Reversed-Phase HPLC (Hydrophobicity) cluster_GPC Gel Permeation Chromatography (Size) RP1 Free Polyol/Sucrose (Most Polar) RP2 Monoesters (Amphiphilic) RP1->RP2 Elution Order RP3 Diesters (Hydrophobic) RP2->RP3 Elution Order RP4 Triesters (Most Hydrophobic) RP3->RP4 Elution Order GPC1 Triesters (Largest Size) GPC2 Diesters (Medium Size) GPC1->GPC2 Elution Order GPC3 Monoesters (Small Size) GPC2->GPC3 Elution Order GPC4 Free Polyol/Isosorbide (Smallest Size) GPC3->GPC4 Elution Order

Elution order comparison between RP-HPLC and GPC for esterified mixtures.

Quantitative Data Interpretation

Because universal detectors (CAD and RI) provide responses proportional to the mass of the analyte, purity can be accurately assessed using the Area Normalization Method (expressing the area of the monoester peak as a percentage of the total integrated peak area).

Table 1: Expected Relative Retention Times (RRT) and Limits for Sorbitan Monostearate via GPC-RI [8]

Analyte Fraction Separation Mechanism Relative Retention Time (RRT)* Typical Specification Limit

| Sorbitan Tri-/Higher Esters | Size Exclusion (Largest) | ~ 0.73 |


 15.0% |
| Sorbitan Diesters | Size Exclusion (Medium) | ~ 0.76 | 20.0% – 40.0% |
| Sorbitan Monoesters  | Size Exclusion (Target)  | ~ 0.81  | 40.0% – 60.0%  |
| Free Fatty Acid (Stearic) | Size Exclusion (Small) | ~ 0.87 | 

3.0% | | Isosorbide / Free Polyol | Size Exclusion (Smallest) | 1.00 (Reference) |

5.0% | *RRT is calculated relative to the isosorbide peak.

Table 2: Expected Elution Profile for Sucrose Stearate via RP-HPLC-CAD [1]

Analyte Fraction Separation Mechanism Expected Retention Time Typical Specification Limit

| Free Sucrose | Reversed-Phase (Most Polar) | ~ 4.5 min |


 5.0% |
| Sucrose Monoesters  | Reversed-Phase (Target)  | ~ 10.0 min  | 40.0% – 60.0%  |
| Sucrose Diesters | Reversed-Phase (Hydrophobic) | ~ 18.5 min | 20.0% – 40.0% |
| Sucrose Triesters | Reversed-Phase (Highly Lipophilic)| ~ 23.0 min | 

15.0% |

Method Validation & Self-Validating Systems

To ensure the protocol acts as a self-validating system, the following parameters must be continuously monitored:

  • System Suitability Testing (SST): Before analyzing unknown batches, inject a known resolution standard (e.g., a mixture of pure monoester and diester). The resolution (

    
    ) between the monoester and diester peaks must be 
    
    
    
    1.5. This proves the column has not degraded and the mobile phase preparation is accurate.
  • Mass Balance Verification: The sum of the assay value, free polyol, free fatty acid, and moisture content (determined via Karl Fischer titration) must approximate 100% (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     2%). A significant deficit indicates that highly hydrophobic triesters/tetraesters are precipitating on the column and failing to elute.
    
  • Detector Linearity: While CAD is a mass-based detector, its response can become non-linear over wide dynamic ranges. Calibration curves for the primary monoester must be plotted on a log-log scale if analyzing trace impurities (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     0.1%) alongside the main active ingredient[9].
    

References

  • BenchChem. Application Note: HPLC Analysis of Acid-PEG5-mono-methyl ester Reaction Mixtures. Retrieved from 2

  • Thermo Fisher Scientific. (2019). HPLC charged aerosol detector analysis of sorbitan monooleate (Span 80). AppsLab Library of Analytical Applications. Retrieved from

  • Zhang, S., et al. (2007). HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. Taylor & Francis. Retrieved from 3

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sucrose Stearate Purity. Retrieved from 1

  • Food and Agriculture Organization (FAO). SUCROSE MONOESTERS OF LAURIC, PALMITIC OR STEARIC ACID Chemical and Technical Assessment. Retrieved from 4

  • Li, Y., et al. (2023). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Analytical and Bioanalytical Chemistry. PubMed. Retrieved from 6

  • Waters Corporation. Performance Verification of a Proposed USP Monograph for Sorbitan Monooleate Using a Gel Permeation Chromatography (GPC) Method with Refractive Index (RI) Detection. Retrieved from7

  • United States Pharmacopeia (USP). Sorbitan Monostearate - USP-NF ABSTRACT. Retrieved from 8

  • Thermo Fisher Scientific. HPLC-CAD Method Development Tips. Retrieved from 10

  • Wiley Analytical Science. (2006). Compound purity assessment and impurity testing with Corona CAD. Retrieved from 9

  • LCMS.cz. Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from 5

Sources

Application Note: Biocatalytic Synthesis of Mono-Ethyl Dicarboxylic Acids Using Whole-Cell Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Mono-ethyl dicarboxylic acids (MEDAs) are highly versatile asymmetric building blocks. Possessing both an ester group and a free carboxylate residue, they offer differential reactivities essential for synthesizing anti-cancer agents, prodrugs, and specialized functional polymers. Traditional chemical synthesis of MEDAs relies on the non-selective esterification of dicarboxylic acids or the partial hydrolysis of diesters, which often requires harsh conditions, excessive solvent use, and yields unwanted diacid or diol byproducts.

This application note details field-proven, self-validating whole-cell biocatalytic workflows to synthesize MEDAs. By leveraging engineered Escherichia coli for de novo ω-oxidation or non-conventional yeast systems for the selective desymmetrization of diesters, researchers can achieve high chemoselectivity, bypass complex protection/deprotection steps, and operate under sustainable, mild conditions.

Mechanistic Rationale & Strategic Advantages

To design a robust biocatalytic process, one must understand the causality behind the enzymatic cascades. We present two distinct, highly efficient pathways:

Strategy A: De Novo Esterification & ω-Oxidation in E. coli

Direct terminal oxidation of medium-chain fatty acids (MCFAs) often leads to overoxidation or poor yields. However, coupling in vivo esterification with ω-oxidation circumvents this bottleneck.

  • The Mechanism: MCFAs are first converted to acyl-CoA by a ligase (AlkK) and subsequently esterified with ethanol by an alcohol acyltransferase (AtfA or EEB1). The resulting fatty acid ethyl ester is a superior substrate for the Pseudomonas putida GPo1 alkane hydroxylase system (AlkBGTHJL).

  • The Causality: The dehydrogenases AlkJ and AlkH function poorly with free ω-hydroxy fatty acids. By esterifying the carboxyl end first, the enzymes efficiently drive the oxidation of the ω-hydroxy ethyl ester to the corresponding mono-ethyl dicarboxylic acid, preventing the accumulation of intermediate alcohols.

Strategy B: Selective Desymmetrization of Symmetric Diesters

For applications where symmetric diesters (e.g., diethyl adipate) are readily available, enzymatic desymmetrization is preferred.

  • The Mechanism: Cutinase ACut2 from the yeast Blastobotrys raffinosifermentans selectively hydrolyzes one ester bond of the symmetric diester.

  • The Causality: The primary challenge is the secondary hydrolysis of the desired monoester into a diacid (adipic acid). By strictly controlling the pH (pH 7.5) and immobilizing the enzyme on a carrier, the conformational flexibility of the cutinase is restricted. This structural rigidity significantly enhances chemoselectivity, halting the reaction at the monoester stage and yielding up to 98% MEDA.

Biocatalytic Pathways

Pathway MCFA Medium-Chain Fatty Acid (e.g., Nonanoic Acid) AcylCoA Acyl-CoA (AlkK Ligase) MCFA->AcylCoA ATP, CoA EthylEster Fatty Acid Ethyl Ester (AtfA/EEB1) AcylCoA->EthylEster Ethanol OmegaHydroxy ω-Hydroxy Ethyl Ester (AlkBGT) EthylEster->OmegaHydroxy O2, NADH OmegaAldehyde ω-Aldehyde Ethyl Ester (AlkJ) OmegaHydroxy->OmegaAldehyde NAD+ MonoEthylDCA Mono-Ethyl Dicarboxylic Acid (AlkH) OmegaAldehyde->MonoEthylDCA NAD+, H2O

Figure 1: Whole-cell biocatalytic pathway coupling ester biosynthesis and ω-oxidation in E. coli.

Experimental Protocols

Protocol A: One-Pot Whole-Cell ω-Oxidation (Resting Cell System)

Self-Validating Principle: This protocol uses "resting cells" resuspended in a buffer rather than a growth medium. This decouples biomass generation from product formation, ensuring that carbon flux and cellular energy are entirely directed toward biocatalysis rather than cell division.

Step 1: Biomass Generation & Induction

  • Inoculate engineered E. coli (harboring plasmids for AlkBGTHJL and AtfA) in 50 mL LB medium containing appropriate antibiotics.

  • Incubate at 37°C, 250 rpm until OD₆₀₀ reaches 0.6.

  • Induce protein expression with 0.1% (v/v) dicyclopropylketone (DCPK) for the alk operon and 1 mM IPTG for the esterification module.

  • Shift temperature to 25°C and incubate for 16 hours. Validation: Run an SDS-PAGE of the cell lysate to confirm the overexpression of AlkB (membrane fraction) and AtfA (soluble fraction) prior to proceeding.

Step 2: Cell Harvest & Two-Liquid Phase Biotransformation

  • Harvest cells via centrifugation (4,000 × g, 10 min, 4°C). Wash twice with 100 mM potassium phosphate (KPi) buffer (pH 7.4).

  • Resuspend the resting cells in 20 mL of KPi buffer supplemented with 1% (v/v) ethanol (as the acyl acceptor) and 0.5% (w/v) glucose (for cofactor regeneration).

  • Crucial Step: Add 5 mL of bis-(2-ethylhexyl) phthalate (BEHP) containing 10 mM nonanoic acid. Causality: BEHP acts as an organic carrier solvent in a two-liquid phase system. It maintains the aqueous concentration of the fatty acid below toxic thresholds while acting as a continuous substrate reservoir.

  • Incubate the biphasic mixture in a baffled flask at 30°C, 250 rpm for 24 hours to ensure maximum aeration (AlkB is an oxygen-dependent monooxygenase).

Step 3: Extraction and Analysis

  • Acidify the aqueous phase to pH 2.0 using 6 M HCl to protonate the mono-ethyl dicarboxylic acid, rendering it soluble in organic solvents.

  • Extract the products with an equal volume of ethyl acetate.

  • Derivatize the extract using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and analyze via GC-MS to quantify MEDA yields.

Protocol B: Enzymatic Desymmetrization of Diethyl Adipate

Workflow Preculture 1. Enzyme Production (Yeast Culture) Immobilization 2. Immobilization (Carrier Binding) Preculture->Immobilization Biotransformation 3. Desymmetrization (pH 7.5 Control) Immobilization->Biotransformation Extraction 4. Acidic Extraction (Ethyl Acetate) Biotransformation->Extraction Analysis 5. HPLC/GC-MS (Quantification) Extraction->Analysis

Figure 2: Step-by-step workflow for the enzymatic desymmetrization of symmetric diesters.

Step 1: Enzyme Immobilization

  • Obtain culture supernatant from B. raffinosifermentans overexpressing Cutinase ACut2.

  • Adjust the supernatant to pH 7.5. Add a hydrophobic carrier resin (e.g., Lewatit VP OC 1600) at a loading ratio of 50 U/g.

  • Agitate gently at 20°C for 4 hours. Filter and wash the immobilized enzyme with 50 mM Tris-HCl (pH 7.5).

Step 2: Controlled Hydrolysis

  • Suspend the immobilized enzyme in 50 mM Tris-HCl buffer (pH 7.5).

  • Add 50 mM diethyl adipate.

  • Incubate at 30°C under constant stirring. Validation: Continuously monitor and maintain the pH at exactly 7.5 using a pH-stat titrator with 1 M NaOH. Causality: Fluctuations above pH 8.0 will trigger the spontaneous chemical hydrolysis of the monoester into adipic acid, drastically reducing chemoselectivity.

  • Terminate the reaction after 60 minutes by removing the immobilized enzyme via filtration. Acidify the filtrate and extract with ethyl acetate for HPLC analysis.

Quantitative Data & Optimization

The following table summarizes the optimized parameters and expected yields based on the validated literature methodologies.

StrategyBiocatalyst / Enzyme SystemSubstrateMain ProductMax Yield / SelectivityKey Advantage
De Novo ω-Oxidation E. coli (AlkBGTHJL + AtfA)Nonanoic Acid (10 mM)Mono-ethyl azelate0.75 mol/mol yieldUtilizes cheap, renewable fatty acids directly; avoids diester precursors.
Desymmetrization B. raffinosifermentans (ACut2)Diethyl Adipate (50 mM)Monoethyl adipate (MEA)98% chemical purityExceptionally high chemoselectivity; minimal diacid byproduct (2-4%).

Troubleshooting & Analytical Validation

  • Issue: High accumulation of ω-hydroxy ethyl esters (Incomplete Oxidation in Protocol A).

    • Causality: The dehydrogenases (AlkJ/AlkH) are NAD⁺ dependent. In resting cells, cofactor regeneration can stall.

    • Solution: Ensure 0.5% glucose is present in the resting cell buffer to drive cellular metabolism and regenerate NAD⁺ pools. Additionally, ensure the baffled flasks are not filled past 10% of their nominal volume to maximize O₂ transfer for AlkB.

  • Issue: High concentration of Adipic Acid (Over-hydrolysis in Protocol B).

    • Causality: The cutinase is over-active, or the pH has drifted into the alkaline range, causing the monoester to hydrolyze into a diacid.

    • Solution: Strictly utilize immobilized enzymes rather than free supernatant. Immobilization restricts the enzyme's active site flexibility, preventing the bulkier monoester from re-entering the catalytic pocket. Lower the reaction temperature to 25°C to slow down secondary hydrolysis kinetics.

References

  • van Nuland, Y. M., et al. "Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli." Microbial Cell Factories, 2017. URL:[Link]

  • Rauter, M., Nietz, D., & Kunze, G. "Cutinase ACut2 from Blastobotrys raffinosifermentans for the Selective Desymmetrization of the Symmetric Diester Diethyl Adip

Advanced Application Note: The Dual Role of Octanedioic Acid Esters in Metabolic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octanedioic acid (commonly known as suberic acid) is an 8-carbon dicarboxylic acid (DCA) that functions as a critical intermediate in fatty acid omega-oxidation. In the realm of metabolic pathway research, the esters of octanedioic acid serve two distinct, yet equally vital, functions.

First, simple alkyl esters like dimethyl suberate act as cell-permeable metabolic probes to study peroxisomal β-oxidation and alternative energy flux 1. Second, activated N-hydroxysuccinimide (NHS) esters of suberic acid—specifically disuccinimidyl suberate (DSS) —are indispensable structural probes used to covalently trap and map transient metabolic enzyme complexes (metabolons) 2.

This guide synthesizes the biochemical causality, structural mapping workflows, and self-validating experimental protocols required to deploy these esters effectively in advanced drug development and metabolic research.

Section 1: Alkyl Esters as Cell-Permeable Metabolic Probes

The Causality of Esterification in Metabolic Feeding

Free dicarboxylic acids are highly polar at physiological pH. This polarity severely restricts their ability to cross the hydrophobic lipid bilayer of the plasma membrane, as well as the mitochondrial membrane, often resulting in artificially low metabolic oxidation rates during in vitro feeding assays [[1]]().

By utilizing octanedioic acid esters (e.g., dimethyl suberate), researchers bypass this transport bottleneck. The esterified methyl groups mask the polar carboxylic acids, rendering the molecule lipophilic. Upon entering the cytosol, ubiquitous intracellular lipases and esterases rapidly hydrolyze the ester bonds, releasing free suberic acid directly into the intracellular space 3. This causality ensures that subsequent measurements of peroxisomal β-oxidation and acyl-CoA synthetase kinetics reflect true intracellular enzymatic capacity rather than transport limitations.

Quantitative Data: Dicarboxylic Acid Oxidation Dynamics

The chain length of DCAs directly impacts their affinity for peroxisomal versus mitochondrial oxidation pathways. Suberic acid (C8) represents a critical transition point in substrate specificity.

Dicarboxylic AcidChain LengthMembrane Permeability (Free Acid)Primary Oxidation SiteRelative β-Oxidation Rate
Adipic AcidC4Very LowPeroxisomeLow
Suberic Acid C8 Low Peroxisome / Mitochondria Moderate
Sebacic AcidC10ModerateMitochondriaHigh
Dodecanedioic AcidC12HighMitochondriaVery High

(Table 1: Comparative oxidation dynamics of dicarboxylic acids based on chain length.)

Pathway1 A Dimethyl Suberate (Lipophilic Probe) B Intracellular Esterases (Hydrolysis) A->B C Suberic Acid (Octanedioic Acid) B->C D Acyl-CoA Synthetase (Activation) C->D E Suberyl-CoA D->E F Peroxisomal β-oxidation E->F

Intracellular processing and metabolic routing of dimethyl suberate.

Section 2: NHS Esters (DSS) for Structural Mapping of Metabolons

The Causality of DSS in Cross-Linking Mass Spectrometry (XL-MS)

Metabolic pathways form highly organized, transient multi-enzyme complexes known as metabolons. To study the structural dynamics of these complexes, researchers utilize Disuccinimidyl suberate (DSS) 2.

DSS is a homobifunctional crosslinker consisting of an octanedioic acid core terminating in two NHS ester groups. The causality behind choosing DSS lies in its exact 11.4 Å spacer arm . This length is optimal for bridging primary amines (lysine side chains or N-termini) between interacting proteins without distorting their native conformation. For instance, Pyruvate Kinase M2 (PKM2), a rate-limiting enzyme in glycolysis, shifts between a low-activity dimer and a high-activity tetramer to reprogram cellular metabolism 4. DSS covalently traps these oligomeric states in vivo, allowing researchers to quantify the tetramer-to-dimer ratio and elucidate the metabolic state of the cell 5.

XLMS A Native PKM2 Enzyme (Dimer/Tetramer Equilibrium) B DSS Addition (11.4 Å octanedioic spacer) A->B C Covalent Cross-linking (Lysine Primary Amines) B->C D Tris Quenching (Prevents Over-linking) C->D E SDS-PAGE / XL-MS (Structural Elucidation) D->E

DSS cross-linking workflow for trapping transient metabolic enzyme oligomers.

Section 3: Self-Validating Experimental Protocols

Protocol A: Intracellular Metabolic Feeding Assay using Dimethyl Suberate

Objective: To profile peroxisomal β-oxidation rates using a cell-permeable octanedioic acid ester. Self-Validation Mechanism: This protocol includes a parallel control using free suberic acid. If the detection of downstream acyl-CoA intermediates is significantly higher in the dimethyl suberate group compared to the free acid group, it internally validates that membrane permeability was successfully bypassed.

Step-by-Step Methodology:

  • Cell Preparation: Seed hepatocytes in 6-well plates at

    
     cells/well. Culture overnight in standard DMEM.
    
  • Substrate Preparation: Prepare a 10 mM stock of Dimethyl Suberate and a separate 10 mM stock of free Suberic Acid in DMSO.

  • Starvation Phase: Wash cells twice with PBS and incubate in substrate-free, serum-free basal medium for 2 hours to deplete endogenous fatty acids.

  • Feeding: Spike the media with 100 µM of Dimethyl Suberate (Experimental) or 100 µM Suberic Acid (Control). Ensure the final DMSO concentration is <0.1%.

  • Incubation: Incubate for 4 hours at 37°C.

  • Metabolite Extraction: Rapidly aspirate media, wash with ice-cold PBS, and quench metabolism by adding 500 µL of 80% cold methanol (-80°C).

  • Analysis: Scrape cells, centrifuge at 15,000 x g for 10 min, and analyze the supernatant via LC-MS/MS for suberyl-CoA and acetyl-CoA derivatives.

Protocol B: In Vivo Cross-linking of Glycolytic Enzymes (PKM2) using DSS

Objective: To covalently trap and quantify the oligomeric state (dimer vs. tetramer) of PKM2 to assess glycolytic reprogramming. Self-Validation Mechanism: The protocol mandates a quenching step using a primary amine-containing buffer (Tris). By running a non-crosslinked control alongside the quenched DSS sample, the appearance of specific high-molecular-weight bands (~120 kDa for dimers, ~240 kDa for tetramers) exclusively in the DSS lane validates that the cross-linking is specific and successfully halted, preventing non-specific protein aggregation 5.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DSS in high-quality, anhydrous DMSO to a concentration of 25 mM immediately before use. (Caution: NHS esters hydrolyze rapidly in aqueous solutions; prepare fresh).

  • Cell Harvesting: Wash cultured macrophages (e.g., RAW264.7) twice with ice-cold PBS to remove amine-containing culture media (e.g., Tris or amino acids in DMEM).

  • Cross-linking Reaction: Add the DSS stock to the PBS-covered cells to achieve a final concentration of 500 µM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle rocking.

  • Quenching: Add Quench Solution (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. The primary amines in Tris competitively react with any remaining unreacted DSS.

  • Lysis and Detection: Wash cells twice with PBS, lyse in standard RIPA buffer, and perform a BCA assay. Separate proteins using an 8% SDS-PAGE gel and immunoblot with anti-PKM2 antibodies to visualize monomeric (60 kDa), dimeric (120 kDa), and tetrameric (240 kDa) states 4.

References

  • The biochemistry and physiology of long-chain dicarboxylic acid metabolism Source: NIH PMC URL
  • A new lipase (Alip2)
  • p32 regulates glycometabolism and TCA cycle to inhibit ccRCC progression via copper-induced DLAT lipoylation oligomerization Source: International Journal of Biological Sciences URL
  • Metabolic reprogramming by the S-nitroso-CoA Reductase system protects from kidney injury Source: NIH PMC URL
  • Shikonin ameliorated mice colitis by inhibiting dimerization and tetramerization of PKM2 in macrophages Source: Frontiers in Pharmacology URL

Sources

Troubleshooting & Optimization

Technical Support Center: Monomethyl Suberate Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Monomethyl Suberate (methyl hydrogen suberate) synthesis. As a critical bifunctional building block used in the development of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA) and various biodegradable polymers, achieving a high yield of this monoester is a common bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you break the statistical limitations of direct esterification and maximize your monoester yield.

📊 Quantitative Data: Synthesis Route Comparison

Before diving into specific troubleshooting steps, review the table below to compare the efficiency of different synthetic pathways.

Synthesis RouteStarting MaterialReagents & ConditionsTypical YieldScalabilityKey Advantage
Direct Fischer Esterification Suberic AcidMeOH, H₂SO₄, Reflux< 40%HighCheap reagents, but requires complex chromatographic separation.
Partial Saponification Dimethyl SuberateKOH, MeOH, 0 °C38–44%HighAvoids anhydride handling; unreacted diester is fully recoverable.
Anhydride Ring-Opening Suberic AnhydrideAnhydrous MeOH, Reflux~80%MediumHighest yield; completely bypasses statistical mixtures.
Solid-Support Alignment Suberic AcidAlumina, Diazomethane~10–20%LowExcellent for C12+ acids, but poor selectivity for C8 (suberic acid).

🛠️ Troubleshooting Guides & FAQs

Q1: Why is my yield of monomethyl suberate so low (<40%) when using direct Fischer esterification?

Expert Insight: Direct esterification of a symmetric dicarboxylic acid like suberic acid is governed by statistical probability. Because both carboxylic acid groups have nearly identical pKa values and steric environments, the reaction does not differentiate between the first and second esterification events. This results in an unavoidable equilibrium mixture of unreacted suberic acid, monomethyl suberate, and dimethyl suberate [5].

Actionable Solution: To break this statistical limitation, you must abandon direct esterification and utilize desymmetrization strategies. The two most reliable methods are the ring-opening of suberic anhydride and the controlled partial saponification of dimethyl suberate.

Q2: How do I efficiently prepare suberic anhydride as a precursor for the high-yield monoester route?

Expert Insight: Suberic anhydride is synthesized via the dehydration of suberic acid using acetic anhydride. The critical causality here relies on Le Chatelier's principle: continuously removing the acetic acid byproduct via vacuum distillation drives the equilibrium entirely toward the cyclic anhydride, preventing the formation of linear polyanhydrides [1].

Protocol: Suberic Anhydride Synthesis

  • Charge: Add 10 g (57 mmol) of suberic acid and 20–30 g of acetic anhydride to a multi-necked flask equipped with a magnetic stirrer and a vacuum distillation setup.

  • React & Distill: Heat the mixture to 130–150 °C for 40–70 minutes. Crucial Step: Apply vacuum distillation (gradually reducing pressure from 240 mmHg down to 0 mmHg) to continuously remove the acetic acid byproduct as it forms.

  • Crystallize: After the reaction completes, cool the flask to 2–5 °C and directly add 10 g of a crystallization solvent (e.g., ethyl acetate or acetonitrile).

  • Isolate: Filter the resulting white solid, wash with cold solvent, and dry under vacuum.

Validation Checkpoint: The product should be a light-beige to white low-melting solid (mp 65–66 °C). If executed correctly, yields typically reach 94–98%.

Q3: What is the best protocol for converting suberic anhydride to monomethyl suberate?

Expert Insight: Ring-opening of the cyclic anhydride with methanol is a highly efficient desymmetrization method. One molecule of methanol attacks the anhydride, generating exactly one ester group and liberating one free carboxylic acid group. This bypasses the statistical mixture entirely [2].

Protocol: Anhydride Ring-Opening

  • Dissolve: Suspend 2.0 g (12.8 mmol) of suberic anhydride in 6.5 mL of anhydrous methanol in a pressure tube.

  • Reflux: Stir the mixture at reflux for 3 hours. The heat provides the activation energy required for the nucleophilic attack of methanol on the anhydride carbonyl.

  • Concentrate: Evaporate the reaction mixture to dryness under reduced pressure to remove all excess methanol.

  • Purify: Treat the residue with diethyl ether. Causality: Ether selectively dissolves the monoester while precipitating unreacted diacid or polymeric impurities due to their significantly lower solubility in non-polar solvents.

  • Isolate: Filter off the white precipitate and concentrate the filtrate to yield the pure monoester.

Validation Checkpoint:


H NMR (DMSO-d

) should show a distinct singlet at

3.54 ppm (3H, CO

CH

) and a broad singlet at

11.94 ppm (1H, CO

H). Expected yield is ~80%.
Q4: If I prefer not to handle anhydrides, how can I optimize the partial hydrolysis of dimethyl suberate?

Expert Insight: Partial saponification relies on strict stoichiometric control and low temperatures to kinetically favor mono-hydrolysis over di-hydrolysis. The first methoxy group is hydrolyzed readily, but the resulting carboxylate anion electronically deactivates the second ester group against further nucleophilic attack by hydroxide [2].

Protocol: Partial Saponification

  • Cool: Dissolve 16.94 g (90 mmol) of dimethyl suberate in 150 mL of methanol and cool to 0 °C in an ice bath.

  • Hydrolyze: Slowly add a methanolic solution of KOH (5.87 g, 104.65 mmol) dropwise. Crucial Step: Maintaining 0 °C is critical to suppress the activation energy needed for the second saponification event.

  • Stir: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Extract Diester: Remove the solvent under reduced pressure, add 200 mL of water, and extract with 100 mL of ether. The organic phase contains unreacted dimethyl suberate (which can be recycled).

  • Isolate Monoester: Acidify the aqueous phase to pH 3 using concentrated HCl. Extract with ether (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate.
    

Validation Checkpoint: The product is a colorless oil. Expected yield is 38–44%. While the yield is moderate, the starting materials are inexpensive and the unreacted diester is fully recoverable.

Q5: Are there any advanced catalytic methods for direct monoesterification?

Expert Insight: Yes, utilizing solid adsorbents like alumina can force desymmetrization. By adsorbing dicarboxylic acids onto an alumina interface, the molecules align perpendicularly in a close-packed array. This physically buries one carboxyl group while exposing the other to the esterification reagent. While highly effective for longer chains (e.g., dodecanedioic acid yields ~89%), suberic acid (C8) is shorter and exhibits lower alignment rigidity, resulting in poor selectivity [3]. It is a viable exploratory concept but currently less scalable than the anhydride route.

🗺️ Workflow Visualization

G SA Suberic Acid (Symmetric Diacid) DMS Dimethyl Suberate (Symmetric Diester) SA->DMS Excess MeOH, H+ (Statistical Mixture) SAn Suberic Anhydride (Cyclic Intermediate) SA->SAn Acetic Anhydride, 130°C (Vacuum Distillation) MMS Monomethyl Suberate (Target Monoester) DMS->MMS KOH, MeOH, 0°C (Partial Saponification) SAn->MMS MeOH, Reflux, 3h (Ring-Opening)

Fig 1: Synthetic pathways to monomethyl suberate highlighting desymmetrization strategies.

📚 References

  • Preparation method of intermediate suberic anhydride of vorinostat Google Patents (CN106632220A)

  • Selective Monoesterification of the Longer Carbon Chain in a Mixture of Dicarboxylic Acids by Adsorbing and Aligning the Acids on Alumina RSC Publishing[Link]

  • Process for the preparation of vorinostat Google Patents (US20110263712A1)

Technical Support Center: Preventing Dimethyl Suberate Formation During Selective Monoesterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dicarboxylic acid functionalization. Monomethyl suberate is a highly valuable C8 building block in drug development, serving as a primary precursor in the synthesis of the HDAC inhibitor Vorinostat (SAHA) and various PROTAC linkers[1]. However, researchers frequently encounter a major synthetic bottleneck during its preparation: uncontrolled over-esterification leading to the unwanted diester, dimethyl suberate[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you arrest the esterification process exactly at the monoester stage.

The Mechanistic Challenge: Why Diesters Form

Suberic acid (octanedioic acid) is a symmetrical dicarboxylic acid. Because its two carboxyl groups are separated by a flexible, electronically insulating hexamethylene chain, the esterification of the first carboxyl group does not significantly alter the pKa or nucleophilicity of the second.

Consequently, standard Fischer esterification conditions (e.g., methanol and sulfuric acid) fail to differentiate between the two ends. The reaction kinetics (


) dictate that the system will inevitably yield a statistical mixture of unreacted diacid, the target monomethyl suberate, and the unwanted dimethyl suberate diester[3]. To prevent diester formation, we must abandon statistical reactions and engineer the system using phase separation  or steric shielding .

Troubleshooting FAQs

Q: I am using 1.0 equivalent of methanol to limit the reaction, but I am still getting >20% dimethyl suberate. Why? Causality: Limiting the reagent does not change the fundamental reaction kinetics. Once a molecule of monomethyl suberate forms, it remains in the homogeneous solution and competes equally with the unreacted suberic acid for the remaining methanol. Solution: You must physically remove the monoester from the reactive environment the moment it forms. Transitioning to a biphasic continuous extraction setup will solve this[3].

Q: How does continuous extraction prevent the second esterification step? Causality: This method exploits differential partition coefficients (


). Suberic acid is highly polar and remains in the aqueous/methanol phase where the acid catalyst resides. As soon as the monoester forms, it becomes significantly more lipophilic. By continuously washing the reaction with a boiling non-polar solvent (like cyclohexane), the monoester is extracted into the organic phase, physically isolating it from the methanol and catalyst before the second esterification can occur[3].

Q: Are there solid-supported methods to force selectivity without complex glassware? Causality: Yes. By adsorbing suberic acid onto bifunctional alumina, you can force the molecules into a rigid, close-packed array. The diacid aligns perpendicularly to the alumina surface, burying one carboxyl group against the solid support while exposing the other to the solvent. This steric shielding reduces the apparent rate of the second esterification (


) to near zero[4].

Workflow Visualizations

BiphasicExtraction cluster_aq Aqueous/MeOH Phase (Catalyst Active) cluster_org Cyclohexane Phase (Catalyst Free) SA Suberic Acid MMS_aq Monomethyl Suberate SA->MMS_aq + MeOH DMS_aq Dimethyl Suberate MMS_aq->DMS_aq Blocked MMS_org Monomethyl Suberate MMS_aq->MMS_org Continuous Extraction

Biphasic extraction isolates the monoester from the catalyst, halting over-esterification.

AluminaMechanism Step1 1. Suberic Acid (Free Diacid) Step2 2. Alumina Adsorption (Close-Packed Array) Step1->Step2 DMF Solvent Step3 3. Steric Shielding (One COOH Blocked) Step2->Step3 Alignment Step4 4. Selective Methylation (Target Monoester) Step3->Step4 Methylating Agent

Solid-supported steric shielding prevents diester formation via molecular alignment.

Quantitative Data Comparison

The following table summarizes the expected product distribution based on the chosen synthetic strategy. To maximize monomethyl suberate and prevent dimethyl suberate, phase-partitioning or solid-supported methods are strictly required.

Esterification MethodSuberic Acid Conversion (%)Target Monoester Yield (%)Unwanted Diester Yield (%)Selectivity Ratio (Mono:Di)
Standard Fischer (Excess MeOH) >95%~40%~55%0.7 : 1
Stoichiometric MeOH (1 eq) + H₂SO₄ ~50%~45%~5%9 : 1
Aqueous/Cyclohexane Continuous Extraction >85%75 - 80%<5%>15 : 1
Alumina-Supported Steric Shielding >90%85 - 89%<2%>40 : 1

(Data synthesized from comparative methodologies for C8-C12 dicarboxylic acids[4],[3])

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Phase-Partitioned Selective Monoesterification[3]

Best for: Scalable, multi-gram synthesis using standard laboratory glassware.

  • Preparation of the Biphasic System:

    • Dissolve 10 mmol of suberic acid in a mixture of water and methanol (3:1 molar ratio of water to methanol).

    • Validation Check: The solution must be fully homogeneous at room temperature. If it is cloudy, the diacid has not fully dissolved, which will skew the partition kinetics. Add minimal water until clear.

  • Acidification and Phase Addition:

    • Add a catalytic amount of concentrated

      
       to achieve a 0.1 M final concentration.
      
    • Overlay the aqueous mixture with an equal volume of cyclohexane.

    • Validation Check: A sharp, distinct phase boundary must be visible. If an emulsion forms, increase the ionic strength by adding a small amount of

      
      .
      
  • Continuous Extraction:

    • Set up a continuous liquid-liquid extractor designed for lighter-than-water solvents.

    • Heat the system to reflux.

    • Causality: As the monoester forms in the aqueous/MeOH phase, the refluxing cyclohexane continuously strips it into the boiling flask, physically preventing the second equivalent of methanol from attacking it.

  • In-Process Monitoring:

    • Sample the cyclohexane boiling flask every 4 hours. Run TLC (Hexanes:EtOAc 7:3).

    • Validation Check: You should observe a growing spot for the monoester (Rf ~0.4) and a complete absence of baseline spotting (Rf ~0.0), confirming that no unreacted diacid is crossing over into the organic phase.

  • Isolation:

    • Once TLC indicates no further accumulation, concentrate the cyclohexane phase under reduced pressure to yield high-purity monomethyl suberate.

Protocol B: Alumina-Supported Steric Shielding[4]

Best for: Highly precise, small-scale synthesis with near-zero diester contamination.

  • Adsorption Phase:

    • Add alumina powder (known adsorption capacity of ~0.4 mmol/g) to a dimethylformamide (DMF) solution containing suberic acid.

    • Validation Check: Ensure the suberic acid loading does not exceed 0.32 mmol/g (80% surface saturation). Exceeding this limit causes chaotic multilayer stacking, destroying the steric shielding effect and allowing dimethyl suberate to form.

  • Molecular Alignment:

    • Agitate the mixture at 30 °C for 8 hours.

    • Causality: This prolonged incubation ensures thermodynamic equilibrium is reached, allowing the C8 chains to fully align in a rigid, close-packed monolayer perpendicular to the alumina surface.

  • Selective Esterification:

    • Introduce a methylating agent (e.g., dimethyl sulfate or diazomethane) into the vigorously agitated reaction vessel.

    • Validation Check: If using diazomethane, monitor the evolution of nitrogen gas. The cessation of bubbling serves as an immediate visual indicator of reaction completion.

  • Elution:

    • Filter the alumina, wash with a highly polar solvent (e.g., pure methanol or ethyl acetate) to break the adsorption bonds, and concentrate under reduced pressure.

References

  • Title: Selective Monoesterification of the Longer Carbon Chain in a Mixture of Dicarboxylic Acids by Adsorbing and Aligning Source: RSC Publishing (Journal of the Chemical Society, Chemical Communications) URL: [Link]

  • Title: WO2010043904A2 - Improved process for the preparation of vorinostat Source: Google Patents URL
  • Title: Cas 1732-09-8, Dimethyl suberate Source: LookChem URL: [Link]

  • Title: US4314071A - Method of preparing monoesters Source: Google Patents URL

Sources

Separation of monomethyl ester from diester and unreacted diacid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the classic synthetic challenge of isolating a monomethyl ester (half-ester) from a statistical mixture containing unreacted dicarboxylic acid (diacid) and dimethyl ester (diester).

Physicochemical Profiling of Esterification Components

Understanding the causality behind the separation requires analyzing the functional groups of your mixture. The separation strategy relies entirely on exploiting the differential


 values and lipophilicity of the three components[1].
ComponentFunctional GroupsRelative PolarityState in Saturated NaHCO₃ (pH ~8)State in Aqueous HCl (pH ~2)Preferred Phase at pH 2
Diester 2 x -COOMeLow (Neutral)Neutral (Insoluble)NeutralOrganic
Monoester 1 x -COOH, 1 x -COOMeMediumMonoanion (Soluble)Protonated (Neutral)Organic
Diacid 2 x -COOHHighDianion (Soluble)Protonated (Neutral)Aqueous / Precipitate

Separation Workflow Visualization

G Mix Crude Reaction Mixture (Diester, Monoester, Diacid) BaseExt Add EtOAc & Sat. NaHCO3 (Mild Base Extraction) Mix->BaseExt Org1 Organic Phase (Neutral Diester) BaseExt->Org1 Separates Aq1 Aqueous Phase (Monoester & Diacid Salts) BaseExt->Aq1 Separates Acidify Ice Bath + 3M HCl (pH 2) & Extract with DCM Aq1->Acidify Org2 Organic Phase (DCM) (Target Monoester) Acidify->Org2 Extracts Aq2 Aqueous Phase (Unreacted Diacid) Acidify->Aq2 Remains / Precipitates

Workflow for the selective separation of monoesters via pH-controlled acid-base extraction.

Troubleshooting Guides & FAQs

Q1: Why do I always get a mixture of diacid, monoester, and diester, even when using exactly 1.0 equivalent of methanol? A: This is a classic statistical distribution problem in organic synthesis. Because the two carboxylic acid groups on a symmetric diacid have nearly identical reactivity, the addition of one equivalent of an esterifying agent (like methanol or a dialkyl carbonate) does not exclusively form the monoester[1]. Instead, as soon as some monoester forms, it competes with the unreacted diacid for the remaining reagent, inevitably leading to a statistical mixture of unreacted diacid, monomethyl ester, and dimethyl ester[2].

Q2: What is the most reliable, scalable protocol to isolate the monomethyl ester without relying on column chromatography? A: The industry standard is a pH-controlled Acid-Base Extraction [3]. This creates a self-validating system where each phase separation is driven by strict thermodynamic solubility rules.

Standard Operating Procedure:

  • Initial Organic Dissolution: Dissolve the crude reaction mixture in a moderately polar organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Mild Basic Extraction: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The weak base deprotonates the free carboxylic acid groups of both the diacid and the monoester, converting them into highly water-soluble sodium carboxylate salts[3]. The neutral diester remains unaffected in the organic layer.

  • Phase Separation: Separate the layers. The organic layer contains the pure diester. Retain the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl until the pH reaches 2.

    • Causality: Cooling prevents exothermic heat from hydrolyzing the ester. The acid reprotonates the carboxylate salts back into their free acid forms[3].

  • Selective Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM).

    • Causality: The monoester, having one lipophilic ester group, readily partitions into the DCM. The unreacted diacid, possessing two highly polar -COOH groups, is significantly less soluble in DCM and remains in the aqueous layer (or precipitates).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified monomethyl ester.

Q3: Why must I use Sodium Bicarbonate (NaHCO₃) instead of a stronger base like Sodium Hydroxide (NaOH) for the initial extraction? A: Trustworthiness in this protocol relies on preventing side reactions. NaOH is a strong base and will rapidly induce unwanted saponification (base-catalyzed hydrolysis) of the ester groups, reverting your monoester and diester back into the starting diacid[4]. NaHCO₃ is a weak base (pH ~8), which is strong enough to deprotonate carboxylic acids (


 ~4-5) but mild enough to leave ester linkages completely intact[3].

Q4: After acidification (Step 4), my diacid is still co-extracting into the organic layer with my monoester. How do I fix this? A: This is a common issue caused by incorrect solvent selection during the final extraction. If you use a highly polar coordinating solvent like Ethyl Acetate or THF for the final extraction, it can pull the highly polar diacid into the organic phase.

  • Solution 1 (Solvent Switch): Switch to a non-coordinating, halogenated solvent like Dichloromethane (DCM) or Chloroform. The partition coefficient of the diacid in DCM is near zero, ensuring it stays in the aqueous phase.

  • Solution 2 (Precipitation): Many aliphatic and aromatic diacids have extremely low solubility in cold water at pH 2. Before adding your extraction solvent, let the acidified aqueous layer sit in an ice bath for 30 minutes. If the diacid precipitates, simply filter it out using vacuum filtration. You can then safely extract the remaining aqueous filtrate with DCM to recover the monoester.

References

1.[1] US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates. Google Patents.1 2.[3] Technical Support Center: Purification of Dialkylated Malonic Esters. Benchchem.3 3.[2] EP2935229B1 - Esterification of 2,5-furan-dicarboxylic acid. Google Patents.2 4.[4] Enzymatic Optical Resolution of Norbornane-Type Carboxylic Esters. Radboud University (ru.nl).4

Sources

Technical Support Center: Optimizing Catalyst Concentration for Selective Monoesterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Selective Monoesterification. For researchers, scientists, and drug development professionals, achieving high regioselectivity and chemoselectivity when monoesterifying symmetrical diols or dicarboxylic acids is a persistent hurdle. Over-esterification (diester formation) directly impacts product yield and severely complicates downstream purification.

This guide provides mechanistic insights, validated step-by-step protocols, and troubleshooting strategies to help you optimize catalyst concentrations and reaction conditions to favor the monoester product.

Section 1: Mechanistic Principles & Catalyst Selection

FAQ 1: Why does catalyst concentration dictate the monoester vs. diester ratio? Answer: The formation of a diester is a consecutive kinetic reaction (


). In standard Fischer esterification using homogeneous strong acids (like 

), the catalyst indiscriminately activates all available hydroxyl or carboxyl groups. If the catalyst concentration is too high, the rate of the second esterification (

) approaches or exceeds the first (

), leading to a statistical mixture of products. By tuning the catalyst concentration—or better, utilizing heterogeneous catalysts or shielding agents—researchers can artificially suppress

. For instance, alumina chemisorbs one carboxylate group of a dicarboxylic acid, physically shielding it from the esterifying agent while the other end reacts[1][2].

FAQ 2: How do I choose between homogeneous, heterogeneous, and coupling-based catalysts? Answer:

  • Heterogeneous Catalysts (e.g., Acidic Alumina, Ion-Exchange Resins): Best for linear dicarboxylic acids (e.g., pimelic acid, nonanedioic acid). They allow easy recovery and drive selectivity via surface adsorption and alignment[1][3].

  • Shielding Agents (e.g., LiCl/TFAA): Ideal for long-chain diacids where LiCl forms a complex with one carboxyl group, preventing its activation[4].

  • Polymer-Supported Reagents (e.g., Resin-bound

    
    ):  Excellent for symmetrical diols. The steric bulk of the resin restricts diffusion, allowing monoesterification without requiring high dilution[5].
    

CatalystOptimization Start Substrate Selection (Diol vs. Diacid) CatSelect Catalyst Screening (Homogeneous vs. Heterogeneous) Start->CatSelect ConcTitration Titrate Catalyst Concentration (e.g., 1 mol% to 20 mol%) CatSelect->ConcTitration Analysis Analyze Mono:Di Ratio (HPLC/GC-MS) ConcTitration->Analysis HighMono High Monoester Yield (>85%) Analysis->HighMono Optimal Ratio HighDi High Diester / Low Conversion Analysis->HighDi Sub-optimal Ratio Adjust Adjust Concentration / Stoichiometry HighDi->Adjust Adjust->ConcTitration Iterate

Iterative workflow for optimizing catalyst concentration in monoesterification.

Section 2: Validated Experimental Protocols

Protocol A: LiCl-Driven Selective Monoesterification of Dicarboxylic Acids

Causality & Self-Validation: Lithium chloride interacts preferentially with one carboxylic acid moiety of the diacid, forming a stable mono-lithium carboxylate intermediate. When trifluoroacetic anhydride (TFAA) is added, it selectively activates the unshielded carboxylic acid. This self-validating system ensures that even with excess alcohol, diesterification is sterically and electronically blocked at the shielded site[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (

    
    ), dissolve the symmetrical dicarboxylic acid (1.0 equiv, e.g., 10 mmol nonanedioic acid) in anhydrous THF to create a 0.2 M solution.
    
  • Shielding: Add anhydrous LiCl (1.0 equiv). Stir vigorously at room temperature for 30 minutes to ensure complete complexation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add TFAA (1.1 equiv). Stir for 1 hour at 0 °C to form the mixed anhydride intermediate.

  • Esterification: Add the desired alcohol (e.g., methanol or ethanol, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation: Analyze the crude mixture by GC-MS or HPLC to confirm the monoester:diester ratio.

LiClMechanism Diacid Symmetrical Diacid LiCl LiCl Addition (Shielding) Diacid->LiCl Complex Mono-Lithium Carboxylate LiCl->Complex Activation TFAA Activation of Free COOH Complex->Activation Alcohol Alcohol Addition Activation->Alcohol Monoester Selective Monoester Alcohol->Monoester

Mechanistic pathway of LiCl-driven shielding for selective monoesterification.

Protocol B: Monoesterification of Symmetrical Diols using Resin-Bound

Causality & Self-Validation: Using a polymer-supported triphenylphosphine/iodine complex creates a localized, sterically hindered microenvironment. The polymer matrix restricts the diffusion of the newly formed monoesterified product back into the active site. This drastically reduces the rate of the second esterification (


) without the need for traditional high-dilution techniques[5].

Step-by-Step Methodology:

  • Reagent Activation: Swell resin-bound triphenylphosphine (1.5 equiv) in anhydrous

    
     for 15 minutes. Add molecular iodine (
    
    
    
    , 1.5 equiv) and stir until the iodine color dissipates, indicating the active phosphonium iodide species has formed.
  • Substrate Addition: Add the symmetrical diol (1.0 equiv) and the target carboxylic acid (1.0 equiv) dissolved in a minimum amount of THF/DCM (1:3 v/v).

  • Base Addition: Add 4-dimethylaminopyridine (DMAP, 3.0 equiv) to neutralize the generated HI and facilitate the acyl transfer mechanism.

  • Reaction: Stir at room temperature for 20-30 minutes. The rapid kinetics minimize side reactions.

  • Filtration & Recovery: Filter the mixture to remove the resin-bound catalyst (which can be washed and regenerated for future use).

  • Purification: Wash the filtrate with 1M HCl, then saturated

    
    , dry over 
    
    
    
    , and concentrate.

Section 3: Quantitative Data & Catalyst Comparison

The following table summarizes the expected yields and selectivities based on catalyst choice and optimized concentrations across different substrate classes.

Substrate TypeCatalyst SystemOptimal ConcentrationYield (%)Selectivity (Mono:Di)Key Advantage
Long-chain Diacids LiCl / TFAA1.0 equiv LiCl85 - 92%> 95:5High chemoselectivity via physical shielding[4].
Linear Diacids (C4-C14) Acidic Alumina20 - 30 wt%80 - 89%89:11Easy heterogeneous recovery; surface alignment[1].
Symmetrical Diols Resin-bound

1.5 equiv88 - 95%> 90:10No high dilution needed; rapid kinetics[5].
Malonic Acid Boric Acid5 mol%56 - 80%80:20Chelation mechanism prevents diesterification[6].

Section 4: Troubleshooting Guide

Issue 1: High Diester Formation (Over-esterification)

  • Cause: Catalyst concentration is too high, or the reaction time is excessively long, allowing thermodynamic equilibration to favor the diester.

  • Solution: Reduce the catalyst loading by 50%. If using a homogeneous acid (e.g.,

    
    ), switch to a heterogeneous catalyst like acidic ion-exchange resins where diffusion limits the secondary reaction[3]. Alternatively, strictly control stoichiometry by using a slight molar excess of the diacid/diol rather than the mono-functional reagent[7].
    

Issue 2: Low Conversion / Sluggish Reaction

  • Cause: Insufficient catalyst activation, or water accumulation driving the equilibrium backward.

  • Solution: For acid-catalyzed reactions, implement a Dean-Stark trap or molecular sieves to continuously remove water. If using the LiCl/TFAA protocol, ensure all reagents are strictly anhydrous, as moisture will rapidly hydrolyze the TFAA activator, halting the reaction entirely[4][7].

Issue 3: Emulsion Formation During Workup

  • Cause: Unreacted dicarboxylic acids or monoesters acting as surfactants under basic aqueous workup conditions.

  • Solution: Adjust the pH of the aqueous phase carefully. Instead of highly basic solutions, use a mild buffer (pH ~7-8) to selectively partition the unreacted diacid into the aqueous layer while keeping the monoester in the organic layer. Brine washes can also help break the emulsion[7].

References

  • Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts Source: researchgate.net URL:[Link]

  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina Source: acs.org URL:[Link]

  • ChemInform Abstract: Selective Monoesterification of Dicarboxylic Acids Catalyzed by Ion-Exchange Resins Source: researcher.life URL:[Link]

  • Selective Monoesterification of Malonic Acid Catalyzed by Boric Acid Source: researchgate.net URL:[Link]

  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Troubleshooting Dicarboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and selectivity issues when esterifying dicarboxylic acids (e.g., succinic, glutaric, and adipic acids). Unlike monocarboxylic acids, the presence of a second carboxyl group introduces complex kinetic and thermodynamic competing pathways.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind common side reactions—such as intramolecular anhydride formation and N-acylurea dead-ends—and provide self-validating workflows to ensure your syntheses are robust, reproducible, and highly selective.

Mechanistic Workflow: Competing Pathways

Understanding the bifurcation of reaction pathways is critical. The diagram below maps how standard conditions can diverge into either desired diesters or problematic side products depending on the reagents and kinetic control utilized.

G Diacid Dicarboxylic Acid (e.g., Succinic/Glutaric) Fischer Fischer Conditions (H+, Heat) Diacid->Fischer Steglich Steglich Conditions (DCC) Diacid->Steglich Anhydride Side Product: Cyclic Anhydride Fischer->Anhydride Intramolecular DiesterF Target: Diester Fischer->DiesterF Excess ROH OAcyl O-Acylisourea Intermediate Steglich->OAcyl NAcyl Side Product: N-Acylurea OAcyl->NAcyl 1,3-Rearrangement DMAP DMAP Catalyst OAcyl->DMAP Addition ActiveEster N-Acylpyridinium Intermediate DMAP->ActiveEster DiesterS Target: Diester ActiveEster->DiesterS Fast ROH attack

Mechanistic pathways of diacid esterification highlighting side reactions and desired products.

Troubleshooting Guide & FAQs

Q1: Why am I isolating cyclic anhydrides instead of diesters when applying Fischer esterification to succinic or glutaric acid? Causality: In a standard , the carboxylic acid is protonated by a strong acid catalyst to increase its electrophilicity[1]. However, for C4 (succinic) and C5 (glutaric) dicarboxylic acids, the spatial proximity of the second carboxyl group allows it to act as an intramolecular nucleophile. Driven by the thermodynamic stability of 5- or 6-membered rings, this intramolecular dehydration outcompetes intermolecular attack by the alcohol, yielding an [2]. Solution: Avoid high-heat acidic conditions. Instead, utilize a Dean-Stark apparatus with a non-polar solvent (e.g., toluene) to azeotropically remove water at lower temperatures, shifting the equilibrium toward the diester. Alternatively, switch to mild, room-temperature coupling agents (see Steglich esterification below).

Q2: During Steglich esterification of my diacid, my yield is poor, and TLC shows a highly polar, unreactive byproduct. What is happening? Causality: You are observing the formation of an N-acylurea. When using N,N′-dicyclohexylcarbodiimide (DCC), the diacid first forms an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—often due to steric hindrance—this intermediate undergoes a spontaneous 1,3-rearrangement to form a dead-end N-acylurea byproduct, permanently trapping your substrate ()[3]. Solution: Introduce 5–10 mol% of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (an "active ester"). This active ester cannot undergo the 1,3-rearrangement and reacts instantaneously with the alcohol, regenerating the DMAP catalyst ()[4].

Q3: How can I achieve strict selectivity for a monoester over a diester? Causality: Direct esterification of a diacid typically yields a statistical mixture of unreacted diacid, monoester, and diester. The electronic deactivation of the second carboxyl group after the first is esterified is insufficient to halt the reaction completely. Solution: Employ a "ring-opening" strategy. First, intentionally dehydrate the diacid to its cyclic anhydride. Then, react the purified anhydride with exactly 1.0 equivalent of the desired alcohol in the presence of a base (e.g., pyridine). The alcohol attacks one carbonyl, opening the ring to yield one ester group and one carboxylate anion. The resulting carboxylate is electronically deactivated and sterically hindered, completely preventing a second esterification event ()[5].

Quantitative Data: Reaction Conditions & Selectivity

The following table summarizes the causal relationship between reaction conditions, primary side reactions, and expected yields for dicarboxylic acids.

SubstrateEsterification MethodReagents / CatalystTemp (°C)Primary Side ReactionTarget SelectivityTypical Yield
Succinic Acid (C4)FischerH₂SO₄, Methanol65Cyclic AnhydrideDiester40-50%
Succinic Acid (C4)Anhydride OpeningPyridine, Methanol25NoneMonoester>95%
Glutaric Acid (C5)Fischer (Dean-Stark)p-TsOH, Toluene, ROH110Cyclic AnhydrideDiester75-85%
Adipic Acid (C6)Steglich (No DMAP)DCC, ROH25N-AcylureaDiester<30%
Adipic Acid (C6)Steglich (Optimized)DCC, DMAP, ROH25Dicyclohexylurea (DCU)Diester85-95%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Visual and chemical cues are embedded within the steps to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Steglich Synthesis of Dicarboxylic Acid Diesters (Minimizing N-Acylurea)

This protocol utilizes DMAP to bypass the 1,3-rearrangement pathway.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 eq of the dicarboxylic acid and 2.2 eq of the target alcohol in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq of DMAP.

    • Causality Check: The presence of DMAP ensures the rapid formation of the active N-acylpyridinium intermediate, kinetically outcompeting the slow 1,3-rearrangement.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of 2.2 eq of DCC in anhydrous DCM over 15 minutes.

    • Self-Validation: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. This visual cue confirms the successful activation of the carboxylic acid and the transfer of the oxygen atom to the carbodiimide.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor completion via TLC (stain with phosphomolybdic acid).

  • Workup: Vacuum filter the suspension to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to extract the DMAP catalyst), saturated aqueous NaHCO₃ (to remove any unreacted diacid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Monoester Synthesis via Anhydride Ring-Opening (100% Selectivity)

This protocol leverages the electronic deactivation of the carboxylate anion to halt the reaction at the monoester stage.

  • Preparation: Suspend 1.0 eq of the cyclic anhydride (e.g., succinic or glutaric anhydride) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add 1.0 eq of the target alcohol followed by 1.2 eq of triethylamine (Et₃N).

    • Causality Check: The base deprotonates the alcohol to increase its nucleophilicity and immediately neutralizes the newly formed carboxylic acid, preventing it from undergoing further reactions.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation: The initial heterogeneous suspension will gradually clear into a homogeneous solution as the insoluble anhydride reacts to form the highly soluble triethylammonium monoester salt.

  • Acidification: Cool the solution to 0 °C and slowly acidify with 1 M HCl until the aqueous phase reaches pH 2. This step protonates the carboxylate back to the free carboxylic acid.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure monoester.

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Heliyon (2023). URL:[Link]

  • Steglich Esterification Organic Chemistry Portal. URL:[Link]

  • Fischer–Speier esterification Wikipedia. URL:[Link]

  • Carboxylic Acids Important Reactions Jack Westin MCAT Content. URL:[Link]

  • Acid Anhydride Esterification with Alcohols ReactionWeb. URL:[Link]

Sources

Optimizing temperature and reaction time for suberic acid monoesterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dicarboxylic Acid Functionalization . This guide is specifically engineered for researchers, application scientists, and drug development professionals dealing with the statistical and thermodynamic challenges of suberic acid (octanedioic acid) monoesterification.

Because suberic acid possesses an eight-carbon (C8) aliphatic chain, its two terminal carboxylic acid groups are electronically and sterically isolated. This lack of differentiation means that standard esterification inherently behaves as a statistical consecutive reaction (


), making it notoriously difficult to isolate the monoester in high yields[1].

Below, we break down the causality behind these kinetic limitations, provide field-proven protocols to bypass them, and offer targeted troubleshooting for your workflows.

Reaction Kinetics & Pathway Visualization

To optimize your yield, you must first understand the competing pathways. Direct esterification relies on strict kinetic control (stopping the reaction at the exact peak of intermediate formation). Conversely, the alternative half-saponification route relies on thermodynamic control and precise stoichiometry[2].

Workflow Diacid Suberic Acid (Diacid) Monoester Monomethyl Suberate (Monoester) Diacid->Monoester Direct Esterification (k₁) Temp: 40-50°C, Time: 2-3h Diester Dimethyl Suberate (Diester) Monoester->Diester Over-reaction (k₂) Temp: >60°C, Time: >4h Diester->Monoester Half-Saponification Temp: 0°C to RT, Time: 4h

Kinetic pathways for suberic acid esterification and half-saponification.

Frequently Asked Questions (FAQs): Temperature & Time Optimization

Q: Why does my monoester yield always plateau around 40–45% during direct esterification? A: This is a fundamental limitation of statistical kinetics. Because the C8 chain of suberic acid prevents any significant inductive or steric communication between the two -COOH groups, the rate constant for the first esterification (


) is only statistically twice that of the second (

). According to consecutive reaction kinetics, the maximum theoretical concentration of the intermediate monoester peaks at roughly 50% conversion of the starting material[1]. Pushing the reaction longer simply converts your hard-won monoester into the diester[2].

Q: How exactly does temperature affect the monoester-to-diester ratio? A: Temperature acts as the accelerator for both


 and 

. If you run the reaction at reflux (e.g., 65°C in methanol), the "kinetic window"—the time during which the monoester is at its maximum concentration—becomes extremely narrow (often less than 30 minutes). By lowering the temperature to 40–50°C, you widen this window, making it practically feasible to quench the reaction at the optimal moment. However, temperature alone cannot break the statistical yield ceiling[1].

Q: Is there a way to bypass the statistical yield limit entirely? A: Yes. The most reliable method in pharmaceutical development is to completely esterify the suberic acid to dimethyl suberate (which easily proceeds to >95% yield), and then perform a controlled half-saponification using exactly 1.0 equivalent of KOH at 0°C[3]. While the theoretical yield of this step is still governed by statistics, the starting material (diester) is cheap, and the downstream acid-base separation is highly self-validating and scalable.

Quantitative Data: Time & Temperature Profiles

The following table summarizes the expected product distribution based on reaction parameters. Use this to benchmark your own LC-MS or GC-FID data.

Reaction StrategyReagents / CatalystTemp (°C)Time (h)Unreacted Diacid (%)Monoester Yield (%)Diester Byproduct (%)
Direct Esterification MeOH, PTSA (4 mol%)65 (Reflux)2.0~25%~45% ~30%
Direct Esterification MeOH, PTSA (4 mol%)65 (Reflux)6.0< 5%~15% > 80%
Direct Esterification MeOH, PTSA (4 mol%)404.0~40%~40% ~20%
Half-Saponification Diester, KOH (1.0 eq)0 to 254.0~20%~38% ~30% (Recoverable)

Data synthesized from established kinetic profiles and desymmetrization protocols[1],[3].

Troubleshooting Guide

Issue: High diester contamination in the final isolated product.

  • Causality: The reaction was either run too hot, too long, or the downstream purification failed to separate the non-polar diester from the moderately polar monoester.

  • Solution: If using direct esterification, reduce the temperature to 40°C and monitor via HPLC-ELSD every 30 minutes. Quench immediately with saturated

    
     when the diacid peak drops below 30%. To fix the current batch, dissolve the mixture in ethyl acetate and extract with 0.5 M 
    
    
    
    . The diester will remain in the organic layer, while the monoester (and diacid) will move to the aqueous layer.

Issue: Unreacted suberic acid precipitates during the reaction.

  • Causality: Suberic acid has poor solubility in cold, short-chain alcohols compared to its esterified counterparts.

  • Solution: Increase the volume of methanol (act as both reactant and solvent) or add a co-solvent like anhydrous THF. Ensure the reaction is brought to temperature before adding the acid catalyst to prevent localized high-concentration zones that trigger premature precipitation.

Issue: Emulsions form during the acid-base extraction workup.

  • Causality: Suberic acid monoesters possess surfactant-like properties (a hydrophobic C8 tail and a hydrophilic carboxylate head), which stabilize oil-in-water emulsions.

  • Solution: Saturate the aqueous layer with

    
     (brine) before extraction. If an emulsion persists, filter the biphasic mixture through a pad of Celite to break the interfacial tension.
    

Standard Operating Procedures (SOPs)

To ensure a self-validating workflow, we recommend the Half-Saponification Protocol . This method guarantees that any unreacted starting material (the diester) is easily separated from the product via a simple pH adjustment, ensuring high purity of the final monoester[3].

Protocol: Synthesis of Suberic Acid Monomethyl Ester via Half-Saponification

This protocol utilizes thermodynamic control and exploits the pKa of the intermediate to force a clean separation.

Step 1: Saponification Reaction

  • Dissolve 90 mmol (approx. 18.2 g) of dimethyl suberate in 100 mL of anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath under continuous magnetic stirring.

  • Prepare a solution of 1.0 equivalent of KOH (approx. 5.05 g, assuming 100% purity; adjust based on assay) in 50 mL of methanol.

  • Add the KOH solution dropwise to the diester over 45 minutes to prevent localized excess of base, which would lead to complete diacid formation.

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for exactly 4 hours[3].

Step 2: Self-Validating Extraction & Isolation

  • Evaporate the methanol under reduced pressure (do not exceed 35 °C to prevent thermal degradation).

  • Resuspend the resulting residue in 200 mL of distilled water.

  • First Extraction (Removes Diester): Wash the aqueous phase with diethyl ether (3 × 100 mL). The unreacted dimethyl suberate partitions into the ether layer (this can be concentrated and recycled).

  • Acidification: Cool the aqueous phase (which now contains the potassium salt of the monoester and some di-potassium suberate) to 0 °C. Slowly acidify to pH 3 using concentrated HCl. Note: The solution will turn cloudy as the monoester protonates and becomes insoluble in water.

  • Second Extraction (Isolates Monoester): Extract the acidified aqueous phase with ethyl acetate (3 × 100 mL).

  • Wash the combined ethyl acetate layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the suberic acid monomethyl ester as a colorless to pale-yellow oil (Typical yield: 35–40% based on starting diester)[3].
    

References

  • SELECTIVITY OF FORMATION AND YIELD OF DICARBOXYLIC ACID MONO- AND DIESTERS UNDER STATIONARY CONDITIONS Lviv Polytechnic National University URL:[Link]

  • SYNTHESIS AND PHYSICOCHEMICAL STUDIES OF SUBERATES AS BIOLUBRICANT BASETOCK Malaysian Journal of Analytical Sciences (UKM) URL:[Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Monoesters of dicarboxylic acids are critical bifunctional building blocks in the synthesis of active pharmaceutical ingredients (APIs), macrocyclic lactones, and specialized polymers (1)[1]. However, their purification is notoriously challenging due to the statistical formation of highly polar diacids and non-polar diesters during synthesis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these bottlenecks.

FAQ Section 1: Liquid-Liquid Extraction (LLE) & Phase Separation

Q: Why am I getting poor recovery of my monoester during aqueous workup, and how can I efficiently separate it from the diester and diacid?

A: The difficulty arises from the overlapping polarity and solubility profiles of the reaction mixture. Dicarboxylic acids have two ionizable protons (pKa1 ~4.5, pKa2 ~5.5), making them highly hydrophilic. Diesters lack ionizable protons and are completely lipophilic. Monoesters are amphiphilic, possessing a single ionizable group.

To exploit this causality, you must use a strictly pH-controlled liquid-liquid extraction (LLE) system. By adjusting the pH to ~8 using 1M aqueous NaHCO₃, both the diacid and monoester are deprotonated into water-soluble sodium salts. This allows the non-polar diester to be washed away in the organic phase (e.g., cyclohexane) (1)[1]. Subsequent careful acidification to pH ~3 protonates the monoester, driving it into a fresh organic extraction phase (like ethyl acetate), while the highly polar diacid remains in the aqueous layer or precipitates out (2)[2].

LLE_Workflow Start Crude Reaction Mixture (Diacid, Monoester, Diester) Ext1 Add Non-polar Solvent + 1M NaHCO3 (pH ~8) Start->Ext1 Org1 Organic Phase (Diester Byproduct) Ext1->Org1 Phase Separation Aq1 Aqueous Phase (Diacid Salt & Monoester Salt) Ext1->Aq1 Phase Separation Acidify Acidify to pH ~3 Add Ethyl Acetate Aq1->Acidify Org2 Organic Phase (Purified Monoester) Acidify->Org2 Extraction Aq2 Aqueous Phase (Diacid Waste) Acidify->Aq2 Extraction

pH-Controlled LLE Workflow for Monoester Isolation.

FAQ Section 2: Chromatographic Degradation

Q: During silica gel chromatography, my monoester degrades, and I observe the reappearance of diacids and diesters. What is happening?

A: You are observing on-column transesterification and hydrolysis. Silica gel surfaces are heavily populated with slightly acidic silanol (Si-OH) groups. When a polar monoester adsorbs onto the silica, these silanol groups can catalyze the formation of a covalent silyloxy-carbonyl intermediate (3)[3]. Depending on the residual moisture and alcohol content in your eluent, this intermediate rapidly resolves into either the hydrolyzed diacid or the transesterified diester.

To prevent this, deactivate your silica gel by pre-treating it with 1% triethylamine (TEA), or use a reverse-phase (C18) chromatographic system where silanol activity is end-capped.

Silica_Degradation Mono Target Monoester Complex Silyloxy-carbonyl Intermediate Mono->Complex Adsorption Silica Silica Gel Surface (Si-OH Groups) Silica->Complex Catalysis Diacid Diacid (Hydrolysis Product) Complex->Diacid + H2O Diester Diester (Transesterification Product) Complex->Diester + Alcohol

Silica-Mediated Degradation Pathways of Monoesters.

FAQ Section 3: Upstream Optimization (Selective Synthesis)

Q: Can I avoid these complex purifications by improving the initial selectivity of the monoesterification?

A: Absolutely. The statistical distribution of esterification can be overridden using chemical shielding or enzymatic resolution:

  • Chemical Shielding: For long-chain dicarboxylic acids, adding Lithium Chloride (LiCl) during esterification with trifluoroacetic anhydride (TFAA) drastically improves monoester selectivity. LiCl coordinates with one terminal carboxylic acid group, creating a steric shield that prevents diester formation (4)[4].

  • Enzymatic Hydrolysis: Alternatively, you can fully esterify the diacid into a diester and use a hydrolytic enzyme like Candida antarctica lipase B (Novozym 435). This enzyme selectively hydrolyzes exactly one ester bond with >99% enantiomeric excess, allowing for simple extraction afterward (5)[5].

Quantitative Data Summary

Table 1: Comparison of Purification & Synthesis Strategies for Monoesters

StrategyTarget MoleculeYield / PurityKey AdvantageLimitation
pH-Controlled LLE Monoethyl dodecanedioate69% Yield, >95% PurityHighly scalable, bypasses chromatographyRisk of emulsions, chain-length dependent
LiCl-Shielded Esterification Mono-tert-butyl nonanedioateHigh SelectivityDirect synthesis, minimizes diester formationRequires stoichiometric LiCl
Enzymatic Hydrolysis Aliphatic dicarboxylic monoesters>90% Yield, >99% eeExceptional enantioselectivityHigh enzyme cost, strict pH/temp parameters
Silica-Mediated Monohydrolysis Naphthalene-2,6-dicarboxylic acid97% YieldUtilizes inexpensive silica gelRequires high temperatures (220 °C)

Validated Protocol: Selective Monoesterification and pH-Driven LLE Purification

Self-Validating System: This protocol incorporates a built-in TLC/GC-MS checkpoint to ensure complete conversion before proceeding to the pH-sensitive extraction phase, preventing emulsion cascades (2)[2].

Step 1: Shielded Reaction Setup

  • Suspend nonanedioic acid (1.0 eq) in an appropriate anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) (1.1 eq) while maintaining the temperature at 0 °C.

  • Add tert-butanol (1.2 eq) followed by Lithium Chloride (LiCl) (1.0 eq) to induce terminal shielding.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 2: Reaction Quenching & Primary Extraction

  • Checkpoint: Monitor reaction progress by GC-MS. Proceed only when the diacid peak is minimized.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the TFA byproduct and adjust the aqueous layer to pH ~8.

  • Extract the mixture with cyclohexane (3x).

  • Causality Check: The organic layer now contains the non-polar diester. The aqueous layer retains the sodium salts of the monoester and unreacted diacid. Discard or recycle the organic layer.

Step 3: Acidification & Secondary Extraction

  • Carefully acidify the aqueous layer to pH ~3 using 2M HCl.

  • Extract the acidified aqueous phase with ethyl acetate (3x).

  • Causality Check: At pH 3, the monoester is protonated and partitions into the ethyl acetate. The highly polar diacid remains in the aqueous phase.

Step 4: Final Purification

  • Wash the combined ethyl acetate layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified mono-tert-butyl nonanedioate.

References

  • 1 - Google Patents

  • 2 - Benchchem 3.3 - D-NB.info 4.4 - RSC Publishing 5.5 - SCIRP

Sources

Methods to avoid hydrolysis of monomethyl octanedioate during aqueous workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating monoesters of dicarboxylic acids presents a unique set of challenges. Monomethyl octanedioate (monomethyl suberate) is highly susceptible to yield loss during aqueous workup.

Because this molecule contains both a hydrophobic aliphatic chain and a polar carboxylate/ester headgroup, it acts as an amphiphile. Furthermore, the conditions required to extract unreacted suberic acid often inadvertently destroy the target ester. This guide synthesizes thermodynamic principles and kinetic control to help you troubleshoot and optimize your workup protocols.

Troubleshooting FAQs

Q1: Why does my monomethyl octanedioate hydrolyze so easily during the aqueous wash? A1: Ester hydrolysis during workup is essentially the reverse of Fischer esterification, driven by the presence of water and catalyzed by either acid or base[1]. During the workup of a monoester, you must neutralize acid catalysts and remove unreacted dicarboxylic acid. However, exposing the crude mixture to aqueous basic conditions creates the perfect environment for base-catalyzed hydrolysis (saponification)[2]. Because saponification is an irreversible thermodynamic sink under these conditions, even brief exposure to strong bases will rapidly cleave your methyl ester back into suberic acid and methanol[2].

Q2: I need to extract unreacted suberic acid into the aqueous phase. Which base should I use? A2: You must use a weak base, specifically saturated aqueous sodium bicarbonate (


). The choice of base is dictated by the 

of suberic acid, which is approximately 4.52[3]. Saturated

has a pH of ~8.3. According to the Henderson-Hasselbalch equation, at pH 8.3, the ratio of water-soluble suberate salt to protonated suberic acid is

. This guarantees near-quantitative extraction of the acid into the aqueous layer without requiring a strong base like

(pH 14), which would immediately saponify the ester[2].

Q3: How does temperature affect this extraction, and what are the exact parameters? A3: Hydrolysis is a kinetically activated process. Higher temperatures provide the thermal energy required to overcome the activation barrier for nucleophilic attack on the ester carbonyl[2]. By cooling your biphasic mixture strictly to 0–5 °C , you drastically reduce the kinetic rate constant for ester hydrolysis. Meanwhile, the thermodynamic acid-base neutralization of the carboxylic acid remains nearly instantaneous. This temperature differential allows you to selectively deprotonate the acid while kinetically protecting the ester[1].

Q4: My layers won't separate, and I am getting a thick emulsion. How do I fix this? A4: Long-chain dicarboxylic acids and their monoesters (like the 8-carbon monomethyl octanedioate) are highly amphiphilic. In aqueous mixtures, the deprotonated salts form micellar aggregates, which stabilize emulsions and prevent phase separation[4]. To break the emulsion, you must increase the ionic strength of the aqueous phase. Washing with ice-cold brine (saturated


) induces a "salting out" effect. The high salt concentration decreases the solubility of the organic ester in the aqueous layer and disrupts the micellar structures, forcing a sharp phase separation[5].

Quantitative Data: Base Selection Matrix

To summarize the causality behind base selection, refer to the thermodynamic and kinetic parameters below:

Base SolutionApprox. Aqueous pHSuberic Acid Deprotonation (

4.52)
Ester Hydrolysis RiskRecommendation

(1M)
14.0>99.99%Critical (Rapid Saponification)Avoid

(Sat.)
11.0>99.99%HighAvoid

(Sat.)
8.3>99.9%Low (If kept at 0–5 °C)Optimal

(Neutral)
7.0PartialVery LowIneffective

Optimized Experimental Protocol

This protocol is designed as a self-validating system to isolate monomethyl octanedioate while strictly preventing hydrolysis.

Step 1: Quenching and Dilution

  • Remove the crude reaction mixture from the heat source and allow it to reach ambient temperature.

  • Dilute the mixture with a non-nucleophilic, water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane) to decrease the concentration of the amphiphilic monoester.

  • Submerge the separatory funnel or flask in an ice-water bath and chill the organic layer to 0–5 °C [1].

Step 2: Cold Weak Base Wash (Self-Validating Step)

  • Add an equal volume of ice-cold saturated aqueous

    
    [2].
    
  • Validation Check: Swirl the unstoppered funnel gently. You will observe

    
     gas evolution. This effervescence is a real-time visual confirmation that the acid catalyst and unreacted suberic acid are being actively neutralized[1][2].
    
  • Stopper and invert the funnel, venting frequently to release

    
     pressure.
    
  • Continue washing with fresh portions of cold

    
     until no more gas evolves —this validates that all acid has been successfully removed[1].
    

Step 3: Phase Separation and Emulsion Mitigation

  • Separate the layers immediately. Do not let the ester sit in the aqueous base, even at cold temperatures, to minimize contact time[1].

  • Wash the retained organic layer with a portion of ice-cold brine (saturated

    
    ) to break any residual micellar emulsions and remove dissolved water[4][5].
    

Step 4: Drying and Isolation

  • Drain the organic layer into an Erlenmeyer flask.

  • Add anhydrous sodium sulfate (

    
    ) in small portions.
    
  • Validation Check: Continue adding the drying agent until it no longer clumps and flows freely like sand, confirming all trace water has been absorbed[1].

  • Filter the drying agent and concentrate the organic filtrate under reduced pressure to yield pure monomethyl octanedioate.

Workflow Visualization

WorkupWorkflow Start Crude Reaction Mixture (Monomethyl Octanedioate + Suberic Acid) Cool Dilute in EtOAc & Cool to 0-5 °C Start->Cool Wash Wash with Ice-Cold Sat. NaHCO3 (pH ~8.3) Cool->Wash Vent Monitor CO2 Evolution (Self-Validation) Wash->Vent Phase Phase Separation (Add Brine if Emulsion) Vent->Phase Org Organic Phase (Pure Monomethyl Octanedioate) Phase->Org Retains Ester Aq Aqueous Phase (Sodium Suberate Salt) Phase->Aq Extracts Acid

Workflow for the aqueous workup of monomethyl octanedioate to prevent ester hydrolysis.

References

  • University of York - Chemistry Teaching Labs. Theory of Aqueous Workup. Retrieved from:[Link]

  • European Patent Office (EP3083544A1).Process for the separation of dicarboxylic acids from aqueous mixtures.

Sources

Technical Support Center: Advanced Chromatographic Resolution for Mono- and Diesters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most persistent challenges in separation science: achieving baseline resolution between structurally similar mono- and diester compounds (e.g., polysorbates, sucrose esters, and prodrugs).

Rather than simply providing a list of parameters to change, this guide focuses on the causality behind chromatographic behavior, ensuring you understand why a method works so you can apply these principles to your specific analytes.

The Causality of Resolution: Why Mono- and Diesters Co-Elute

The fundamental challenge in separating monoesters from diesters lies in their structural homology. Both species possess long, hydrophobic acyl chains that dominate their interaction with standard reversed-phase (e.g., C18) stationary phases. The slight polarity difference—imparted by one extra ester linkage or an unreacted hydroxyl group in the monoester—is often overshadowed by this overpowering hydrophobic retention, leading to co-elution.

To overcome this, we must manipulate the three pillars of the resolution equation (


): Efficiency (

)
, Selectivity (

)
, and Retention (

)
[1].

ResolutionLogic Rs Chromatographic Resolution (Rs) N Efficiency (N) Plate Count Rs->N Alpha Selectivity (α) Separation Factor Rs->Alpha K Retention (k) Capacity Factor Rs->K N_action Decrease Particle Size Increase Column Length N->N_action Alpha_action Change Stationary Phase Modify Organic Solvent Alpha->Alpha_action K_action Adjust Gradient Slope Change Temperature K->K_action

Causality of Chromatographic Resolution Parameters for Ester Separation.

Troubleshooting Guide & FAQs

Q1: My monoesters and diesters (e.g., polysorbate degradation products) are co-eluting as a single broad peak on a standard C18 column. How do I fix this? Causality: A standard C18 column provides excessive hydrophobic retention for long-chain esters. Because monoesters are slightly more polar due to the presence of unreacted hydroxyl groups (which provide hydrogen-bonding sites), this subtle difference is lost in the overwhelming hydrophobic interaction of the C18 phase[2]. Solution: You must shift to a stationary phase that offers alternative selectivity (


). Moving to a C8 column reduces excessive hydrophobic retention, allowing the polar differences to dictate the separation[3]. Alternatively, specialized surfactant profiling columns are engineered specifically to resolve free fatty acids, monoesters, and diesters by leveraging mixed-mode or sterically optimized interactions[4].

Q2: How should I adjust my mobile phase gradient to maximize the resolution (


) between these species? 
Causality:  For closely related structural isomers, selectivity (

) is the most powerful lever[1]. A steep gradient forces both species to partition into the mobile phase simultaneously. Solution: Employ a shallow binary gradient. Start with a higher aqueous percentage to retain the more polar monoesters, then slowly ramp up the organic modifier (e.g., Methanol or Tetrahydrofuran) to elute the highly retained diesters. Methanol often provides better selectivity for subtle hydrogen-bonding differences compared to Acetonitrile.

Q3: I am analyzing excipients without a strong UV chromophore. What detection method guarantees reliable quantification? Causality: Many mono/diesters (like PEGs, polysorbates, and sucrose esters) lack conjugated pi-systems, making UV detection at standard wavelengths impossible or highly prone to baseline drift. Solution: Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Electrospray Ionization Mass Spectrometry (ESI-MS). ELSD combined with a reversed-phase gradient provides complete separation and determination of mono-, di-, and triesters in a single run, as the detector response relies on particle mass rather than optical properties[3].

Q4: Does column temperature really matter for ester separations? Causality: Yes. Temperature affects mobile phase viscosity and the thermodynamics of analyte transfer between the stationary and mobile phases. Lower temperatures increase retention (


) and can improve resolution for closely eluting isomers, but they may cause peak broadening due to slower mass transfer[5].
Solution:  Maintain a tightly controlled column compartment temperature (e.g., 40°C) to balance efficiency (sharper peaks) and selectivity.

Method Development Workflow

Workflow Start Start: Mono/Diester Mixture Phase1 Select Stationary Phase (e.g., C8 or Mixed-Mode) Start->Phase1 Phase2 Choose Detector (ELSD, CAD, or MS) Phase1->Phase2 Phase3 Optimize Mobile Phase (Gradient: H2O to MeOH/THF) Phase2->Phase3 Decision Baseline Resolution (Rs ≥ 1.5)? Phase3->Decision Opt1 Adjust Selectivity (α) Change Modifier/Temp Decision->Opt1 No (Co-elution) Opt2 Increase Efficiency (N) Sub-2 µm particles Decision->Opt2 No (Broad Peaks) Success Validate Method Decision->Success Yes Opt1->Phase3 Opt2->Phase1

HPLC Method Development Workflow for Mono/Diester Separation.

Self-Validating Experimental Protocol: Profiling Sucrose Mono- and Diesters

This protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that acts as an internal logic gate; if the chromatographic system is not capable of resolving the critical pair, the protocol dictates an automated halt to prevent the collection of invalid data.

Objective: Achieve baseline resolution (


) for sucrose monopalmitate and dipalmitate using HPLC-ELSD[3].
Step 1: System Preparation & Equilibration
  • Mobile Phase A: LC-MS Grade Water.

  • Mobile Phase B: Methanol/Tetrahydrofuran (90:10, v/v).

  • Stationary Phase: Install a Hypersil C8 column (250 mm × 4.6 mm, 5 µm particle size).

  • Equilibration: Purge the system and equilibrate the column at 40°C with 25% A / 75% B for 30 minutes.

Step 2: System Suitability Test (SST) - The Validation Gate
  • Standard Injection: Inject 10 µL of a resolution standard containing 1 mg/mL each of Sucrose Monopalmitate and Sucrose Dipalmitate.

  • Validation Check: Calculate the resolution (

    
    ) between the monoester (which elutes first) and the diester.
    
    • Pass Condition: If

      
      , proceed to Step 3.
      
    • Fail Condition: If

      
      , DO NOT PROCEED . Verify the column oven temperature, check for system dead volume, or prepare fresh Mobile Phase B.
      
Step 3: Gradient Execution

Execute the following binary gradient at a flow rate of 1.0 mL/min:

  • 0 – 70 min: Linear ramp from 75% B to 95% B (Separates monoesters and diesters based on acyl chain length).

  • 70 – 100 min: Hold at 95% B (Flushes highly retained triesters and higher oligomers).

  • 100 – 120 min: Return to 75% B to re-equilibrate the column for the next injection.

Step 4: Detection & Data Processing
  • ELSD Parameters: Set the drift tube temperature to 60°C and nebulizer gas flow to 2.0 L/min.

  • Integration: Monoesters will elute as an early cluster of positional isomers, followed distinctly by the diester cluster.

Quantitative Data Summary: Resolution Optimization Matrix

Use the following table to systematically troubleshoot and optimize your method based on the resolution equation parameters.

ParameterOptimization ActionEffect on EquationMechanistic Causality
Stationary Phase Switch from C18 to C8 or Surfactant Profiling ColumnIncreases Selectivity (

)
Reduces overpowering hydrophobic retention; allows polar hydroxyl groups to dictate separation.
Particle Size Decrease to sub-2 µm (UHPLC)Increases Efficiency (

)
Reduces eddy diffusion and mass transfer resistance, narrowing peak width (

) for sharper peaks.
Organic Modifier Change from Acetonitrile to Methanol/THFAlters Selectivity (

)
Methanol acts as a hydrogen-bond donor/acceptor, interacting differently with the ester linkages.
Temperature Decrease from 50°C to 30°CIncreases Retention (

)
Alters thermodynamics of partitioning; increases interaction time with the stationary phase.
Gradient Slope Decrease slope (e.g., 1% B/min to 0.5% B/min)Optimizes Retention (

) & Selectivity (

)
Provides more time for closely related structural isomers to partition differentially.

References

1.[2] Title: Rapid and Green Separation of Mono- and Diesters of Monochloropropanediols by Ultrahigh Performance Supercritical Fluid Chromatography−Mass. Source: MOST Wiedzy. URL: 2 2.[3] Title: Analysis of sucrose esters with long acyl chain by coupling of HPLC-ELSD with ESI-MS system. Source: ResearchGate. URL: 3 3.[4] Title: Agilent AdvanceBio Surfactant Profiling HPLC Columns. Source: Agilent. URL: 4 4.[5] Title: Real Solutions to Improve Your HPLC Peak Resolution. Source: ThermoFisher. URL: 5 5.[1] Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Source: Chromatography Online. URL: 1

Sources

Validation & Comparative

Advanced Analytical Strategies for Monomethyl Suberate: A Comparative Guide to Mass Spectrometry Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bifunctional molecules that challenge standard analytical workflows. Monomethyl suberate (8-methoxy-8-oxooctanoic acid) is a prime example. Widely utilized as a structural linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a critical intermediate for histone deacetylase (HDAC) inhibitors , its accurate characterization is vital. Furthermore, it emerges as a key thermal degradation product in the pyrolysis of complex lipids .

Possessing both a polar, hydrogen-bonding carboxylic acid and a hydrophobic methyl ester , monomethyl suberate requires targeted analytical strategies. This guide objectively compares the two dominant modalities for its structural elucidation and quantitation: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Interpretation of Mass Spectra

The choice of ionization technique fundamentally alters the gas-phase thermodynamics of monomethyl suberate, dictating the resulting mass spectrum.

GC-EI-MS: The Mechanics of Hard Ionization

Electron Ionization (70 eV) is a "hard" ionization technique that imparts excess internal energy to the molecule, resulting in extensive fragmentation. When analyzed underivatized, the molecular ion (M


 at m/z 188) is typically weak or absent due to rapid dissociation.
The presence of both ester and carboxylic acid moieties triggers distinct McLafferty rearrangements . This fundamental gas-phase reaction requires a carbonyl group and a 

-hydrogen. The carbonyl oxygen abstracts the

-hydrogen through a sterically favorable six-membered cyclic transition state, precipitating a

-cleavage.
  • The methyl ester terminus yields a characteristic fragment at m/z 74 (

    
    ).
    
  • The carboxylic acid terminus yields m/z 60 (

    
    ).
    
  • 
    -cleavages result in the loss of the methoxy radical (-31 Da 
    
    
    
    m/z 157) and the hydroxyl radical (-17 Da
    
    
    m/z 171).
LC-ESI-MS/MS: The Mechanics of Soft Ionization

Electrospray Ionization (ESI) is a "soft" technique. In negative-ion mode, the carboxylic acid readily deprotonates to form a stable


 precursor at m/z 187.
During Collision-Induced Dissociation (CID) in the collision cell, this even-electron precursor undergoes specific neutral losses driven by the thermodynamic stability of the resulting product ions. The loss of methanol (32 Da) generates an acylium-like ion at m/z 155, while decarboxylation (-44 Da) yields a carbanion intermediate at m/z 143. These highly specific transitions are ideal for trace-level Multiple Reaction Monitoring (MRM).

MassSpecComparison cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow MMS Monomethyl Suberate (C9H16O4, MW: 188.22) Deriv TMS Derivatization (MW: 260.36) MMS->Deriv BSTFA/TMCS ESI_Prec [M-H]- Precursor m/z 187 MMS->ESI_Prec Direct Injection EI_Frag1 Loss of •CH3 m/z 245 Deriv->EI_Frag1 -15 Da EI_Frag2 McLafferty (TMS) m/z 132 Deriv->EI_Frag2 Rearrangement ESI_Frag1 Loss of H2O m/z 169 ESI_Prec->ESI_Frag1 CID (-18 Da) ESI_Frag2 Loss of CH3OH m/z 155 ESI_Prec->ESI_Frag2 CID (-32 Da)

Figure 1: Comparative fragmentation pathways of monomethyl suberate in GC-EI-MS vs. LC-ESI-MS/MS.

Quantitative Data & Performance Comparison

To objectively select the correct platform for your assay, consider the diagnostic ions and performance metrics summarized below.

Table 1: Diagnostic Ion Comparison and Mechanistic Origins
Analytical ModalityAnalyte StatePrecursor IonKey Fragment Ions (m/z)Mechanistic Causality
GC-EI-MS Underivatized188 (M

, weak)
157, 171, 74, 60

-cleavage (-OCH

, -OH); Dual McLafferty rearrangements.
GC-EI-MS TMS-Derivatized260 (M

, weak)
245, 132, 74Loss of

CH

from TMS; McLafferty at TMS and methyl ester termini.
LC-ESI-MS/MS Native187 ([M-H]

)
169, 155, 143CID-driven neutral losses of H

O, CH

OH, and CO

.
Table 2: Performance and Workflow Metrics
MetricGC-EI-MS (Derivatized)LC-ESI-MS/MS (Native)
Sample Preparation Labor-intensive (evaporation, silylation)Streamlined (protein precipitation, dilution)
Chromatographic Resolution Exceptional (capillary GC, minimal peak tailing)High (UHPLC), susceptible to matrix effects
Structural Elucidation Superior (rich fragmentation, NIST library matching)Moderate (requires MS/MS, relies on predictive CID)
Sensitivity (LOD) 1–5 ng/mL10–50 pg/mL (MRM mode)
Optimal Application Impurity profiling, structural confirmationHigh-throughput pharmacokinetics, trace quantitation

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols incorporate internal checks to ensure data integrity.

Protocol A: GC-EI-MS Silylation Workflow

Rationale: The free terminal carboxylic acid of monomethyl suberate causes severe hydrogen bonding with the silanol groups of the GC column stationary phase, leading to peak tailing and signal loss. Silylation masks this group, converting it to a volatile trimethylsilyl (TMS) ester.

  • Internal Standard Addition: Aliquot 50 µL of the sample extract into a glass vial. Add 10 µL of Suberic acid-d4 (10 µg/mL).

    • Causality: The deuterated standard validates derivatization efficiency and corrects for injection volume variances. If the IS peak area drops, it immediately flags a derivatization failure.

  • Drying: Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

    • Causality: Trace water aggressively hydrolyzes silylation reagents (BSTFA), rendering the derivatization ineffective.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes.

    • Causality: Heat drives the endothermic substitution reaction, while pyridine acts as an acid scavenger to push the equilibrium forward.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column). Monitor the TMS-derivatized target at m/z 245 (quantifier) and m/z 132 (qualifier).

Protocol B: LC-ESI-MS/MS Native Workflow

Rationale: LC-MS bypasses the need for derivatization, preserving the native state of the monoester. However, it requires strict control over the matrix to prevent ion suppression.

  • Internal Standard Addition: Add 10 µL of Suberic acid-d4 to 50 µL of the biological/synthetic sample.

  • Protein Precipitation / Extraction: Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Causality: Removes matrix proteins and phospholipids that cause column fouling and severe ion suppression in the ESI source.

  • Supernatant Dilution: Transfer 50 µL of the supernatant and dilute with 200 µL of Mobile Phase A (10 mM Ammonium Acetate in Water).

    • Causality: Matching the injection solvent to the initial aqueous mobile phase prevents solvent-effect peak distortion (fronting) on the reversed-phase UHPLC column.

  • Analysis: Inject 5 µL onto a C18 UHPLC column. Use a gradient of 10 mM Ammonium Acetate (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: Ammonium acetate buffers the pH around 6.8, ensuring the carboxylic acid is deprotonated (pKa ~ 4.5) for optimal retention and negative-mode ESI efficiency, avoiding the signal suppression typically caused by strong acids like formic acid in negative mode. Monitor the MRM transition m/z 187

      
       155.
      

Conclusion

For structural confirmation and impurity profiling during chemical synthesis, GC-EI-MS remains the gold standard due to its rich fragmentation patterns and library-matching capabilities. However, for high-throughput quantification in complex matrices (such as pharmacokinetic studies of PROTAC linkers), LC-ESI-MS/MS is vastly superior, offering streamlined sample preparation and picogram-level sensitivity.

References

  • Zang, J., et al. "Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors." Oncotarget, 2017. URL:[Link]

  • Lu, Q., et al. "Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products." Molecules, 2022. URL:[Link]

  • National Center for Biotechnology Information. "8-Methoxy-8-oxooctanoic acid (CID 554191)." PubChem Database. URL:[Link]

Spectroscopic comparison of dicarboxylic acid monoesters and their corresponding diesters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicarboxylic acid derivatives, particularly monoesters and diesters, play a critical role in organic synthesis, polymer chemistry, and drug development. In pharmacological research, diesters (e.g., dimethyl succinate) are frequently utilized as cell-permeable prodrugs to study intracellular metabolic pathways, such as the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Differentiating a monoester from its corresponding diester is a fundamental analytical requirement. Because these molecules differ only by a single alkyl group and a proton, their physical properties can be similar, making spectroscopic characterization the gold standard for structural validation. This guide provides an objective, data-driven comparison of these two classes of molecules using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Principles of Spectroscopic Differentiation

To accurately interpret the spectroscopic data, we must first understand the physical and electronic causality behind the signals.

Infrared (IR) Spectroscopy: Hydrogen Bonding & Carbonyl Environments

The most immediate differentiation between a monoester and a diester lies in their IR spectra, driven by the presence or absence of hydrogen bonding.

  • The O-H Stretch (Monoester Only): Carboxylic acids form strong intermolecular hydrogen-bonded dimers. This hydrogen bonding significantly weakens the O-H bond, causing it to vibrate over a wide range of frequencies. Consequently, monoesters exhibit a distinctly broad O-H stretching band covering the 3500–2500 cm⁻¹ region. Diesters completely lack this feature.

  • The C=O Stretch: According to[1], saturated esters typically absorb at ~1735 cm⁻¹, while saturated carboxylic acids absorb at ~1710 cm⁻¹. The monoester will display a broadened or bifurcated carbonyl peak representing both the acid and ester carbonyls. The diester will display a single, sharp, intense carbonyl peak at ~1735 cm⁻¹. The lower frequency of the acid carbonyl is caused by hydrogen bonding, which lengthens and weakens the C=O double bond character.

Nuclear Magnetic Resonance (NMR): Symmetry & Deshielding

NMR provides definitive proof of the structural framework, relying on electronic deshielding and molecular symmetry.

  • ¹H NMR (The Acidic Proton): As noted by [2], the COOH proton of a monoester is highly deshielded, typically resonating in the 10–12 ppm region. This extreme downfield shift is caused by the combined electronegativity of the sp² hybridized carbonyl carbon and the oxygen atom, further exacerbated by hydrogen bonding. Diesters lack this proton entirely.

  • ¹H NMR (Symmetry and Splitting): In a symmetrical diester like dimethyl succinate, the central methylene protons (-CH₂-CH₂-) are chemically and magnetically equivalent, appearing as a sharp singlet. In a monoester like monomethyl succinate, the asymmetry of the molecule renders the two methylene groups non-equivalent, resulting in a complex multiplet (an A₂B₂ or A₂X₂ spin system) due to vicinal coupling.

  • ¹³C NMR: The structural symmetry of the diester halves the number of expected carbon signals. A diester will show one carbonyl carbon signal (~173 ppm). A monoester will show two distinct carbonyl signals: the acid carbon (~178 ppm) and the ester carbon (~173 ppm).

Quantitative Spectroscopic Comparison

To objectively compare performance and spectral output, we use the succinate system (Monomethyl succinate vs. Dimethyl succinate) as our quantitative model.

Table 1: FT-IR Spectral Comparison
Functional GroupMonomethyl Succinate (Monoester)Dimethyl Succinate (Diester)Mechanistic Cause
O-H Stretch 3500–2500 cm⁻¹ (Broad, strong)AbsentIntermolecular H-bonding in the acid dimer.
C=O Stretch ~1735 cm⁻¹ (Ester) & ~1710 cm⁻¹ (Acid)~1735 cm⁻¹ (Strong, sharp)Inductive withdrawal by alkoxy group vs. H-bond weakening in acid.
C-O Stretch 1300–1100 cm⁻¹ (Multiple bands)1300–1150 cm⁻¹ (Strong bands)C-O single bond vibrations in ester and acid moieties.
Table 2: ¹H NMR Spectral Comparison (in CDCl₃, 400 MHz)
Proton EnvironmentMonomethyl Succinate (Monoester)Dimethyl Succinate (Diester)Integration & Multiplicity
-COOH ~11.0 ppm (br s, 1H)AbsentDeshielding via electronegativity and H-bonding.
-OCH₃ 3.70 ppm (s, 3H)3.70 ppm (s, 6H)Alkoxy protons deshielded by adjacent oxygen.
-CH₂-CH₂- 2.60–2.75 ppm (m, 4H)2.62 ppm (s, 4H)Asymmetry in monoester causes splitting; symmetry in diester yields a singlet.
Table 3: ¹³C NMR Spectral Comparison (in CDCl₃, 100 MHz)
Carbon EnvironmentMonomethyl Succinate (Monoester)Dimethyl Succinate (Diester)Mechanistic Cause
Acid C=O ~178.0 ppmAbsentHigh deshielding from sp² carbon and -OH group.
Ester C=O ~173.0 ppm173.0 ppm (2x C)Deshielding from sp² carbon and alkoxy group.
Methoxy (-OCH₃) 51.5 ppm51.5 ppm (2x C)Deshielding from directly attached oxygen.
Methylene (-CH₂-) 29.0 ppm, 28.5 ppm29.0 ppm (2x C)Asymmetry splits the methylene signals in the monoester.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in check to prevent artifactual data interpretation.

FT-IR Data Acquisition Protocol
  • Calibration Check: Prior to sample analysis, run a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is accurate within ±1 cm⁻¹. Causality: Ensures the interferometer and laser are correctly aligned.

  • Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal immediately before the sample. Causality: Subtracts ambient atmospheric H₂O and CO₂ which can mask the broad O-H stretch of the monoester.

  • Sample Application: Apply 1-2 drops of liquid sample (or 2-5 mg of solid) directly onto the diamond ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Validation: Clean the crystal with isopropanol and run a subsequent background check to ensure no sample carryover (ghost peaks) remains.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute internal zero-point reference, ensuring chemical shifts are not distorted by magnetic field drift.

  • Locking and Shimming: Insert the NMR tube and lock onto the deuterium signal of the CDCl₃. Perform gradient shimming until the lock level is stable and maximized. Causality: Poor shimming will artificially broaden the diester's methylene singlet, potentially causing it to be misidentified as a monoester multiplet.

  • Acquisition (¹H): Run a standard 1D proton experiment with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3 seconds.

  • Acquisition (¹³C): Run a proton-decoupled ¹³C experiment with a minimum of 256 scans to ensure an adequate signal-to-noise ratio for the quaternary carbonyl carbons, which relax slowly.

Analytical and Biological Workflows

The distinction between monoesters and diesters is not merely an academic exercise. As documented by [3], diesters are highly lipophilic and readily cross cell membranes, acting as prodrugs. Once inside the cell, intracellular esterases sequentially cleave the diester into a monoester, and finally into the free dicarboxylic acid (e.g., succinate), which then modulates the TCA cycle and stabilizes HIF-1α.

Spectroscopic_Workflow Sample Unknown Ester Sample (Monoester vs. Diester) IR FT-IR Spectroscopy Analyze 3500-2500 cm⁻¹ Sample->IR NMR ¹H & ¹³C NMR Analyze 10-12 ppm & Symmetry Sample->NMR Mono_IR Broad O-H Band Present Two C=O Stretching Bands IR->Mono_IR Monoester Di_IR No O-H Band Present Single C=O Stretching Band IR->Di_IR Diester Mono_NMR COOH Peak at 10-12 ppm Asymmetric Carbon Signals NMR->Mono_NMR Monoester Di_NMR No COOH Peak Symmetric Carbon Signals NMR->Di_NMR Diester

Caption: Analytical workflow for differentiating dicarboxylic acid monoesters from diesters.

Prodrug_Metabolism Diester Diester Prodrug (High Cell Permeability) Esterase Intracellular Esterases (Hydrolytic Cleavage) Diester->Esterase Cellular Uptake Monoester Monoester Intermediate (Partial Activation) Esterase->Monoester 1st Cleavage Diacid Free Dicarboxylic Acid (e.g., Succinate) Monoester->Diacid 2nd Cleavage HIF HIF-1α Stabilization & TCA Cycle Modulation Diacid->HIF Target Engagement

Caption: Intracellular metabolic activation pathway of dicarboxylic acid diester prodrugs.

References

  • Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry Source: OpenStax URL: [Link]

  • Title: Carboxylic Acid Spectroscopy - CH 336 Source: Oregon State University URL: [Link]

  • Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]

Sources

A Senior Application Scientist's Guide to Monoester Synthesis: A Comparative Analysis of Alternatives to Fisher Esterification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of monoesters is a foundational requirement. While the venerable Fisher-Speier esterification remains a staple in organic chemistry, its equilibrium-limited nature and often harsh conditions necessitate a broader toolkit for the modern synthetic chemist.[1] This guide provides an in-depth, comparative analysis of key alternative synthetic routes, offering field-proven insights into their mechanisms, practical applications, and experimental protocols.

The Benchmark: Understanding the Limitations of Fisher Esterification

First described in 1895, the Fisher esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[2] Its primary advantages are the low cost of reagents and its relative simplicity. However, the reaction is reversible, and to drive it towards the product, a large excess of one reactant (usually the alcohol) is required, or the water byproduct must be removed, often through azeotropic distillation with a Dean-Stark apparatus.[3]

The reaction is generally slow, requiring prolonged heating, and is not well-suited for acid-sensitive substrates or tertiary alcohols, which are prone to elimination.[2][4] For complex molecules with multiple functional groups, the harsh acidic conditions can lead to undesired side reactions and decomposition.

Modern Alternatives: A Comparative Overview

To address the limitations of the Fisher esterification, several alternative methods have been developed. This guide will focus on four of the most powerful and widely used:

  • Steglich Esterification: A mild method employing a carbodiimide coupling agent.

  • Mitsunobu Reaction: A versatile reaction that proceeds with inversion of stereochemistry at the alcohol center.

  • Yamaguchi Esterification: An effective method for the synthesis of sterically hindered esters and macrolactones.

  • Acyl Halides and Anhydrides: A classical and highly efficient method involving activated carboxylic acid derivatives.

The following sections will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each of these alternatives, providing the necessary data to make informed decisions in your synthetic endeavors.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification, developed in 1978, is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids.[2][5] It utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]

Mechanism of Action

The causality behind the Steglich esterification lies in the in-situ activation of the carboxylic acid by the carbodiimide.

Caption: Steglich Esterification Workflow.

  • Activation: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[4]

  • Acyl Transfer: DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea, forming an N-acylpyridinium intermediate. This step is crucial as it prevents a common side reaction: the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5]

  • Nucleophilic Attack: The alcohol then attacks the activated N-acylpyridinium intermediate, which is a highly effective acylating agent, to form the ester and regenerate the DMAP catalyst.[4]

  • Byproduct Formation: The protonated DCC byproduct reacts to form dicyclohexylurea (DCU), a stable urea that precipitates out of many organic solvents and can be removed by filtration.[6]

Performance and Considerations
FeatureSteglich Esterification
Conditions Mild, typically room temperature.[6]
Substrate Scope Broad; excellent for acid-sensitive and sterically hindered substrates.[4]
Yields Generally high (often >80-90%).[5]
Byproducts Dicyclohexylurea (DCU) or other urea derivatives. DCU can sometimes be difficult to remove completely.
Reagents DCC and EDC are potent allergens and should be handled with care.
Experimental Protocol: Synthesis of Ethyl Benzoate

This protocol provides a representative procedure for the Steglich esterification of benzoic acid with ethanol.

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • Ethanol (0.69 mL, 12 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Hydrochloric acid, 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzoic acid and ethanol in 40 mL of anhydrous DCM.

  • Add DMAP to the solution and stir until it dissolves.

  • In a separate beaker, dissolve DCC in 10 mL of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at room temperature with continuous stirring.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mitsunobu Reaction: Stereochemical Inversion and Functional Group Tolerance

The Mitsunobu reaction, discovered in 1967, is a versatile method for converting primary and secondary alcohols into a wide variety of functional groups, including esters, with a characteristic inversion of stereochemistry at the alcohol's chiral center.[7][8] This makes it an invaluable tool in natural product synthesis and for the preparation of chiral molecules. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Mechanism of Action

The Mitsunobu reaction is a complex, multi-step process that ultimately activates the alcohol for nucleophilic attack.

Caption: Mitsunobu Reaction Workflow.

  • Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.[8]

  • Protonation: The betaine is a strong base and deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species.

  • Alcohol Activation: The alcohol attacks the positively charged phosphorus atom, displacing the hydrazide and forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[7]

  • Sₙ2 Displacement: The carboxylate anion, a potent nucleophile, attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with complete inversion of stereochemistry.[7][8] This step also generates triphenylphosphine oxide (TPPO) as a byproduct.

Performance and Considerations
FeatureMitsunobu Reaction
Conditions Mild, often at or below room temperature.[9]
Substrate Scope Primary and secondary alcohols. Tertiary alcohols are generally unreactive. The nucleophile (carboxylic acid) should have a pKa of less than 13.[7][8]
Stereochemistry Predictable and clean inversion at the alcohol center.[7]
Yields Generally good to excellent, even for sterically hindered systems.[9]
Byproducts Triphenylphosphine oxide (TPPO) and the reduced hydrazide. Purification can be challenging due to the similar polarity of these byproducts to the desired product.
Reagents DEAD and DIAD are toxic and potentially explosive and should be handled with extreme care.
Experimental Protocol: Stereoinversion of a Secondary Alcohol

This protocol describes a general procedure for the Mitsunobu esterification of a secondary alcohol, resulting in the inversion of its stereocenter.

Materials:

  • Secondary alcohol (e.g., (R)-2-octanol) (1.30 g, 10 mmol)

  • Benzoic acid (1.47 g, 12 mmol)

  • Triphenylphosphine (PPh₃) (3.15 g, 12 mmol)

  • Diethyl azodicarboxylate (DEAD) (2.09 g, 1.90 mL, 12 mmol)

  • Anhydrous tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary alcohol, benzoic acid, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF (50 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and a color change to yellow or orange is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent like diethyl ether or ethyl acetate (100 mL).

  • Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the hydrazide byproduct. Purify by column chromatography on silica gel to isolate the pure inverted ester.

Yamaguchi Esterification: Conquering Steric Hindrance

First reported by Masaru Yamaguchi in 1979, the Yamaguchi esterification is a highly effective method for the synthesis of esters, particularly those derived from sterically hindered carboxylic acids and/or alcohols.[10][11] It is also widely employed for macrolactonization. The reaction proceeds via a mixed anhydride intermediate formed using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by acylation of the alcohol in the presence of a stoichiometric amount of DMAP.[10]

Mechanism of Action

The success of the Yamaguchi esterification hinges on the formation of a highly reactive mixed anhydride and the subsequent DMAP-catalyzed acyl transfer.

Sources

Comparative Analysis of Catalysts for Selective Monoesterification: A Technical Guide for Desymmetrization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and fine chemical synthesis, one of the most persistent statistical challenges we face is the selective monoesterification of symmetrical diols and dicarboxylic acids.

By default, esterifying a symmetrical bifunctional molecule yields a statistical distribution (often a 1:2:1 ratio of unreacted starting material, monoester, and diester) because the intrinsic reactivity of the two identical functional groups is nearly indistinguishable. To break this symmetry and achieve high regioselectivity (>90% monoester), we must deploy catalysts that introduce severe kinetic bottlenecks for the second esterification event (


).

This guide objectively compares the performance, mechanistic causality, and practical scalability of three leading catalytic approaches: Heterogeneous Acid Catalysts, Enzymatic Biocatalysts, and Supported Organocatalysts.

Mechanistic Visualization: The Desymmetrization Pathway

To understand how these catalysts function, we must visualize the kinetic branching. An effective catalyst selectively lowers the activation energy for the first acylation while utilizing steric, electronic, or spatial constraints to block the second.

G Substrate Symmetrical Diol / Diacid Catalyst Selective Catalyst (Enzyme, Alumina, Resin) Substrate->Catalyst Acyl Donor / Alcohol Monoester Monoester (Target Product) Catalyst->Monoester High Selectivity (k1 >> k2) Diester Diester (Undesired Byproduct) Monoester->Diester Steric/Electronic Blockade (k2 ≈ 0)

Fig 1: Kinetic pathway of selective monoesterification highlighting catalyst-driven suppression.

Heterogeneous Acid Catalysts: Spatial Alignment & Microenvironments

Key Catalysts: Bifunctional Alumina (


), Strongly Acidic Ion-Exchange Resins (e.g., Amberlyst-15).

The Causality of Selectivity: Standard homogeneous acids (like


) fail at monoesterification because they operate in bulk solution where both functional groups are equally exposed. Heterogeneous catalysts solve this through surface interactions.
  • Bifunctional Alumina: When esterifying linear dicarboxylic acids, alumina acts via chemisorption. The basic sites on the alumina surface strongly bind one carboxylate group, effectively anchoring the molecule and sterically shielding that specific terminus. The distal carboxyl group remains exposed to the bulk solvent and reacts with the esterifying agent [1].

  • Ion-Exchange Resins: Resins like Amberlyst-15 rely on a porous styrene-divinylbenzene matrix. The high concentration of sulfonic acid groups inside the pores creates a localized highly acidic microenvironment. Once the highly polar diacid is monoesterified, its partition coefficient changes; the more lipophilic monoester is thermodynamically driven out of the polar catalytic pore into the bulk organic solvent, physically separating it from the active sites before diesterification can occur [2].

Enzymatic Biocatalysts: Precision Steric Hindrance

Key Catalysts: Lipases (e.g., Candida antarctica Lipase B [CALB], Mucor miehei).

The Causality of Selectivity: Lipases are the gold standard for environmentally benign, highly regioselective desymmetrization [4]. The causality here is strictly governed by the enzyme's active site architecture. The catalytic triad (Ser-His-Asp) sits at the bottom of a hydrophobic binding pocket. A symmetrical diol easily enters the pocket to undergo the first acylation. However, the resulting monoester possesses a drastically different steric bulk and polarity profile. This new geometry creates a severe steric clash, preventing the remaining free hydroxyl group from properly aligning with the catalytic serine residue, effectively dropping the


 reaction rate to zero.
Supported Organocatalysts: Polymeric Steric Shielding

Key Catalysts: Resin-bound Triphenylphosphine (Polymer-supported


), 

(AMA).

The Causality of Selectivity: In chemical coupling reactions (like Steglich or Mitsunobu-type esterifications), attaching the activating agent to a bulky polymer matrix imparts extreme steric hindrance to the transition state. As demonstrated by Rokhum et al., when using resin-bound


 for the monoesterification of symmetrical diols, the unreacted diol can penetrate the polymer matrix to react. However, the resulting monoester is too bulky to easily re-enter the sterically congested reactive pockets of the resin for a second activation, yielding >90% monoester without the need for high-dilution techniques [3].
Comparative Performance Data

The following table synthesizes the operational parameters and performance metrics of these catalytic systems based on empirical data.

Catalyst TypeExampleTarget SubstrateTypical SelectivityReaction TempSolvent SystemPrimary Advantage
Biocatalyst CALB (Novozym 435)Symmetrical Diols> 95%30°C - 50°CSolvent-free / MTBEPerfect regioselectivity, mild conditions.
Surface-Active Bifunctional

Linear Diacids85% - 92%RefluxMethanol / AlkylExploits chain length for alignment.
Ion-Exchange Amberlyst-15Symmetrical Diacids80% - 90%RT - 60°CAlcohols / OctaneCheap, infinitely reusable, easy workup.
Supported Organo Resin-bound

Symmetrical Diols88% - 94%Room TempTHF / DCMAvoids high dilution, simple filtration.
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm the suppression of diesterification.

Protocol A: Enzymatic Monoesterification of a Symmetrical Diol (CALB)

Best for: Temperature-sensitive APIs requiring absolute regioselectivity.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the symmetrical diol in 20 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 12 mmol of vinyl acetate (acts as both the acyl donor and irreversible driver, as the byproduct is acetaldehyde, which tautomerizes and evaporates).

  • Catalyst Introduction: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).

  • Incubation & Validation: Stir gently at 40°C.

    • Self-Validation Checkpoint: At 2 hours, pull a 50 µL aliquot. Run TLC (Hexane:EtOAc 7:3). You should observe the disappearance of the baseline diol and the emergence of a single mid-Rf spot (monoester). If a high-Rf spot (diester) appears, the enzyme loading is too high or the temperature is exceeding 50°C, causing active-site flexibility.

  • Termination: Filter the reaction mixture through a sintered glass funnel to recover the enzyme beads (which can be washed with MTBE and reused up to 5 times).

  • Isolation: Evaporate the MTBE under reduced pressure to yield the pure monoester.

Protocol B: Chemical Monoesterification of Dicarboxylic Acids (Amberlyst-15)

Best for: Scale-up synthesis of aliphatic monoesters.

  • Preparation: Suspend 10 mmol of the symmetrical dicarboxylic acid in a biphasic mixture of 15 mL Octane and 15 mL of the target alcohol (e.g., Methanol).

  • Catalyst Activation: Add 0.5 g of dry Amberlyst-15 resin. (Ensure the resin is pre-washed with methanol and dried under vacuum to remove internal moisture, which inhibits the initial protonation).

  • Reflux & Phase Partitioning: Heat the mixture to 60°C under vigorous stirring for 8 hours. The causality of the biphasic system is critical: as the monoester forms, it migrates into the octane phase, physically separating it from the resin in the methanol phase.

  • Validation:

    • Self-Validation Checkpoint: Perform an acid-base titration on a 1 mL aliquot of the organic layer using 0.1 M NaOH. The exact consumption of base will validate the presence of the single remaining free carboxylic acid group, confirming monoesterification rather than diesterification.

  • Workup: Filter off the resin. Separate the octane layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Conclusion: The Scientist's Verdict

Selecting the right catalyst for monoesterification is an exercise in matching the kinetic bottleneck to your substrate. If you are working with complex, chiral diols in late-stage drug development, Enzymatic Catalysis (CALB) is unmatched due to its absolute steric enforcement. However, if you are scaling up the desymmetrization of simple aliphatic dicarboxylic acids for intermediate synthesis, the phase-partitioning mechanics of Amberlyst-15 or the chemisorption of Bifunctional Alumina offer vastly superior cost-efficiency and throughput.

References
  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina Journal of the American Chemical Society / Green Chemistry
  • ChemInform Abstract: Selective Monoesterification of Dicarboxylic Acids Catalyzed by Ion-Exchange Resins Perkin Transactions 1 / Researcher.life
  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine ACS Combinatorial Science / ResearchG
  • Chemical versus enzymatic catalysis for the regioselective synthesis of sucrose esters of fatty acids ResearchG

An In-Depth Comparison Guide: Validating the Purity of Synthetic Monomethyl Suberate for HDAC Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Monomethyl suberate (MMS) is a highly valued bifunctional building block in organic synthesis, serving as the critical starting material for suberoylanilide hydroxamic acid (SAHA, Vorinostat)—a pioneering histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma[1].

The synthesis of MMS relies on the desymmetrization of suberic acid. Because esterification is a statistically driven equilibrium, the reaction inevitably generates a triad of products: unreacted suberic acid (diacid), the desired monomethyl suberate (monoester), and over-reacted dimethyl suberate (diester)[2]. For drug development professionals, utilizing commercial-grade MMS with inadequate purity leads to cascading failures in downstream amidation and hydroxamination steps, severely depressing the overall yield of Vorinostat[1][3].

This guide objectively compares the performance profile of High-Purity Synthetic MMS against Standard Commercial Grade alternatives and outlines the self-validating analytical workflows required to prove its purity.

The Causality of Impurities in SAHA Synthesis

To understand why stringent analytical validation is required, we must examine the mechanistic consequences of impurities during the synthesis of Vorinostat. The standard synthetic route involves the conversion of MMS to monomethyl suberanilic acid via coupling with aniline, followed by treatment with hydroxylamine hydrochloride[1][4].

  • Suberic Acid Contamination: Acts as a bifunctional electrophile during amidation, reacting with two equivalents of aniline to form the highly insoluble suberodianilide. This side product precipitates, occluding the desired product and requiring exhaustive, yield-destroying recrystallization.

  • Dimethyl Suberate Contamination: Acts as a dead-end competitive substrate. It consumes valuable hydroxylamine during the final hydroxamic acid conversion step, forming unwanted dimethyl hydroxamates and drastically lowering the overall yield of Vorinostat from the theoretical maximum[3].

SAHA_Synthesis Diacid Suberic Acid (Impurity) Amidation Aniline Coupling Diacid->Amidation Monoester Monomethyl Suberate (Target) Monoester->Amidation Diester Dimethyl Suberate (Impurity) Diester->Amidation Suberodianilide Suberodianilide (Insoluble Waste) Amidation->Suberodianilide Side Reaction Precursor Monomethyl Suberanilic Acid Amidation->Precursor Target Pathway Unreacted Unreacted Diester (Reagent Sink) Amidation->Unreacted Inert/Carryover Hydroxylamine NH2OH·HCl Coupling Precursor->Hydroxylamine Vorinostat Vorinostat (SAHA) High Yield Hydroxylamine->Vorinostat Final API

Figure 1: The mechanistic impact of MMS impurities on the Vorinostat (SAHA) synthetic pathway.

Comparative Performance: High-Purity vs. Commercial Grade

Standard commercial grades of MMS often rely on simple fractional distillation, which struggles to separate the monoester (b.p. ~185°C at 10 mmHg) from the diester (b.p. ~170°C at 10 mmHg) due to their similar vapor pressures. Optimized high-purity synthesis utilizes a statistical biasing strategy (stoichiometric deficiency of methanol) combined with continuous solubility-based extraction to isolate the monoester[2].

Table 1: Analytical Comparison of MMS Grades

ParameterHigh-Purity Synthetic MMS (Optimized)Standard Commercial GradeAnalytical Method
Monomethyl Suberate (Target) ≥ 99.0% 90.0% - 95.0%GC-FID / HPLC-RID
Dimethyl Suberate (Impurity) ≤ 0.5%3.0% - 7.0%GC-FID
Suberic Acid (Impurity) ≤ 0.5%2.0% - 3.0%HPLC-RID / Titration
Downstream SAHA Yield > 75% < 40%[3]Isolated Yield
Appearance Clear, colorless liquidPale yellow liquidVisual Inspection
Self-Validating Analytical Workflows

To establish trustworthiness, purity cannot be assumed from a single assay. Because MMS and its impurities lack strong UV chromophores (lacking conjugated pi-systems), traditional HPLC-UV at 254 nm is functionally blind to them[5][6]. Instead, a multi-modal approach using Gas Chromatography-Flame Ionization Detection (GC-FID) and Proton Nuclear Magnetic Resonance (1H-NMR) is required.

Protocol 1: GC-FID for Volatile Ester Quantification

Causality of Choice: GC-FID is selected over HPLC because aliphatic esters vaporize cleanly without decomposition. Furthermore, the FID response is directly proportional to the number of oxidizable carbon atoms. Since MMS (


) and dimethyl suberate (

) have very similar carbon counts, their peak area ratios directly approximate their molar ratios without the need for complex relative response factor (RRF) calibrations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the MMS sample in 1.0 mL of anhydrous dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m × 0.25 mm × 0.25 µm) to ensure adequate resolution between the monoester and diester.

  • Inlet Conditions: Set the injection port to 250°C with a split ratio of 50:1 to prevent column overloading. Inject 1.0 µL.

  • Oven Temperature Program:

    • Initial hold at 100°C for 2 minutes.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5 minutes.

  • Detection: Set FID to 300°C. Hydrogen flow at 40 mL/min, Air flow at 400 mL/min.

  • Validation Logic: Dimethyl suberate will elute before monomethyl suberate due to the lack of hydrogen-bonding capability (no free carboxylic acid group), resulting in a lower boiling point and weaker interaction with the stationary phase.

Protocol 2: 1H-NMR for Absolute Structural Ratios

Causality of Choice: While GC-FID quantifies volatile impurities, it will not detect unreacted suberic acid if it decomposes or fails to volatilize in the inlet. 1H-NMR provides an absolute, non-destructive quantification of the molecular environments[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of MMS in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire spectra on a 400 MHz NMR spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Ensure a relaxation delay (D1) of at least 5 seconds to allow complete relaxation of the carboxylic acid proton.

  • Integration & Validation Logic:

    • Set the integration of the terminal methoxy protons (

      
      , singlet at ~3.66 ppm) strictly to 3.00.
      
    • Integrate the alpha-methylene protons adjacent to the carbonyls (

      
      , multiplets at ~2.30 ppm).
      
    • Self-Validation: In pure MMS, the alpha-methylene integration must be exactly 4.00. If the integration is > 4.00, it indicates contamination by unreacted suberic acid (which contributes alpha-protons but no methoxy protons). If the integration is < 4.00, it indicates contamination by dimethyl suberate (which artificially inflates the methoxy proton baseline).

Analytical_Workflow Sample Synthetic MMS Sample GC GC-FID Analysis (Volatiles) Sample->GC NMR 1H-NMR Spectroscopy (Structural Ratios) Sample->NMR HPLC HPLC-RID (Non-volatiles) Sample->HPLC Res_GC Quantify Dimethyl Suberate (Elutes First) GC->Res_GC Res_NMR Methoxy:Methylene Ratio (Target = 3:4) NMR->Res_NMR Res_HPLC Quantify Suberic Acid (Diacid) HPLC->Res_HPLC Valid Validated High-Purity Monomethyl Suberate Res_GC->Valid ≤ 0.5% Reject Failed Batch (Repurify) Res_GC->Reject > 0.5% Res_NMR->Valid Exact 3:4 Res_NMR->Reject Deviates Res_HPLC->Valid ≤ 0.5% Res_HPLC->Reject > 0.5%

Figure 2: Multi-modal analytical workflow for validating the purity of synthetic monomethyl suberate.

Conclusion

The successful synthesis of complex HDAC inhibitors like Vorinostat is fundamentally gated by the purity of the starting aliphatic linkers. As demonstrated, relying on standard commercial-grade monomethyl suberate introduces diacid and diester impurities that sabotage amidation and hydroxamination yields[1][3]. By implementing a rigorous, multi-modal analytical framework utilizing GC-FID for volatile ester resolution and 1H-NMR for absolute structural confirmation, researchers can confidently validate high-purity MMS, ensuring scalable and reproducible downstream drug development.

References
  • Process for the preparation of vorinostat (US9162974B2). Google Patents.
  • VORINOSTAT - All About Drugs . All For Drugs. Retrieved from:[Link]

  • Vorinostat (Zolinza) API Synthesis . API Synthesis International. Retrieved from:[Link]

  • Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors . Oncotarget. Retrieved from:[Link]

Sources

Cross-referencing experimental NMR data with spectral databases for C9H16O4

Beyond the Spectrum: A Comprehensive Guide to Cross-Referencing Experimental NMR Data with Spectral Databases for C H O

For researchers and drug development professionals, the structural elucidation of aliphatic dicarboxylic acids presents a unique analytical challenge. Molecules with the formula C



Azelaic Acid (Nonanedioic acid)

As a Senior Application Scientist, I approach structural verification not as a single software query, but as a holistic, self-validating system. Relying solely on a single prediction algorithm can lead to catastrophic misassignments in downstream drug formulation or polymer synthesis. This guide objectively compares leading NMR analysis platforms—Mnova, SDBS, and ChemDraw—using experimental data for C



The Molecular Benchmark: C H O (Azelaic Acid)

Azelaic acid is a naturally occurring saturated dicarboxylic acid widely utilized in dermatology for its antibacterial and keratolytic properties, and in chemical manufacturing for polymer synthesis[1].

Structurally, it possesses a high degree of symmetry (



Experimental Ground Truth

To establish a baseline for our software comparison, we must first look at the experimental data. The choice of solvent is critical: DMSO-d




2

Table 1: Experimental NMR Data for Azelaic Acid (400 MHz, DMSO-d


)2
NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment

H
11.96Singlet (broad)-2H-COOH

H
2.19Triplet7.384H-CH

-COOH (C2, C8)

H
1.41 - 1.54Multiplet-4H-CH

-CH

-COOH (C3, C7)

H
1.25Singlet (broad)-6HInternal -CH

- (C4, C5, C6)

C
174.95---C =O (C1, C9)

C
34.09---C H

(C2, C8)

C
28.87---C H

(C4, C5, C6)

C
24.90---C H

(C3, C7)

Objective Comparison of NMR Analysis Platforms

When cross-referencing this experimental data, scientists typically rely on three tiers of informatics tools: Open-access experimental databases, commercial processing suites, and empirical prediction software.

Table 2: Performance Comparison for Aliphatic Dicarboxylic Acids

Feature / PlatformSDBS (AIST)Mnova (Mestrelab)ChemDraw (CS ChemNMR Pro)
Data Source Purely ExperimentalExperimental DB + QM PredictionEmpirical (HOSE codes)
Accuracy for C

H

O

Exact Match (High Trust)High (Predict & Compare tool)Moderate (Struggles with H-bonding)
Best Use Case Final verification of knownsComplex mixtures, unknown elucidationQuick desktop approximations
Causality of Errors Limited by database sizeRequires accurate 3D conformer inputCannot model solvent-solute dynamics
Mechanistic Insights: Why Predictors Fail and Databases Succeed

Empirical predictors like ChemDraw's CS ChemNMR Pro rely on additivity rules and HOSE (Hierarchically Ordered Spherical Description of Environment) codes[3]. While excellent for rigid aromatic systems, they fail to account for the dynamic conformational averaging of the 7-carbon aliphatic chain in azelaic acid[4]. Furthermore, empirical tools cannot accurately predict the massive downfield shift of the -COOH proton (11.96 ppm) induced by DMSO-d

Conversely, Mnova utilizes a hybrid approach. Its

56

Prediction_LogicInputTarget Structure(C9H16O4)EmpiricalEmpirical Prediction(ChemDraw HOSE Codes)Input->Empirical Fast, Low Accuracyfor H-bondsDatabaseSpectral Matching(SDBS / Mnova DB)Input->Database High Accuracy(If Known)QMQuantum Mechanics(DFT / GIAO methods)Input->QM ComputationallyIntensiveOutputConsensus ChemicalShift AssignmentEmpirical->OutputDatabase->OutputQM->Output

Figure 1: Logical pathways of NMR prediction methodologies and their convergence.

Self-Validating Protocol for Spectral Cross-Referencing

To ensure scientific integrity, data processing and database querying must follow a self-validating loop. A protocol is only trustworthy if it contains internal checks that prevent false positives.

Step 1: Raw Data Processing & Feature Extraction
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) to the Free Induction Decay (FID) before Fourier Transformation.

  • Causality: Aliphatic multiplets in C

    
    H
    
    
    O
    
    
    are inherently broad due to unresolved
    
    
    -couplings. Apodization enhances the signal-to-noise ratio, preventing baseline noise from being falsely picked as peaks.
  • Validation Check: Perform manual phase correction (zero and first-order). Self-Validation: Ensure the baseline on both sides of the massive DMSO solvent peak (2.50 ppm) is perfectly flat. A distorted baseline will mathematically ruin the integration values.

Step 2: Integration and Symmetry Verification
  • Action: Integrate the

    
    H spectrum, setting the triplet at 2.19 ppm to exactly 4.00.
    
  • Causality: The

    
    -protons next to the carbonyl are the most isolated and distinct aliphatic signals, making them the most reliable internal standard for integration.
    
  • Validation Check: Sum the remaining aliphatic integrals (1.41-1.54 ppm and 1.25 ppm). Self-Validation: The sum must equal exactly 10.00. If it deviates by more than 5%, there is either an impurity (e.g., residual water at 3.33 ppm) or a phase error.

Step 3: Database Querying via Mnova C/HSQC Search
  • Action: Input the extracted

    
    C chemical shifts (174.9, 34.1, 28.9, 24.9) into Mnova's Molecular Search tool, restricting the molecular formula to C
    
    
    H
    
    
    O
    
    
    [5].
  • Causality: Searching by

    
    C shifts is vastly superior to 
    
    
    H searches because carbon shifts span a 200 ppm range (minimizing false positives) and are unaffected by the complex second-order splitting seen in proton spectra.
  • Validation Check: Compare the Root Mean Square Deviation (RMSD) of the top hits. Self-Validation: Azelaic acid should return an RMSD < 1.0 ppm. If the top hit is a structural isomer (e.g., diethyl glutarate), the carbonyl shift will deviate (~173 ppm for esters vs ~175 ppm for acids), instantly flagging a mismatch.

NMR_WorkflowA1. Experimental NMR Acquisition(DMSO-d6)B2. Spectral Processing(Apodization, Phase/Baseline)A->BC3. Feature Extraction(Integration Check: Sum = 16H)B->C Flat BaselineD4. Database Querying(13C/HSQC Search)C->D Validated IntegralsEMatch RMSD < 1.0 ppm?D->EFOrthogonal Validation(SDBS / Literature Cross-check)E->F YesGDe Novo Elucidation(Run 2D HMBC/COSY)E->G NoHFinal Confirmation:Azelaic AcidF->H VerifiedG->H Solved

Figure 2: Self-validating workflow for processing and cross-referencing experimental NMR data.

Conclusion

The structural verification of C



43

5

References

  • Scalable, Sustainable and Catalyst Free Continuous Flow Ozonolysis of Fatty Acids - Supporting Information. Royal Society of Chemistry.[Link]

  • Azelaic Acid | C9H16O4 | CID 2266. PubChem, National Institutes of Health.[Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit (r/chemistry).[Link]

  • Comparing NMR Methods in ChemDraw and Gaussian. Gaussian.com.[Link]

Comparative Guide: Monomethyl Suberate vs. Alternative Monoesters in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural and thermodynamic implications of aliphatic chain lengths in bifunctional precursors. Aliphatic dicarboxylic acid monoesters are indispensable desymmetrized building blocks in organic synthesis. However, the choice of chain length—whether using monomethyl adipate (C6), monomethyl suberate (C8), or monomethyl sebacate (C10)—profoundly impacts both the biological efficacy of the final product and the thermodynamic stability of the intermediate reactions.

This guide objectively compares the performance of monomethyl suberate against other monoesters in two critical applications: the synthesis of Histone Deacetylase (HDAC) inhibitors and anodic dimerization via Kolbe electrolysis.

Epigenetic Drug Discovery: The "Molecular Ruler" Effect in HDAC Inhibitors

The synthesis of Vorinostat (Suberoylanilide Hydroxamic Acid, or SAHA), a potent class I and II HDAC inhibitor used in oncology, relies heavily on monomethyl suberate as its core linker precursor[1]. The HDAC active site features a narrow, hydrophobic channel approximately 11 Å deep, leading to a catalytic zinc ion (Zn²⁺).

The Causality of Chain Length

The choice of monomethyl suberate is not arbitrary; it acts as a precise "molecular ruler." After amide and hydroxamate formation, the C8 precursor yields a 6-carbon aliphatic linker. This length perfectly spans the 11 Å channel, allowing the hydroxamic acid (Zinc-Binding Group) to chelate the Zn²⁺ ion while the phenyl cap group interacts optimally with the surface recognition domain[2].

Substituting monomethyl suberate with monomethyl adipate (C6) generates a 4-carbon linker that is physically too short to reach the catalytic zinc, dropping the inhibitory activity by orders of magnitude[2]. Conversely, using monomethyl sebacate (C10) creates an 8-carbon linker that causes steric buckling and clashes at the rim of the active site[3].

Quantitative Comparison: HDAC Inhibitory Activity
Starting MonoesterCarbon Chain LengthFinal Linker Length (n)HDAC1 IC₅₀ (nM)Structural Compatibility
Monomethyl Adipate C64> 10,000Too short; fails to reach Zn²⁺
Monomethyl Suberate C86~ 10Optimal; perfectly spans 11 Å channel
Monomethyl Sebacate C108> 1,000Too long; steric clash at pocket rim
Self-Validating Protocol: Synthesis of Vorinostat from Monomethyl Suberate

Step 1: Amide Coupling (Suberanilic Acid Formation)

  • Dissolve 1.0 eq of monomethyl suberate in anhydrous DMF at 0°C.

  • Add 1.2 eq of EDCI, 1.2 eq of HOBt, and 2.0 eq of DIPEA. Stir for 15 minutes to activate the carboxylic acid.

  • Add 1.0 eq of aniline dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the monoester spot (visualized with bromocresol green) and the appearance of a new UV-active spot confirms complete conversion. Wash the organic layer with 1M HCl to remove any unreacted aniline.

Step 2: Hydroxaminolysis

  • Dissolve the purified monomethyl suberanilic acid in methanol.

  • At 0°C, add a freshly prepared solution containing 3.0 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 4.0 eq of KOH in methanol. Stir for 2 hours[1].

  • Validation Checkpoint: Neutralize the reaction mixture with dilute HCl to pH 7. The immediate precipitation of a white crystalline solid indicates successful hydroxamic acid formation. Confirm the identity via the FeCl₃ test (the solid will produce an intense purple color upon chelation with iron, validating the hydroxamate group).

HDAC_Synthesis Start Monomethyl Suberate (C8) Optimal Linker Precursor Amidation Amide Coupling (Aniline, EDCI/HOBt) Start->Amidation Intermediate Monomethyl Suberanilic Acid Amidation->Intermediate Hydroxamination Hydroxaminolysis (NH2OH·HCl, KOH) Intermediate->Hydroxamination Product Vorinostat (SAHA) High HDAC Potency Hydroxamination->Product AltProduct Sub-optimal Analogue Low HDAC Potency Hydroxamination->AltProduct If using C6 Alternative Monomethyl Adipate (C6) Too Short Alternative->Amidation

Workflow comparing monomethyl suberate vs other monoesters in HDAC inhibitor synthesis.

Anodic Dimerization: Thermodynamic Stability in Kolbe Electrolysis

Kolbe electrolysis is a powerful method for synthesizing long-chain diesters by the anodic decarboxylation of monoesters, generating alkyl radicals that subsequently dimerize.

The Causality of Distillation Thermodynamics

The efficiency of the Kolbe reaction is highly sensitive to the purity of the starting monoester. Monomethyl suberate (C8) and monomethyl adipate (C6) exhibit excellent thermal stability during the preliminary distillation and esterification steps, allowing for clean anodic oxidation and high dimerization yields[4].

Conversely, shorter monoesters like monomethyl glutarate (C5) are thermodynamically susceptible to intramolecular dehydration. During distillation, the glutaric acid impurity dehydrates to form glutaric anhydride. This cyclic anhydride co-distills with water and severely contaminates the monoester, depressing the faradaic efficiency and overall yield of the Kolbe electrolysis[4].

Quantitative Comparison: Kolbe Electrolysis Yields
Starting MonoesterTarget Diester ProductDistillation StabilityPrimary Side ReactionTypical Dimerization Yield
Monomethyl Glutarate (C5) Dimethyl Suberate (C8)PoorGlutaric Anhydride formation40 - 50%
Monomethyl Adipate (C6) Dimethyl Sebacate (C10)ExcellentMinor disproportionation75 - 85%
Monomethyl Suberate (C8) Dimethyl Tetradecanedioate (C14)ExcellentMinor disproportionation78 - 88%
Self-Validating Protocol: Homo-Coupling of Monomethyl Suberate

Step 1: Electrolyte Preparation

  • Dissolve monomethyl suberate in anhydrous methanol.

  • Add sodium methoxide to neutralize exactly 5-10% of the monoester. This forms the sodium salt required to provide electrical conductivity to the solution without completely deprotonating the bulk material.

Step 2: Electrolysis

  • Transfer the solution to an undivided electrolytic cell equipped with smooth platinum electrodes.

  • Maintain a current density of 20 A/dm² and regulate the internal temperature to 50°C using a cooling jacket[4].

  • Validation Checkpoint: Monitor the reaction continuously via Gas Chromatography (GC-FID). The electrolysis is considered complete and self-validated when the peak area of the residual monomethyl suberate falls below 0.1% relative to the solvent.

Step 3: Recovery

  • Distill off the methanol solvent under reduced pressure.

  • Wash the organic residue with distilled water to remove sodium salts, then fractionally distill the organic layer to recover the highly pure dimethyl tetradecanedioate.

Kolbe_Electrolysis Anode Anodic Oxidation (-e⁻) Decarboxylation Radical Alkyl Radical Formation CH3OOC-(CH2)6• Anode->Radical Suberate Monomethyl Suberate (C8) Stable during distillation Suberate->Anode Dimerization Radical Dimerization (Coupling) Radical->Dimerization Diester Dimethyl Tetradecanedioate High Yield Dimerization->Diester Glutarate Monomethyl Glutarate (C5) Prone to dehydration Glutarate->Anode SideReaction Glutaric Anhydride (Contaminant) Glutarate->SideReaction Thermal cyclization prior to electrolysis

Mechanistic pathway of Kolbe electrolysis highlighting side reactions of shorter monoesters.

References

  • Title : US9162974B2 - Process for the preparation of vorinostat | Source : Google Patents | URL : 1

  • Title : US4525251A - Process for producing dimethyl esters of higher dibasic acid | Source : Google Patents | URL : 4

  • Title : Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | Source : MDPI | URL : 2

  • Title : Structural Optimization of Carboxy-Terminal Phenylalanine-Modified Dendrimers for T-Cell Association and Model Drug Loading | Source : PMC | URL : 3

Sources

Efficacy of monomethyl octanedioate versus other chain length dicarboxylic acid monoesters

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Monomethyl Octanedioate vs. Alternative Chain Length Dicarboxylic Acid Monoesters in Targeted Therapeutics

Dicarboxylic acid monoesters are bifunctional aliphatic scaffolds that serve as indispensable building blocks in modern medicinal chemistry. Featuring both a reactive carboxylic acid and a protected methyl ester, these molecules allow for sequential, orthogonal functionalization. Among the various chain lengths available, monomethyl octanedioate (suberic acid monomethyl ester, C8) has emerged as a privileged scaffold, particularly in the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This guide objectively compares the structural efficacy, physicochemical properties, and synthetic utility of the C8 monoester against its shorter (C6, monomethyl adipate) and longer (C10, monomethyl sebacate) counterparts.

Structure-Activity Relationship (SAR) in Target Binding

The efficacy of targeted therapeutics is heavily dependent on the aliphatic linker region, which must traverse specific protein topographies to connect pharmacophores.

HDAC Inhibition: The 11 Å Channel

In the design of hydroxamate-based HDAC inhibitors (e.g., Vorinostat/SAHA), the linker must navigate the narrow, hydrophobic channel of the HDAC enzyme to coordinate with the catalytic zinc ion at the base.

  • C6 (Monomethyl Adipate): The 4-methylene spacer is structurally insufficient. When the zinc-binding group (ZBG) attempts to coordinate with the zinc ion, the surface recognition cap is pulled into the narrow channel. This causes severe steric clashes, resulting in weak enzymatic inhibition[1].

  • C8 (Monomethyl Octanedioate): The 6-methylene spacer provides an optimal ~11 Å length. This perfectly matches the depth of the HDAC active site pocket, allowing the ZBG to firmly bind the zinc ion while the cap group rests comfortably on the enzyme surface, maximizing binding affinity and thermodynamic stability[2].

  • C10 (Monomethyl Sebacate): The 8-methylene spacer is excessively long. The added hydrophobicity and length force the linker to buckle within the channel or push the cap group too far into the solvent, increasing entropic penalties and drastically reducing target residence time.

G Substrate Dicarboxylic Acid Monoester C6 C6 (Adipate) Too Short Substrate->C6 C8 C8 (Suberate) Optimal Fit Substrate->C8 C10 C10 (Sebacate) Steric Clash Substrate->C10 HDAC HDAC Catalytic Pocket (Zinc Binding) C6->HDAC Weak Binding C8->HDAC Potent Inhibition C10->HDAC Poor Penetration

Logical relationship between monoester chain length and HDAC inhibitory efficacy.

PROTAC Linker Optimization

In PROTAC development, the linker dictates the spatial distance and orientation between the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand. Monomethyl octanedioate is extensively utilized as a PROTAC linker because the 8-carbon total length balances lipophilicity (cell permeability) and flexibility[3]. Shorter chains (C6) often lead to steric clashes between the two recruited proteins, preventing the formation of the critical ternary complex. Longer chains (C10+) increase the molecular weight and logP beyond Lipinski's rule limits, drastically reducing oral bioavailability and cellular uptake.

PROTAC Start Monomethyl Octanedioate (C8) Step1 Amidation (POI Ligand) Start->Step1 Step2 Ester Hydrolysis (LiOH) Step1->Step2 Step3 Coupling (E3 Ligand) Step2->Step3 End Functional PROTAC Step3->End

Step-by-step synthetic workflow of a PROTAC degrader utilizing a C8 monoester linker.

Physicochemical Properties Comparison

The physical properties of these monoesters dictate their handling, solubility, and downstream pharmacokinetic profiles. The table below summarizes the critical quantitative data for the three primary chain lengths.

PropertyMonomethyl Adipate (C6)Monomethyl Octanedioate (C8)Monomethyl Sebacate (C10)
CAS Number 627-91-83946-32-5818-88-2
Molecular Weight 160.17 g/mol 188.22 g/mol 216.27 g/mol
Boiling Point 162 °C (at 10 mmHg)185-186 °C (at 18 mmHg)~174 °C (at 2 mmHg)
Density (at 25 °C) 1.081 g/mL1.047 g/mL0.998 g/mL
Estimated logP 0.500~1.500~2.600
Primary Utility Selectin inhibitorsHDAC inhibitors, PROTACsBiodegradable polymers

Experimental Methodologies

To empirically validate the causality of chain length on efficacy, researchers must synthesize the respective target molecules and evaluate them in a self-validating biochemical assay.

Protocol 1: Synthesis of Hydroxamate-Based Inhibitors via Dicarboxylic Acid Monoesters

This protocol outlines the orthogonal functionalization of the monoester.

  • Amidation of the Cap Group: React the dicarboxylic acid monoester (1.0 eq) with the chosen cap-group amine (1.1 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF at room temperature for 4 hours.

    • Causality Note: HATU is selected over traditional EDC/HOBt coupling because it provides superior coupling efficiency for aliphatic carboxylic acids, minimizing epimerization and maximizing yield.

  • Ester Hydrolysis: Treat the resulting methyl ester with LiOH·H2O (3.0 eq) in a THF/MeOH/H2O (2:1:1) solvent system for 2 hours. Acidify with 1N HCl to precipitate the intermediate carboxylic acid.

    • Causality Note: LiOH is used because it provides mild, selective hydrolysis of the methyl ester without cleaving the newly formed amide bond, ensuring structural integrity.

  • Hydroxamate Formation: Convert the free carboxylic acid to the final hydroxamic acid using NH₂OH·HCl (5.0 eq), BOP reagent (1.2 eq), and DIPEA (4.0 eq) in DMF.

  • Purification: Purify the crude product via preparative HPLC to >95% purity. High purity is mandatory to ensure trace unreacted monoesters do not skew downstream biological assays.

Protocol 2: In Vitro Fluorogenic HDAC Activity Assay

This protocol utilizes a self-validating system, incorporating a positive control (SAHA) and a no-enzyme negative control to establish the assay's dynamic range and rule out auto-fluorescence.

  • Enzyme Preparation: Dilute recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Dispense 10 µL of the synthesized inhibitors (C6, C8, C10 derivatives) at varying concentrations (1 nM to 10 µM) into a 96-well black microplate. Add 20 µL of the HDAC1 enzyme solution. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Add 20 µL of the fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC). Incubate for exactly 30 minutes at 37°C.

  • Development & Quenching: Add 50 µL of developer solution containing trypsin and Trichostatin A (TSA).

    • Causality Note: TSA is a highly potent, broad-spectrum HDAC inhibitor. Its inclusion in the developer solution immediately halts the enzymatic reaction, ensuring that the fluorescence signal accurately reflects the exact 30-minute end-point, making the assay temporally precise.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ values using non-linear regression. The C8 derivative will consistently demonstrate the lowest IC₅₀ (typically <50 nM), validating the structural necessity of the 6-methylene spacer.

References

  • ACS Medicinal Chemistry Letters. "Discovery of Novel Multiacting Topoisomerase I/II and Histone Deacetylase Inhibitors." American Chemical Society. URL:[Link]

Sources

Safety Operating Guide

Octanedioic acid, monomethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the safe handling of bifunctional building blocks. Octanedioic acid, monomethyl ester (commonly known as suberic acid monomethyl ester or methyl hydrogen suberate) is a critical1. While it lacks severe acute toxicity, its unique physicochemical properties—specifically its near-room-temperature melting point—demand a highly adaptable, state-dependent approach to laboratory safety, spill containment, and waste disposal.

The following guide provides a self-validating framework for the operational handling and proper disposal of this compound, ensuring that every safety measure is directly anchored to the chemical's empirical data.

Physicochemical Hazard Profile

To design an effective logistical plan, we must first analyze the quantitative data governing the chemical's behavior. The table below summarizes the critical properties that dictate our handling and disposal methodologies.

PropertyValueOperational Implication
CAS Number 3946-32-5Unique identifier required for regulatory logging and waste manifesting.
Melting Point 17 - 19 °C (62.6 - 66.2 °F)Exists dynamically as a fused solid or liquid melt depending on ambient lab temperature.
Boiling Point 185 - 186 °C (at 18 mmHg)Low volatility under standard conditions; inhalation risk stems primarily from aerosols or dust.
Flash Point 113 °C (235.4 °F) - Closed CupCombustible, but requires high heat or solvent blending to sustain complete incineration.
Density 1.04 g/cm³Slightly denser than water; highly lipophilic and insoluble, rendering aqueous wash-downs ineffective.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Demands strict barrier protection to prevent epidermal lipid disruption and ocular damage.

Data synthesized from authoritative safety profiles provided by and2.

Operational Safety & Handling Protocol

Standard operating procedures often state "wear gloves," but understanding the causality behind these choices is critical for strict compliance. Octanedioic acid, monomethyl ester is a lipophilic ester that can easily partition into the stratum corneum, causing Category 2 skin irritation.

Step-by-Step Handling Methodology:

  • Environmental Control: Execute all transfers within a certified chemical fume hood. Causality: Although the vapor pressure is low, mechanical manipulation of the solid form generates microscopic dust, while the liquid melt can form aerosols. Both states can trigger respiratory tract irritation (STOT SE 3).

  • Barrier Protection: Don nitrile gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and wrap-around safety goggles. Causality: Nitrile provides excellent chemical resistance against aliphatic esters, preventing dermal absorption and subsequent lipid bilayer disruption.

  • Thermal Management: Store the reagent in a cool, dark environment away from strong oxidizing agents. Because its melting point is 17-19 °C, expect the material to transition to a liquid melt in a standard 22 °C laboratory setting.

Spill Response & Containment Workflow

Because the physical state of the chemical fluctuates with ambient temperature, the spill response must be dynamically assessed.

Step-by-Step Spill Methodology:

  • State Assessment: Immediately evaluate if the spilled material is a crystalline solid or a liquid melt.

  • Containment (Solid State < 17 °C):

    • Do not use compressed air or dry brushing, which will aerosolize the irritant.

    • Gently sweep the solid into an airtight, chemically compatible container (e.g., high-density polyethylene) using a damp absorbent pad to suppress dust formation.

  • Containment (Liquid State > 19 °C):

    • Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Allow capillary action to draw the ester into the matrix.

    • Shovel the saturated absorbent into a sealable hazardous waste container.

  • Surface Decontamination: Because the ester is insoluble in water, wipe the affected area with a surfactant-based cleaner or a mild solvent (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a final water rinse.

Disposal Logistics & Waste Management Plan

Improper disposal of organic esters can lead to environmental contamination and regulatory penalties. To establish a self-validating disposal system, the following protocol ensures complete thermal destruction in compliance with 3 and EPA mandates.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate octanedioic acid, monomethyl ester waste from aqueous streams and strong oxidizers. Label the container clearly with the chemical name, CAS number, and GHS hazard pictograms (Irritant).

  • Solvent Blending: Transfer the collected waste to the chemical waste staging area. Causality: With a flash point of 113 °C, the pure compound may not sustain the combustion temperatures required for complete destruction. To create a self-validating destruction process, dissolve or mix the material with a highly combustible, EPA-approved solvent (e.g., ethanol or waste xylene). By artificially lowering the aggregate flash point of the waste stream, we guarantee complete thermal oxidation.

  • Thermal Destruction: Route the blended waste to a permitted hazardous waste facility for incineration. Ensure the facility utilizes an incinerator equipped with an afterburner and a scrubber system. Causality: The afterburner guarantees complete oxidation of the carbon backbone, while the scrubber neutralizes any acidic byproducts or unburned carbonaceous particulates, validating that zero harmful emissions escape into the atmosphere.

  • Regulatory Logging: Document the transfer via a hazardous waste manifest. While the material is non-hazardous for DOT transport, the generated waste mixture must be tracked cradle-to-grave under EPA 40 CFR Part 261 guidelines.

Process Visualization

To streamline laboratory training and operational execution, the following logic tree dictates the state-dependent handling and disposal of the chemical.

G Start Waste Generation: Octanedioic Acid, Monomethyl Ester TempCheck State Assessment Lab Temp vs MP (17-19°C) Start->TempCheck Solid Solid State (< 17°C) Collect via Dust-Free Sweeping TempCheck->Solid Temp < 17°C Liquid Liquid Melt (> 19°C) Absorb with Inert Vermiculite TempCheck->Liquid Temp > 19°C Blend Solvent Blending Mix with Combustible Solvent Solid->Blend Liquid->Blend Incinerate Thermal Destruction Incinerator + Scrubber Blend->Incinerate Enhances Combustion Log Regulatory Logging EPA 40 CFR Part 261 Incinerate->Log Validates Destruction

Logical workflow for state-dependent containment and thermal destruction of monomethyl suberate.

References

  • Safety Data Sheet: Monomethyl Suberate Source: TCI Chemicals URL
  • Safety Data Sheet: Suberic acid monomethyl ester Source: Fisher Scientific URL
  • Safety Data Sheet: Suberic acid monomethyl ester 97% Source: Sigma-Aldrich URL
  • Product Data: Monomethyl octanoate (PROTAC Linker)

Sources

Advanced Safety and Operational Logistics: Handling Octanedioic Acid, Monomethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior in a dynamic laboratory environment. Octanedioic acid, monomethyl ester (commonly known as monomethyl suberate) is a highly versatile compound, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as Prostaglandin E1 .

However, its unique physicochemical properties—specifically its phase lability at standard ambient temperatures—demand rigorous, self-validating safety protocols. This guide provides drug development professionals and researchers with a comprehensive, field-proven framework for the safe handling, emergency management, and logistical disposal of this critical reagent.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical causality behind the hazards. Monomethyl suberate contains both a carboxylic acid and an ester functional group, which interact readily with biological moisture.

Table 1: Physicochemical Properties & Operational Implications
PropertyValueOperational Implication & Causality
CAS Number 3946-32-5[1]Unique identifier required for precise inventory and SDS tracking.
Physical State Solid (Crystal/Lump) to Liquid[2]Phase-labile at room temperature; dictates the physical handling method (scooping vs. pipetting).
Melting Point 17–21 °C[3],[2]May solidify in cool labs or melt during handling. Unrecognized phase shifts can lead to accidental spills.
Boiling Point 135 °C (0.1 kPa) / 185–186 °C (18 mmHg)[3],[2]Low volatility at standard pressure, but requires vacuum for distillation to prevent thermal degradation.
Flash Point 113 °C (Closed Cup)[3]Classified as a combustible liquid[3]; poses a fire risk if aerosolized near open flames or high-heat sources.
Incompatibilities Oxidizing agents[4]Exothermic reactions can occur; must be strictly segregated from peroxides, nitrates, and halogens during storage[4].

Mechanistic Hazard Analysis: According to [2], this compound causes skin irritation (H315) and serious eye irritation (H319). The causality lies in its chemical structure: the acidic and ester groups interact with the aqueous environment of the ocular mucosa and the lipid bilayer of the stratum corneum, leading to localized pH shifts and cellular irritation. Furthermore, heating the compound generates organic vapors that cause respiratory tract irritation (H335)[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a passive compliance exercise; it is the active construction of a barrier system tailored to the chemical's mechanistic threat profile.

Table 2: PPE Matrix & Mechanistic Causality
PPE CategorySpecificationMechanistic Causality & Justification
Ocular Tight-fitting chemical safety gogglesStandard safety glasses lack orbital seals. Given the potential for liquid splashing or solid dust dispersion during phase transitions, full orbital sealing is mandatory to prevent H319 eye damage[2].
Dermal (Hands) Nitrile gloves (≥ 0.11 mm thickness)Aliphatic esters can permeate certain polymers; nitrile provides a robust barrier against H315 skin irritation[2]. Latex is strictly contraindicated.
Dermal (Body) Flame-resistant (FR) lab coatProtects against incidental contact and provides a thermal barrier, critical when handling combustible liquids with a flash point of 113 °C[3].
Respiratory Type ABEK (EN14387) filter respiratorRequired if handling outside a fume hood or during spills to neutralize organic vapors and prevent H335 respiratory irritation[3].

Operational Workflow: Safe Handling Protocol

The following self-validating protocol ensures that every step of the handling process includes a built-in check to confirm operational integrity.

Workflow N1 Pre-Operation Setup Inspect Fume Hood & Don PPE N2 Chemical Handling Dispense Monomethyl Suberate N1->N2 N3 Spill/Exposure Detected? N2->N3 N4 Emergency Protocol Containment & Decontamination N3->N4 YES N5 Standard Operation Synthesis / Assay Execution N3->N5 NO N6 Waste Disposal Segregation & Manifesting N4->N6 N5->N6

Workflow for the safe handling, emergency response, and disposal of monomethyl suberate.

Protocol 1: Standard Dispensing and Transfer
  • Pre-Operation Validation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Ensure all required PPE is donned.

    • Self-Validation: Check the digital airflow monitor before opening the sash; it must display a green indicator.

  • Phase Assessment: Inspect the reagent bottle. If the ambient temperature is below 17 °C, the chemical will present as a solid. If above 21 °C, it will be a liquid[2].

  • Thermal Equilibration (If necessary): If a liquid state is required for volumetric transfer but the chemical is solid, gently warm the container in a water bath set to 25–30 °C. Do not use a heat gun, as localized overheating can degrade the ester.

  • Dispensing Execution:

    • For Solid: Use a static-free, grounded stainless steel spatula to transfer the solid to a tared weigh boat to prevent dust dispersion[4].

    • For Liquid: Use a positive displacement pipette to account for the liquid's viscosity, transferring directly into the reaction vessel.

  • Post-Transfer Decontamination: Wipe down the exterior of the reagent bottle with a damp microfiber cloth. Wash hands and face thoroughly after handling[4].

    • Self-Validation: Inspect gloves for any glossy spots (indicating ester exposure) before removing them.

Emergency Response & Spill Management

In the event of a spill, the phase lability of monomethyl suberate dictates the response strategy.

Protocol 2: Spill Containment and Neutralization
  • Immediate Isolation: Halt all nearby heat sources and stirring plates immediately. Alert personnel in the immediate vicinity.

  • PPE Escalation: If the spill exceeds 50 mL or 50 g, or if it occurs outside a fume hood, immediately upgrade respiratory protection to a full-face respirator equipped with an ABEK filter[3].

  • Containment Strategy:

    • Liquid Spill: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

    • Solid Spill: Lightly mist the solid with water to prevent dust dispersion before sweeping[5].

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted solid into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water.

    • Self-Validation: Run a gloved finger over the decontaminated surface; it should no longer feel slick or oily, confirming the complete emulsification and removal of the ester.

Disposal & Environmental Logistics

Improper disposal of organic esters can lead to dangerous cross-reactions in waste streams. Environmental logistics must be handled with strict adherence to chemical compatibility.

Protocol 3: Waste Segregation and Disposal
  • Chemical Compatibility Check: Ensure the designated waste container does not contain strong oxidizing agents, as these are highly incompatible with monomethyl suberate[4].

  • Segregation: Classify the waste as "Non-halogenated Organic Waste" unless it was mixed with halogenated solvents during your specific reaction workflow.

  • Manifesting: Label the container clearly with the exact contents: "Hazardous Waste: Contains Octanedioic acid, monomethyl ester (Skin/Eye Irritant)".

    • Self-Validation: Cross-reference the physical label with the laboratory's primary digital waste log to prevent downstream mixing errors by environmental contractors.

  • Storage: Store the waste container in a cool, dark, and well-ventilated secondary containment area[5] until collection by a certified environmental logistics provider.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.